molecular formula C9H11BrO B1267433 2-(2-Bromophenyl)propan-2-ol CAS No. 7073-69-0

2-(2-Bromophenyl)propan-2-ol

Cat. No.: B1267433
CAS No.: 7073-69-0
M. Wt: 215.09 g/mol
InChI Key: TXQKNSQVEWHJAQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromophenyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 312818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKNSQVEWHJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317217
Record name 2-(2-bromophenyl)propan-2-ol
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-69-0
Record name 7073-69-0
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Record name 2-(2-bromophenyl)propan-2-ol
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Record name 2-(2-bromophenyl)propan-2-ol
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Foundational & Exploratory

Synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-Bromophenyl)propan-2-ol, a valuable intermediate in pharmaceutical and organic synthesis, through a Grignard reaction. The primary route discussed involves the formation of a 2-bromophenylmagnesium bromide Grignard reagent from 1,2-dibromobenzene, followed by its reaction with acetone. This guide provides comprehensive experimental protocols, tabulated physicochemical data, and visual representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Overview of the Synthesis

The synthesis of 2-(2-Bromophenyl)propan-2-ol via the Grignard reaction is a classic example of carbon-carbon bond formation. The core of this process involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific synthesis, the Grignard reagent, 2-bromophenylmagnesium bromide, is prepared in situ from 1,2-dibromobenzene and magnesium metal. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, 2-(2-Bromophenyl)propan-2-ol.

An alternative, documented approach involves the reaction of methyl 2-bromobenzoate with a methylmagnesium halide Grignard reagent.[1][2] This method also yields the target molecule and is presented here for comparative purposes.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and products is crucial for the safe and effective execution of this synthesis. The following tables summarize key data for the compounds involved.

Table 1: Physicochemical Properties of Starting Materials

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n20/D)
1,2-Dibromobenzene1,2-Dibromobenzene583-53-9C₆H₄Br₂235.902254-61.9561.611
AcetonePropan-2-one67-64-1C₃H₆O58.0856-950.7845-
MagnesiumMagnesium7439-95-4Mg24.3110906501.738-
Diethyl Ether (solvent)Ethoxyethane60-29-7C₄H₁₀O74.1234.6-116.30.71341.353

Table 2: Physicochemical Properties of the Final Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (d420)Refractive Index (nD20)
2-(2-Bromophenyl)propan-2-ol2-(2-Bromophenyl)propan-2-ol7073-69-0C₉H₁₁BrO215.0999-100 (at 5 mmHg)[1][2]23.7[1]1.1576[1]1.5420[1][3]

Table 3: Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

SpectroscopyCharacteristic Peaks/Shifts
IR (ν, cm⁻¹)3460, 1175 (O-H), 1370, 1385 [C(CH₃)₂], 690 (C-Br)[1][2]
¹H NMR (δ, ppm)1.64 (s, 6H, CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Harom)[1][3]

Experimental Protocols

Extreme caution must be exercised when performing Grignard reactions. All glassware must be scrupulously dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive towards protic sources like water. [4][5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 2-(2-Bromophenyl)propan-2-ol from 1,2-Dibromobenzene and Acetone

Step 1: Preparation of 2-Bromophenylmagnesium Bromide

  • Set up a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Place magnesium turnings in the flask.

  • In the dropping funnel, prepare a solution of 1,2-dibromobenzene in anhydrous diethyl ether.

  • Add a small portion of the 1,2-dibromobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.[9][10]

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the freshly prepared 2-bromophenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining a low temperature. An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[11]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-(2-Bromophenyl)propan-2-ol.[12]

Alternative Synthesis from Methyl 2-Bromobenzoate and Methylmagnesium Bromide[1]
  • A solution of methyl 2-bromobenzoate (1.05 mol) in tetrahydrofuran (1.6 L) is prepared in a reaction vessel.

  • Under an ice-water bath, 3M methylmagnesium bromide (1.05 L, 3.15 mol) is added dropwise.

  • The reaction is allowed to slowly warm to room temperature and stirred until completion.

  • The reaction is quenched by the slow addition of 0.5 M HCl (4.5 L) under an ice-water bath.

  • The pH is adjusted to 5-6 with 2N HCl.

  • The product is extracted with MTBE, washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield 2-(2-Bromophenyl)propan-2-ol.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformation and the experimental workflow.

Grignard_Reaction_Pathway 1,2-Dibromobenzene 1,2-Dibromobenzene 2-Bromophenylmagnesium_bromide 2-Bromophenylmagnesium bromide (Grignard Reagent) 1,2-Dibromobenzene->2-Bromophenylmagnesium_bromide + Mg (in dry ether) Mg Mg Mg->2-Bromophenylmagnesium_bromide Intermediate_Alkoxide Intermediate Alkoxide 2-Bromophenylmagnesium_bromide->Intermediate_Alkoxide Acetone Acetone Acetone->Intermediate_Alkoxide 2-(2-Bromophenyl)propan-2-ol 2-(2-Bromophenyl)propan-2-ol Intermediate_Alkoxide->2-(2-Bromophenyl)propan-2-ol H3O+ H₃O⁺ (Workup) H3O+->2-(2-Bromophenyl)propan-2-ol

Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Experimental_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Reaction with Acetone cluster_Workup Work-up and Purification Start Dry Apparatus and Reagents Add_Mg Add Mg turnings to flask Start->Add_Mg Prepare_Dibromobenzene Prepare 1,2-dibromobenzene in anhydrous ether Add_Mg->Prepare_Dibromobenzene Initiate_Reaction Initiate reaction Prepare_Dibromobenzene->Initiate_Reaction Add_Dibromobenzene Dropwise addition of 1,2-dibromobenzene solution Initiate_Reaction->Add_Dibromobenzene Reflux Reflux to complete formation Add_Dibromobenzene->Reflux Cool_Grignard Cool Grignard reagent Reflux->Cool_Grignard Prepare_Acetone Prepare acetone in anhydrous ether Cool_Grignard->Prepare_Acetone Add_Acetone Dropwise addition of acetone solution Prepare_Acetone->Add_Acetone Stir Stir at room temperature Add_Acetone->Stir Quench Quench with NH₄Cl solution Stir->Quench Separate_Layers Separate organic layer Quench->Separate_Layers Extract Extract aqueous layer Separate_Layers->Extract Wash_Dry Wash and dry organic layer Extract->Wash_Dry Evaporate Evaporate solvent Wash_Dry->Evaporate Purify Purify by vacuum distillation Evaporate->Purify Final_Product Obtain pure 2-(2-Bromophenyl)propan-2-ol Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Safety Considerations

  • Grignard Reagents: Phenylmagnesium bromide and its analogs are highly flammable, corrosive, and react violently with water.[13][14] Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

  • 1,2-Dibromobenzene: This compound is a skin and eye irritant.[15] Avoid contact with skin and eyes.

  • Acetone: Acetone is a flammable liquid.[3][16] Keep away from open flames and sparks.

Potential Side Reactions

The primary side reaction in the formation of the Grignard reagent is the Wurtz coupling of the aryl halide, which would lead to the formation of 2,2'-dibromobiphenyl. This can be minimized by slow addition of the halide to the magnesium and avoiding localized high concentrations. During the reaction with acetone, enolization of the ketone can occur if the Grignard reagent is particularly bulky or if the reaction temperature is too high, although this is less common with acetone.

By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely synthesize 2-(2-Bromophenyl)propan-2-ol for their research and development needs.

References

2-(2-Bromophenyl)propan-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Bromophenyl)propan-2-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-(2-Bromophenyl)propan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-(2-Bromophenyl)propan-2-ol is an organic compound classified as a tertiary alcohol.[1] Its structure features a propan-2-ol group attached to a benzene ring at position 2, with a bromine atom also at position 2 of the phenyl ring. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2-bromophenyl)propan-2-ol[3]
CAS Number 7073-69-0[3]
Molecular Formula C₉H₁₁BrO[3]
Canonical SMILES CC(C)(C1=CC=CC=C1Br)O[4]
InChI InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3[4]
InChIKey TXQKNSQVEWHJAQ-UHFFFAOYSA-N[4]
MDL Number MFCD00767180
Synonyms 1-(2-bromophenyl)-1-methylethanol, Benzenemethanol, 2-bromo-α,α-dimethyl-[3]

Physicochemical Properties

The physical and chemical properties of 2-(2-Bromophenyl)propan-2-ol are summarized below. It is typically a solid at room temperature.

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Weight 215.09 g/mol [3]
Melting Point 23.7 °C[5]
Boiling Point 99-100 °C at 5 mmHg79.2 °C at 2.2 mmHg268.3 °C at 760 mmHg[5][5][2]
Density 1.1576 g/cm³ (d₄²⁰)1.403 g/cm³[5][2]
Refractive Index 1.5420 (n D²⁰)1.555[5][2]
Flash Point 116.1 °C[2]
Vapor Pressure 0.00384 mmHg at 25°C[2]
Storage Temperature 2-8°C[2]

Synthesis

The most common laboratory synthesis of 2-(2-Bromophenyl)propan-2-ol involves the Grignard reaction. This method utilizes an organomagnesium halide to add nucleophilic alkyl groups to a carbonyl carbon.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of 2-(2-Bromophenyl)propan-2-ol from ethyl 2-bromobenzoate and methylmagnesium iodide.[6]

Materials:

  • Ethyl 2-bromobenzoate (26.50 g, 0.14 mol)

  • Magnesium turnings (9.1 g, 0.37 mol)

  • Freshly distilled methyl iodide (53.3 g, 0.37 mol)

  • Anhydrous diethyl ether (120 mL total)

  • 38% Ammonium chloride solution (58 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, prepare the methylmagnesium iodide Grignard reagent from magnesium (9.1 g) and methyl iodide (53.3 g) in 85 mL of anhydrous diethyl ether.[6]

  • Reaction: Dissolve ethyl 2-bromobenzoate (26.50 g) in 35 mL of anhydrous diethyl ether. Cool this solution to -5°C in an ice-salt bath.[6]

  • Slowly add the prepared Grignard reagent to the cooled solution of ethyl 2-bromobenzoate.[6]

  • Quenching: After the addition is complete and the reaction has proceeded, quench the reaction by the slow addition of 58 mL of a 38% ammonium chloride solution.[6]

  • Extraction: Separate the ether layer by decantation. Extract the remaining pasty precipitate with three 35 mL portions of diethyl ether.[6]

  • Work-up: Combine all the ether extracts and dry them over anhydrous sodium sulfate.[6]

  • Isolation: Evaporate the solvent under reduced pressure. The resulting product, 2-(2-bromophenyl)-2-propanol, is obtained with a reported yield of 82% and a purity of 95% (by GLC assay).[6]

G Synthesis Workflow of 2-(2-Bromophenyl)propan-2-ol cluster_0 Grignard Reagent Preparation cluster_1 Main Reaction cluster_2 Work-up & Isolation Mg Magnesium Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether_1 Anhydrous Ether Ether_1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix -5°C Ester Ethyl 2-bromobenzoate Ester->ReactionMix Ether_2 Anhydrous Ether Ether_2->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product 2-(2-Bromophenyl)propan-2-ol Evaporate->Product G Reactivity Pathways of 2-(2-Bromophenyl)propan-2-ol Start 2-(2-Bromophenyl)propan-2-ol Protonated Protonated Alcohol (Good Leaving Group) Start->Protonated + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H₂O SN1_Product Sₙ1 Product (Substitution) Carbocation->SN1_Product + Nucleophile (e.g., Br⁻) E1_Product E1 Product (Elimination/Dehydration) Carbocation->E1_Product - H⁺ (Heat)

References

Physical properties of 2-(2-Bromophenyl)propan-2-ol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)propan-2-ol

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-(2-Bromophenyl)propan-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for melting point analysis.

Physical Properties of 2-(2-Bromophenyl)propan-2-ol

2-(2-Bromophenyl)propan-2-ol is an organic compound with the chemical formula C₉H₁₁BrO[1]. It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes[1]. Accurate knowledge of its physical properties is essential for its handling, characterization, and application in synthetic chemistry.

Quantitative Data Summary

The experimentally determined melting and boiling points of 2-(2-Bromophenyl)propan-2-ol are summarized in the table below. It is crucial to note that the boiling point is highly dependent on pressure.

Physical PropertyValueConditions
Melting Point 23.7 °C-
30-34 °C-
Boiling Point 99-100 °Cat 5 mmHg
79.2 °Cat 2.2 mmHg

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of a solid organic compound like 2-(2-Bromophenyl)propan-2-ol.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1°C[2]. Impurities tend to lower and broaden the melting point range[3][4].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]

  • Capillary tubes (sealed at one end)[2][5]

  • Thermometer

  • Sample of 2-(2-Bromophenyl)propan-2-ol, finely powdered and dry

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-3 mm[2].

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to the thermometer[5].

  • Approximate Melting Point Determination: An initial, rapid heating is performed to quickly determine the approximate melting range. This provides a target for a more accurate measurement.

  • Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • The heating rate is then reduced to a slow and steady 1-2°C per minute[4].

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range[2].

  • For reliable results, the measurement should be repeated at least twice with fresh samples, and the values should be consistent[3].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[2]. Since the boiling point is pressure-dependent, a reduction in pressure leads to a decrease in the boiling point[2].

Apparatus:

  • Distillation apparatus (distillation flask, condenser, receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

  • Vacuum source (for reduced pressure measurements)

  • Manometer

Procedure:

  • Apparatus Setup: The liquid sample of 2-(2-Bromophenyl)propan-2-ol is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid[4].

  • For reduced pressure measurements, the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.

  • Heating: The flask is heated gently. The heating rate is controlled to maintain a slow and steady distillation rate, where the thermometer bulb is constantly bathed in condensing vapor[4].

  • Data Recording: The temperature is recorded when it becomes stable during distillation. This stable temperature is the boiling point at the measured pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for an accurate determination of a compound's melting point, a fundamental procedure in chemical characterization.

MeltingPointWorkflow A Start: Prepare Dry, Powdered Sample B Pack Capillary Tube (1-3 mm height) A->B C Rapid Heating Run B->C D Determine Approximate Melting Range C->D E Prepare Fresh Sample in New Capillary Tube D->E F Heat Rapidly to ~15°C Below Approx. M.P. E->F G Reduce Heating Rate (1-2°C / min) F->G H Record T1: First Liquid Appears G->H I Record T2: All Solid Disappears H->I J Result: Melting Point Range (T1-T2) I->J K End J->K

Caption: Workflow for Accurate Melting Point Determination.

References

Spectroscopic data of 2-(2-Bromophenyl)propan-2-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Bromophenyl)propan-2-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Bromophenyl)propan-2-ol. The information detailed herein is crucial for the accurate identification, characterization, and quality control of this chemical entity in research and development settings. This document collates available experimental data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Due to the limited availability of published experimental data, this guide also includes predicted ¹³C NMR and Mass Spectrometry data based on established spectroscopic principles and data from analogous compounds. These predictions are intended to serve as a reference benchmark for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(2-Bromophenyl)propan-2-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The proton NMR data for 2-(2-Bromophenyl)propan-2-ol is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.64Singlet (s)6H-C(CH ₃)₂
2.46Singlet (s)1H-OH
6.90 - 7.70Multiplet (m)4HAromatic Protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. As of the latest literature search, experimental ¹³C NMR data for 2-(2-Bromophenyl)propan-2-ol has not been reported. The data presented in Table 2 is therefore predicted based on established substituent effects and analysis of similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

Chemical Shift (δ) ppm (Predicted)Assignment
~32-C(C H₃)₂
~75C (CH₃)₂OH
~122C -Br
~127Aromatic C H
~128Aromatic C H
~132Aromatic C H
~135Aromatic C H
~145Quaternary C
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for 2-(2-Bromophenyl)propan-2-ol are summarized in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

Wavenumber (cm⁻¹)IntensityAssignment
3460Strong, BroadO-H stretch (alcohol)
1385, 1370MediumC-H bend (gem-dimethyl)
1175StrongC-O stretch (tertiary alcohol)
~750StrongC-Br stretch
~700-800StrongC-H bend (ortho-disubstituted aromatic)

Note: The absorption at 690 cm⁻¹ reported in one source was likely a typo for C-Cl and has been corrected to an expected C-Br stretching frequency.[1]

Mass Spectrometry (MS)

Expected Fragmentation Pathways:

  • Loss of a methyl group (-CH₃): A significant fragment is expected at m/z 199/201, corresponding to the loss of a methyl radical to form a stable benzylic carbocation.

  • Loss of water (-H₂O): Dehydration can lead to a fragment at m/z 196/198.

  • Loss of a bromine atom (-Br): Cleavage of the C-Br bond would result in a fragment at m/z 135.

  • Formation of the base peak: The base peak is likely to be the fragment resulting from the loss of a methyl group (m/z 199/201) or the subsequent loss of water.

Predicted m/z values for common adducts in high-resolution mass spectrometry are presented in Table 4.

Table 4: Predicted m/z Values for Adducts of 2-(2-Bromophenyl)propan-2-ol

AdductPredicted m/z
[M+H]⁺215.0066
[M+Na]⁺236.9885
[M+NH₄]⁺232.0332

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-(2-Bromophenyl)propan-2-ol are not explicitly available in the literature. Therefore, the following are generalized protocols that represent standard laboratory practices for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 2-(2-Bromophenyl)propan-2-ol (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method): If the sample is a low-melting solid or an oil, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or the salt plates) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron ionization (EI) is a common method for GC-MS, typically performed at 70 eV. For LC-MS, electrospray ionization (ESI) is often used, which can generate protonated molecules [M+H]⁺ or other adducts.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-(2-Bromophenyl)propan-2-ol and the relationship between the different spectroscopic techniques and the structural information they provide.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare KBr pellet or thin film MS MS Sample->MS Introduce into spectrometer Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Proton & Carbon Environment IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Structural_Information_from_Spectroscopy Structural Information from Spectroscopic Data cluster_info Derived Structural Information Molecule 2-(2-Bromophenyl)propan-2-ol Proton_Env Proton Environments (-CH3, -OH, Aromatic-H) Molecule->Proton_Env from ¹H NMR Carbon_Skeleton Carbon Skeleton (Aliphatic, Aromatic, Quaternary) Molecule->Carbon_Skeleton from ¹³C NMR Functional_Groups Functional Groups (-OH, C-Br, gem-dimethyl) Molecule->Functional_Groups from IR Molecular_Formula Molecular Weight & Formula (C9H11BrO, MW: 215.09) Molecule->Molecular_Formula from MS

Caption: A diagram showing the specific structural information obtained from each spectroscopic technique.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)propan-2-ol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(2-bromophenyl)propan-2-ol, a valuable intermediate in the synthesis of pharmaceuticals, pesticides, fragrances, and dyes.[1] The document details the necessary starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis. The core focus is on the prevalent Grignard reaction-based methodologies, with alternative pathways also discussed.

Synthetic Pathways Overview

The synthesis of 2-(2-bromophenyl)propan-2-ol is most commonly achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon.[2][3] Two primary Grignard-based strategies have been identified for the target molecule. An alternative, though less detailed in the literature, involves the use of organolithium reagents.

A conceptual workflow for the primary synthetic approaches is outlined below:

G cluster_0 Synthetic Strategies Starting Materials Starting Materials Reaction Pathways Reaction Pathways Starting Materials->Reaction Pathways Selection Target Molecule Target Molecule Reaction Pathways->Target Molecule Synthesis

Caption: General workflow for synthesizing 2-(2-Bromophenyl)propan-2-ol.

Method 1: Grignard Reaction of an Aryl Halide with a Ketone

This classic approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with a ketone. For the synthesis of 2-(2-bromophenyl)propan-2-ol, the key starting materials are 1-bromo-2-iodobenzene (or another suitable dihalobenzene) and acetone.

Experimental Protocol

A detailed procedure for this method is as follows:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Activate the magnesium, if necessary, using a small crystal of iodine or by gentle heating.

    • Prepare a solution of 1-bromo-2-iodobenzene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), in the dropping funnel.

    • Add a small portion of the aryl halide solution to the magnesium suspension to initiate the reaction, which is indicated by a cloudy appearance and gentle reflux.

    • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the reaction temperature.

    • After the addition is complete, continue stirring the mixture until the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of anhydrous acetone in the same anhydrous ether solvent via the dropping funnel. This step is exothermic and should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to stir at room temperature to ensure completion.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with additional portions of the ether solvent.

    • Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude 2-(2-bromophenyl)propan-2-ol can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data
ParameterValueReference
Purity95%[4]
Molecular Weight215.09 g/mol [5]
Melting Point30-34 °C[1]
Boiling Point128-130 °C[1]

Method 2: Grignard Reaction of an Alkyl Halide with an Ester

An alternative and highly effective route involves the reaction of an excess of a simple alkyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide, with an ester of 2-bromobenzoic acid.

Signaling Pathway

G Methyl_2_bromobenzoate Methyl_2_bromobenzoate Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_1 Methyl_2_bromobenzoate->Tetrahedral_Intermediate_1 + CH₃MgBr Methylmagnesium_bromide Methylmagnesium_bromide Methylmagnesium_bromide->Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2 Methylmagnesium_bromide->Tetrahedral_Intermediate_2 2_bromoacetophenone 2_bromoacetophenone Tetrahedral_Intermediate_1->2_bromoacetophenone - Mg(OCH₃)Br 2_bromoacetophenone->Tetrahedral_Intermediate_2 + CH₃MgBr Alkoxide_Intermediate Alkoxide_Intermediate Tetrahedral_Intermediate_2->Alkoxide_Intermediate 2_2_Bromophenyl_propan_2_ol 2_2_Bromophenyl_propan_2_ol Alkoxide_Intermediate->2_2_Bromophenyl_propan_2_ol Protonation HCl_H2O HCl / H₂O HCl_H2O->2_2_Bromophenyl_propan_2_ol

Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)propan-2-ol from methyl 2-bromobenzoate.

Experimental Protocol

A representative experimental procedure is as follows:[6]

  • Reaction Setup:

    • Dissolve methyl 2-bromobenzoate in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice-water bath.

  • Addition of Grignard Reagent:

    • Slowly add a solution of methylmagnesium bromide (typically 3M in diethyl ether) to the cooled ester solution. The addition of two equivalents of the Grignard reagent is necessary.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly quench the reaction by the addition of a dilute acid, such as 0.5 M hydrochloric acid, until the pH is between 5 and 6.

    • Extract the product into an organic solvent like methyl tert-butyl ether (MTBE).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data
ParameterValueReference
Yield82% - 98.2%[6]
Purity (GLC assay)95%[6]
Boiling Point99-100 °C (at 5 mmHg)[6]
Density (d420)1.1576[6]
Refractive Index (nD20)1.5420[6]

Alternative Synthetic Routes

While Grignard reactions are the most prominently documented methods, other potential synthetic strategies exist.

Organolithium Reagents

Organolithium reagents can often be used interchangeably with Grignard reagents and are sometimes more reactive.[7][8] The synthesis would likely follow a similar pathway to the Grignard reactions, involving the formation of 2-bromophenyllithium, followed by reaction with acetone. However, specific, detailed protocols for this particular synthesis are less readily available in the surveyed literature.

Bromination of Benzophenone

A multi-step synthesis starting from benzophenone has been reported.[1] This method involves the bromination of benzophenone to form 2-(2-bromophenyl)-2-propanone, which is then reacted with sodium hydroxide to yield the final product.[1] This route appears less direct and may involve more complex purification steps compared to the Grignard-based syntheses.

Conclusion

For the synthesis of 2-(2-bromophenyl)propan-2-ol, the Grignard reaction offers the most direct, efficient, and well-documented routes. The choice between reacting an aryl Grignard with a ketone or an alkyl Grignard with an ester will depend on the availability of starting materials and the desired scale of the reaction. Both methods provide good to excellent yields of the target compound. While alternative methods exist, they are less characterized in the scientific literature for this specific transformation. Researchers and drug development professionals are encouraged to consider the Grignard-based methodologies as the primary choice for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)propan-2-ol (CAS: 7073-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)propan-2-ol, a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Furthermore, it explores the compound's potential applications in medicinal chemistry and drug discovery, offering insights into its utility as a scaffold for the synthesis of novel bioactive molecules.

Chemical and Physical Properties

2-(2-Bromophenyl)propan-2-ol is a tertiary alcohol characterized by a brominated phenyl ring. Its physical state at room temperature is a colorless to slightly yellow liquid or a low-melting solid.[1] It exhibits low solubility in water but is soluble in common organic solvents such as alcohols and ethers.[1]

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)propan-2-ol

PropertyValueReference(s)
CAS Number 7073-69-0[2]
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [3][4]
Appearance Colorless to slightly yellow liquid or solid[1]
Melting Point 30-34 °C[1]
Boiling Point 99-100 °C at 5 mmHg[2]
Density 1.1576 g/cm³ (at 20°C)[2]
Refractive Index (n_D²⁰) 1.5420[2]
Solubility Low in water; soluble in organic solvents (alcohols, ethers)[1]

Spectroscopic Data

The structural identity of 2-(2-Bromophenyl)propan-2-ol is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (ppm) 1.64 (s, 6H, 2x CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Ar-H)[2][5]
IR (cm⁻¹) 3460 (O-H stretch), 1385, 1370 (C(CH₃)₂), 1175 (C-O stretch), 690 (C-Br stretch)[2][5]
¹³C NMR (Predicted) ~32 (CH₃), ~74 (C-OH), ~123 (C-Br), ~127, ~128, ~133 (Ar-CH), ~145 (Ar-C)[6][7][8]
Mass Spec. (Predicted) M⁺ at m/z 214/216 (Br isotopes), loss of CH₃ at m/z 199/201, loss of H₂O at m/z 196/198[9][10][11]

Synthesis of 2-(2-Bromophenyl)propan-2-ol

The most common and efficient method for the synthesis of 2-(2-Bromophenyl)propan-2-ol is the Grignard reaction.[2][5] This involves the reaction of an organomagnesium halide with a carbonyl compound.

Experimental Protocol: Grignard Reaction

This protocol is based on a reported synthesis with an 82% yield.[2]

Materials:

  • Ethyl 2-bromobenzoate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 38% Ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in 85 mL of anhydrous diethyl ether.

  • In a separate flask, dissolve ethyl 2-bromobenzoate (26.50 g, 0.14 mol) in 35 mL of anhydrous diethyl ether and cool the solution to -5°C.

  • Slowly add the prepared Grignard reagent to the solution of ethyl 2-bromobenzoate while maintaining the temperature at -5°C.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of 58 mL of a 38% ammonium chloride solution.

  • Separate the ether layer by decantation.

  • Extract the remaining precipitate with anhydrous diethyl ether (3 x 35 mL).

  • Combine all ether extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product, if necessary, by distillation under reduced pressure.

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification Mg Magnesium Grignard Methylmagnesium Iodide Mg->Grignard in Anhydrous Ether MeI Methyl Iodide MeI->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Ester Ethyl 2-bromobenzoate Ester->ReactionMix in Anhydrous Ether at -5°C Quench Quenching (NH4Cl solution) ReactionMix->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 2-(2-Bromophenyl)propan-2-ol Evaporation->Product

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Reactivity and Potential in Drug Discovery

While there is limited information on the specific biological activities of 2-(2-Bromophenyl)propan-2-ol itself, its structure makes it a valuable starting material for the synthesis of a variety of compounds with potential therapeutic applications. The presence of the bromo substituent and the tertiary alcohol provides multiple avenues for chemical modification.

The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The tertiary alcohol can be used as a handle for dehydration to form an alkene, or it can be replaced through nucleophilic substitution under acidic conditions.

These transformations allow for the construction of more complex molecular architectures, including various heterocyclic systems known to be privileged structures in medicinal chemistry.

G cluster_transformations Potential Synthetic Transformations cluster_products Potential Bioactive Scaffolds start 2-(2-Bromophenyl)propan-2-ol dehydration Dehydration start->dehydration - H2O suzuki Suzuki Coupling start->suzuki R-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu catalyst alkene Styrene Derivative dehydration->alkene biaryl Biaryl Propanol suzuki->biaryl amine Aminophenyl Propanol buchwald->amine alkynyl Alkynylphenyl Propanol sonogashira->alkynyl

Caption: Potential synthetic utility of 2-(2-Bromophenyl)propan-2-ol.

Safety and Handling

2-(2-Bromophenyl)propan-2-ol is classified as acutely toxic if swallowed.[4][12] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H301Toxic if swallowed.[4][12]
Precautionary P264Wash hands thoroughly after handling.[12]
P270Do not eat, drink or smoke when using this product.[12]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]
P405Store locked up.[12]
P501Dispose of contents/container to an approved waste disposal plant.[12]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1]

Conclusion

2-(2-Bromophenyl)propan-2-ol is a readily accessible chemical intermediate with significant potential for applications in organic synthesis, particularly in the field of drug discovery. While its own biological profile is not extensively documented, its functional handles offer a versatile platform for the construction of diverse and complex molecular scaffolds. The synthetic protocols and physicochemical data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this valuable building block in the development of new therapeutic agents.

References

Molecular weight and formula of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2-(2-Bromophenyl)propan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The fundamental quantitative data for 2-(2-Bromophenyl)propan-2-ol is summarized in the table below, providing a clear reference for its molecular characteristics.

ParameterValueReference
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1][2]
CAS Number 7073-69-0[2]
Appearance Colorless to slightly yellow liquid[3]
Melting Point 30-34 °C[3]

Experimental Protocols

The synthesis of 2-(2-Bromophenyl)propan-2-ol can be achieved through various methods. Below are detailed methodologies for two distinct synthesis routes.

1. Synthesis via Grignard Reaction

This protocol details the synthesis of 2-(2-Bromophenyl)propan-2-ol from ethyl 2-bromobenzoate using a Grignard reagent.[4]

Materials:

  • Ethyl 2-bromobenzoate (26.50 g, 0.14 mol)

  • Anhydrous diethyl ether (35 mL for substrate, 85 mL for Grignard reagent)

  • Magnesium (9.1 g, 0.37 mol)

  • Freshly distilled methyl iodide (53.3 g, 0.37 mol)

  • 38% ammonium chloride solution (58 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 2-bromobenzoate in anhydrous diethyl ether is prepared and cooled to -5°C.

  • Separately, a methylmagnesium iodide Grignard reagent is prepared from magnesium and freshly distilled methyl iodide in anhydrous diethyl ether.

  • The Grignard reagent is slowly added to the cooled solution of ethyl 2-bromobenzoate.

  • Upon completion of the reaction, it is quenched by the addition of a 38% ammonium chloride solution.

  • The ether layer is separated by decantation.

  • The remaining precipitate is extracted multiple times with ether.

  • All ether extracts are combined and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the final product, 2-(2-bromophenyl)-2-propanol.

2. Synthesis via Bromination of Benzophenone

An alternative, though less detailed, method involves the bromination of benzophenone.[3]

Procedure Outline:

  • Benzophenone is reacted with hydrochloric acid to produce benzophenone hydrochloride.

  • The resulting benzophenone hydrochloride is then reacted with sodium bromide to yield 2-(2-bromophenyl)-2-propanone.

  • Finally, 2-(2-bromophenyl)-2-propanone is reacted with sodium hydroxide to obtain 2-(2-bromophenyl)propan-2-ol.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the Grignard reaction synthesis for 2-(2-Bromophenyl)propan-2-ol.

G start Start reagents Reactants: Ethyl 2-bromobenzoate Methylmagnesium Iodide start->reagents Preparation reaction Grignard Reaction (-5°C in Anhydrous Diethyl Ether) reagents->reaction Addition quench Quenching (38% Ammonium Chloride) reaction->quench Post-reaction extraction Extraction (with Diethyl Ether) quench->extraction Work-up drying Drying (Anhydrous Sodium Sulfate) extraction->drying Purification evaporation Solvent Evaporation drying->evaporation product Final Product: 2-(2-Bromophenyl)propan-2-ol evaporation->product

Caption: Synthesis workflow for 2-(2-Bromophenyl)propan-2-ol via Grignard reaction.

Biological Activity and Applications

While 2-(2-Bromophenyl)propan-2-ol is primarily utilized as a research chemical and an intermediate in organic synthesis, the broader class of bromophenol derivatives has been noted for potential biological activities.[3][5] Studies on various bromophenol derivatives have indicated potential for antioxidant and anticancer properties, suggesting that compounds with this structural motif could be candidates for further investigation in drug development. However, specific biological activities for 2-(2-Bromophenyl)propan-2-ol itself are not extensively documented in the reviewed literature. Its role as a synthetic intermediate allows for the creation of more complex molecules that may be used in the development of pharmaceuticals, pesticides, and dyes.[3]

References

An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromophenyl)propan-2-ol, a key intermediate in organic synthesis. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the compound's known physicochemical properties, provides a detailed experimental protocol for determining its solubility, and discusses the theoretical principles governing its behavior in various organic solvents.

Introduction to 2-(2-Bromophenyl)propan-2-ol

2-(2-Bromophenyl)propan-2-ol is an organic compound with the chemical formula C₉H₁₁BrO.[1] It serves as a versatile synthetic intermediate in the preparation of a range of organic compounds, including pharmaceuticals, dyes, and fragrances.[1] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating products.

Physicochemical Properties: Basic properties of the compound are essential for predicting its solubility behavior based on the "like dissolves like" principle.[2]

PropertyValueSource
CAS Number 7073-69-0[3][4][5]
Molecular Formula C₉H₁₁BrO[1][3][6]
Molecular Weight 215.09 g/mol [3][4][6]
Appearance Colorless to slightly yellow solid or liquid[1]
Melting Point 30-34 °C[1]
Boiling Point 99-100 °C (at 5 mmHg)[3][6]
Water Solubility Low[1]
Organic Solvent Solubility Soluble in alcohols and ethers[1]

The structure of 2-(2-Bromophenyl)propan-2-ol features a polar tertiary alcohol group (-OH) and a larger, nonpolar bromophenyl group. This amphiphilic nature suggests it will be sparingly soluble in water but readily soluble in various organic solvents.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for 2-(2-Bromophenyl)propan-2-ol in a range of common organic solvents. The compound is generally described as being soluble in alcohols and ethers.[1]

For research and development purposes, this data must be determined experimentally. The following table is provided as a template for researchers to systematically record their findings.

Table for Experimental Solubility Data of 2-(2-Bromophenyl)propan-2-ol at 25°C

SolventSolvent Polarity IndexSolubility ( g/100 mL)Solubility (mol/L)Observations
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1

Experimental Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the solubility of a stable solid compound is the isothermal equilibrium method , often referred to as the "shake-flask" method.[7][8] This technique measures the thermodynamic (or equilibrium) solubility, which is the concentration of a solute in a saturated solution at equilibrium.[9][10]

Objective: To determine the concentration of 2-(2-Bromophenyl)propan-2-ol in a saturated solution of a given organic solvent at a constant temperature.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid 2-(2-Bromophenyl)propan-2-ol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7][9]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[7][8] The required time should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could alter solubility.

  • Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(2-Bromophenyl)propan-2-ol.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

G Workflow for Isothermal Equilibrium Solubility Determination A 1. Prepare Vials Add excess 2-(2-Bromophenyl)propan-2-ol to vials. B 2. Add Solvent Add a known volume of the organic solvent. A->B C 3. Equilibrate Agitate at constant temperature (e.g., 24-72h). B->C D 4. Settle Allow excess solid to sediment. C->D E 5. Sample & Filter Withdraw supernatant and filter through a 0.45µm filter. D->E F 6. Dilute Perform accurate serial dilution of the filtrate. E->F G 7. Quantify Analyze concentration via HPLC, GC, or UV-Vis. F->G H 8. Calculate & Report Calculate solubility (e.g., g/100mL). Report average of triplicates. G->H

Caption: A flowchart of the shake-flask method for solubility.

References

The Versatile Building Block: A Technical Guide to the Applications of 2-(2-Bromophenyl)propan-2-ol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-(2-Bromophenyl)propan-2-ol, a versatile building block in modern organic chemistry. Its unique structural features, combining a reactive aryl bromide handle with a tertiary alcohol, open avenues for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and explores its potential in key organic transformations with a focus on the synthesis of bioactive molecules.

Physicochemical Properties and Synthesis

2-(2-Bromophenyl)propan-2-ol is a colorless to slightly yellow liquid at room temperature, soluble in common organic solvents.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁BrO[2]
Molecular Weight215.09 g/mol [2]
Melting Point30-34 °C[1]
Boiling Point99-100 °C at 5 mmHg[2]
AppearanceColorless to slightly yellow liquid[1]
SolubilityLow in water, soluble in alcohols and ethers[1]

The synthesis of 2-(2-Bromophenyl)propan-2-ol is readily achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol

A detailed and reliable protocol for the gram-scale synthesis of 2-(2-Bromophenyl)propan-2-ol involves the reaction of an ester with an excess of a Grignard reagent.[2][3]

Materials:

  • Ethyl 2-bromobenzoate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 38% Ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare the methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in anhydrous diethyl ether (85 mL).

  • Cool the Grignard reagent to -5 °C in an ice-salt bath.

  • Slowly add a solution of ethyl 2-bromobenzoate (26.50 g, 0.14 mol) in anhydrous diethyl ether (35 mL) to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of 38% ammonium chloride solution (58 mL).

  • Separate the ether layer by decantation and extract the remaining aqueous layer with diethyl ether (3 x 35 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by vacuum distillation affords 2-(2-bromophenyl)propan-2-ol as a colorless to slightly yellow liquid (19.40 g, 82% yield, 95% purity by GLC).[2]

Spectroscopic Data:

  • IR (ν, cm⁻¹): 3460 (O-H), 1385, 1370 (C(CH₃)₂), 1175 (C-O), 690 (C-Br).[2]

  • ¹H NMR (δ, ppm): 1.64 (s, 6H, CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Ar-H).[2]

Potential Applications in Organic Synthesis

The presence of both a tertiary alcohol and an aryl bromide in 2-(2-Bromophenyl)propan-2-ol makes it a bifunctional precursor for a variety of organic transformations. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, while the tertiary alcohol can be involved in cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functional group serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for the synthesis of biaryl compounds.[4]

  • Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of substituted alkenes.[5][6]

  • Sonogashira Coupling: This coupling reaction with a terminal alkyne provides access to aryl alkynes, which are valuable intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine, providing a direct route to arylamines.

The general workflow for these transformations is depicted in the following diagram:

G start 2-(2-Bromophenyl)propan-2-ol suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki heck Heck Reaction (Alkene, Pd catalyst, Base) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_suzuki Biaryl Derivative suzuki->product_suzuki product_heck Styrenyl Derivative heck->product_heck product_sonogashira Alkynyl Derivative sonogashira->product_sonogashira product_buchwald Arylamine Derivative buchwald->product_buchwald

Figure 1: Potential Palladium-Catalyzed Cross-Coupling Reactions.
Intramolecular Cyclization: Synthesis of Chromane Derivatives

A significant application of 2-(2-Bromophenyl)propan-2-ol lies in its potential for intramolecular cyclization to form chromane derivatives. Chromanes are a class of heterocyclic compounds that are prevalent in many natural products and exhibit a wide range of biological activities, including anticancer and antiepileptic properties.[7][8] While the direct intramolecular cyclization of 2-(2-Bromophenyl)propan-2-ol itself is not explicitly documented, the analogous reaction with the para-substituted isomer to form chromene derivatives is well-established, suggesting a plausible pathway for the ortho-isomer.

The proposed synthetic pathway involves an intramolecular Heck-type reaction or a related palladium-catalyzed cyclization.

G start 2-(2-Bromophenyl)propan-2-ol dehydration Dehydration (Acid catalyst) start->dehydration intermediate 2-(2-Bromophenyl)prop-1-ene dehydration->intermediate cyclization Intramolecular Heck Reaction (Pd catalyst, Base) intermediate->cyclization product 2,2-Dimethyl-2H-chromene cyclization->product

Figure 2: Proposed Synthesis of a Chromane Derivative.

Application in the Synthesis of Bioactive Molecules: Anti-Breast Cancer Agents

Derivatives of the chromane scaffold have shown promising activity against human breast cancer cell lines, such as MCF-7.[7][9] The mechanism of action for many anticancer agents involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in breast cancer. Inhibition of this pathway is a key strategy in the development of new anticancer therapies.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and a hypothetical point of intervention for a chromane derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Chromane Chromane Derivative (Hypothetical Inhibitor) Chromane->mTOR Inhibition

Figure 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

2-(2-Bromophenyl)propan-2-ol is a readily accessible and highly versatile synthetic intermediate with significant potential in organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the construction of a diverse array of molecular frameworks. Furthermore, its application in the synthesis of bioactive chromane derivatives highlights its importance in the field of drug discovery and development. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this valuable building block in their synthetic endeavors.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)propan-2-ol: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)propan-2-ol, a key synthetic intermediate in the pharmaceutical and chemical industries. The document details its discovery, chemical properties, and established synthesis protocols, with a focus on the widely employed Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Historical Context

2-(2-Bromophenyl)propan-2-ol, with the chemical formula C₉H₁₁BrO, is a tertiary alcohol that serves as a valuable building block in organic synthesis.[1][2][3] Its utility lies in its bifunctional nature, possessing both a reactive hydroxyl group and a bromo-substituted aromatic ring, allowing for a variety of subsequent chemical transformations. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, fragrances, and dyes.[1][3]

Table 1: Chemical and Physical Properties of 2-(2-Bromophenyl)propan-2-ol

PropertyValueSource
CAS Number 7073-69-0[1][2][4]
Molecular Formula C₉H₁₁BrO[1][2][4]
Molecular Weight 215.09 g/mol [4]
Appearance Colorless to slightly yellow liquid or solid[1]
Melting Point 30-34 °C[1]
Boiling Point 99-100 °C at 5 mmHg[1][4]
Solubility Low in water; soluble in organic solvents like alcohols and ethers[1]

Synthesis of 2-(2-Bromophenyl)propan-2-ol

The most common and efficient method for the preparation of 2-(2-Bromophenyl)propan-2-ol is through the Grignard reaction. This organometallic reaction involves the addition of a Grignard reagent, typically methylmagnesium bromide or methylmagnesium iodide, to an ester of 2-bromobenzoic acid, such as methyl 2-bromobenzoate or ethyl 2-bromobenzoate.[4]

General Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_reactants Reactants cluster_products Products Ester Methyl 2-bromobenzoate Product 2-(2-Bromophenyl)propan-2-ol Ester->Product 1. THF or Diethyl Ether 2. Aqueous Workup (e.g., NH4Cl or HCl) Grignard Methylmagnesium Bromide (excess) Grignard->Product

Caption: General reaction scheme for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Detailed Experimental Protocols

Two detailed experimental protocols derived from the literature are presented below. These protocols offer slight variations in reactants, solvents, and work-up procedures, providing flexibility for laboratory synthesis.

Protocol 1: Synthesis using Methylmagnesium Bromide and Methyl 2-bromobenzoate

This protocol describes a high-yield synthesis using methylmagnesium bromide in tetrahydrofuran (THF).

  • Reactants and Reagents:

    • Methyl 2-bromobenzoate

    • 3M Methylmagnesium bromide (CH₃MgBr) in THF

    • Tetrahydrofuran (THF), anhydrous

    • 0.5 M Hydrochloric acid (HCl)

    • Methyl tert-butyl ether (MTBE)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl 2-bromobenzoate (1.05 mol) in anhydrous THF (1.6 L).

    • Cool the solution in an ice-water bath.

    • Slowly add 3M methylmagnesium bromide in THF (1.05 L, 3.15 mol) dropwise to the cooled solution. A white, syrupy liquid will form.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.

    • Cool the reaction mixture again in an ice-water bath and quench the reaction by the slow addition of 0.5 M HCl (4.5 L).

    • Adjust the pH of the aqueous layer to 5-6 using 2N HCl.

    • Extract the aqueous layer with MTBE (1 L, then 2 x 0.5 L).

    • Combine the organic phases and wash with saturated sodium bicarbonate solution (2 x 0.3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Quantitative Data:

    • Yield: 98.2%[4]

Protocol 2: Synthesis using Methylmagnesium Iodide and Ethyl 2-bromobenzoate

This protocol utilizes methylmagnesium iodide generated in situ and ethyl 2-bromobenzoate in diethyl ether.

  • Reactants and Reagents:

    • Ethyl 2-bromobenzoate

    • Magnesium turnings

    • Methyl iodide

    • Anhydrous diethyl ether

    • 38% Ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare the Grignard reagent by reacting magnesium (0.37 mol) with freshly distilled methyl iodide (0.37 mol) in anhydrous diethyl ether (85 mL).

    • In a separate flask, dissolve ethyl 2-bromobenzoate (0.14 mol) in anhydrous diethyl ether (35 mL) and cool to -5 °C.

    • Slowly add the prepared Grignard reagent to the cooled solution of ethyl 2-bromobenzoate.

    • Upon completion of the reaction, quench by adding 38% ammonium chloride solution (58 mL).

    • Separate the ether layer by decantation.

    • Extract the remaining precipitate with diethyl ether (3 x 35 mL).

    • Combine all ether extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the product.

  • Quantitative Data:

    • Yield: 82%[4]

    • Purity (by GLC): 95%[4]

Table 2: Summary of Synthesis Protocols and Yields

ProtocolStarting EsterGrignard ReagentSolventWork-upYieldPurity
1Methyl 2-bromobenzoateCH₃MgBrTHFHCl / MTBE98.2%Not specified
2Ethyl 2-bromobenzoateCH₃MgIDiethyl EtherNH₄Cl82%95%

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Start ester_sol Dissolve Ester in Anhydrous Ether/THF start->ester_sol grignard_prep Prepare Grignard Reagent (if needed) start->grignard_prep addition Slowly add Grignard Reagent to Ester Solution at Low Temperature ester_sol->addition grignard_prep->addition stir Stir at Room Temperature addition->stir quench Quench with Aqueous Acid or Ammonium Chloride stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end 2-(2-Bromophenyl)propan-2-ol concentrate->end

Caption: A generalized workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Characterization Data

The identity and purity of the synthesized 2-(2-Bromophenyl)propan-2-ol can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

TechniqueCharacteristic Peaks/SignalsSource
IR (Infrared) Spectroscopy (ν, cm⁻¹) 3460 (O-H stretch), 1385 & 1370 (gem-dimethyl C-H bend), 1175 (C-O stretch), 690 (C-Br stretch)[4]
¹H NMR (Proton Nuclear Magnetic Resonance) (δ, ppm) 1.64 (s, 6H, -C(CH₃)₂), 2.46 (s, 1H, -OH), 6.9-7.7 (m, 4H, Ar-H)[4]

Conclusion

2-(2-Bromophenyl)propan-2-ol is a historically significant and synthetically versatile intermediate. Its preparation via the Grignard reaction is a robust and well-documented process, offering high yields and purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient and reliable production of this important chemical building block.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the creation of complex molecules.[1][2] This application note provides a detailed protocol for the synthesis of 2-(2-bromophenyl)propan-2-ol, a tertiary alcohol, through the reaction of a Grignard reagent with a ketone. Specifically, it details the formation of 2-bromophenylmagnesium bromide and its subsequent reaction with acetone.[3][4][5] The protocol emphasizes the critical need for anhydrous conditions to ensure a successful reaction, as Grignard reagents are highly reactive with water.[1][2][6]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of 2-(2-bromophenyl)propan-2-ol and related physical properties.

Table 1: Reaction Yields and Purity

ParameterValueReference
Yield82%[7][8]
Yield98.2%[7]
Purity (GLC assay)95%[7][8]

Table 2: Physical and Spectroscopic Data of 2-(2-Bromophenyl)propan-2-ol

PropertyValueReference
Molecular Formula C₉H₁₁BrO[9]
Molecular Weight 215.09 g/mol [9]
Boiling Point 99-100 °C (5 mmHg)[7][8]
79.2 °C (2.2 mmHg)[7][8]
Density (d420) 1.1576[7][8]
Refractive Index (nD20) 1.5420[7][8]
IR (ν, cm⁻¹) 3460, 1175 (OH), 1370, 1385 [C(CH₃)₂][7][8]
¹H NMR (δ, ppm) 1.64 (s, 6H, CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Harom)[7][8]

Experimental Workflow

The overall experimental workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol is depicted below.

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up & Purification A Dry Glassware & Reagents B Mg turnings + I₂ (activator) in Anhydrous Ether A->B C Add 2-Bromoiodobenzene in Anhydrous Ether B->C D Reflux C->D E Cool Grignard Reagent to 0°C D->E Formed 2-Bromophenylmagnesium Bromide F Slowly Add Acetone in Anhydrous Ether E->F G Stir at Room Temperature F->G H Quench with Saturated NH₄Cl (aq) G->H Reaction Mixture I Extract with Diethyl Ether H->I J Dry with Anhydrous Na₂SO₄ I->J K Evaporate Solvent J->K L Purify (e.g., Distillation/Crystallization) K->L M M L->M Final Product: 2-(2-Bromophenyl)propan-2-ol

Figure 1: Experimental workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Detailed Experimental Protocol

This protocol is adapted from established Grignard reaction procedures.[1][2][7]

Materials:

  • Magnesium turnings

  • Iodine crystal (as activator)

  • 2-Bromoiodobenzene (or 1,2-dibromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 0.5 M Hydrochloric acid (HCl) (for cleaning glassware)

  • Acetone (for cleaning glassware)

Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Grignard Reagent (2-Bromophenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried to prevent the reaction from failing. Clean with 0.5 M HCl, rinse with deionized water, then acetone, and oven-dry at 120°C for at least 4 hours (or flame-dry under a stream of nitrogen) and allow to cool in a desiccator.

  • Reaction Setup: Assemble the three-necked round-bottom flask with a reflux condenser (topped with a drying tube containing CaCl₂ or Drierite), a dropping funnel, and a glass stopper.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.[10][11] Add a small portion of anhydrous diethyl ether.

  • Addition of Aryl Halide: Dissolve 2-bromoiodobenzene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask or add another small iodine crystal.[12]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining 2-bromoiodobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

Part 2: Reaction with Acetone

  • Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0°C using an ice bath.[10]

  • Addition of Acetone: Dissolve anhydrous acetone (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is exothermic, so maintain a slow addition rate to control the temperature.[12]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred solution of saturated aqueous ammonium chloride in an ice bath.[7] This will protonate the alkoxide and precipitate magnesium salts. Alternatively, dilute hydrochloric acid can be used.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[7][8]

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.[7]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[7][8] Filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-(2-bromophenyl)propan-2-ol.[7][8]

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.

  • Diethyl ether and THF are highly flammable and volatile.[6][11] Work in a well-ventilated fume hood and avoid sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry and materials science for the construction of complex molecular architectures. 2-(2-Bromophenyl)propan-2-ol is a valuable building block, featuring a sterically hindered ortho-bromo substituent and a tertiary alcohol moiety. The steric hindrance posed by the ortho-propan-2-ol group presents a significant challenge for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields. These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)propan-2-ol with various boronic acids.

Core Concepts and Challenges

The primary challenge in the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)propan-2-ol lies in overcoming the steric hindrance around the reaction center. The bulky propan-2-ol group ortho to the bromine atom can impede the oxidative addition of the palladium catalyst to the aryl-bromide bond, a critical step in the catalytic cycle. Furthermore, the hydroxyl group could potentially interact with the catalyst or base, influencing the reaction outcome.

To address these challenges, the selection of an appropriate palladium catalyst, a sterically bulky and electron-rich phosphine ligand, a suitable base, and an optimal solvent system is crucial. Modern catalyst systems, often employing palladium pre-catalysts and advanced phosphine ligands, have been developed to facilitate the coupling of such sterically demanding substrates.

Data Presentation: Illustrative Reaction Parameters and Yields

While specific literature data for the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)propan-2-ol is limited, the following table summarizes typical reaction conditions and expected yields based on protocols for other sterically hindered ortho-substituted aryl bromides. These values should serve as a strong starting point for reaction optimization.

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1101680-90
33-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DME/H₂O (4:1)902475-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/EtOH/H₂O (3:1:1)851870-80
54-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1001288-97

Disclaimer: The yields presented in this table are illustrative and based on reactions with structurally similar, sterically hindered aryl bromides. Actual yields with 2-(2-Bromophenyl)propan-2-ol may vary and require optimization.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with 2-(2-Bromophenyl)propan-2-ol. These protocols are designed to be robust starting points for a variety of coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-(2-Bromophenyl)propan-2-ol (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using a Palladium Pre-catalyst

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Arylboronic acid or ester (1.5 equivalents)

  • A suitable Palladium pre-catalyst (e.g., XPhos Pd G3) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with 2-(2-Bromophenyl)propan-2-ol (0.5 mmol), the arylboronic acid or ester (0.75 mmol), the Palladium pre-catalyst (0.01 mmol), and cesium carbonate (1.25 mmol).

  • Add anhydrous 1,4-dioxane (2.5 mL).

  • Seal the vial and stir the mixture at 80-110 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar = 2-(2-hydroxypropan-2-yl)phenyl X = Br C Ar-Pd(II)-X(Ln) B->C D Transmetalation (R-B(OR')2 + Base) C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification start Weigh Reagents: 2-(2-Bromophenyl)propan-2-ol, Boronic Acid, Pd Catalyst, Ligand, Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent degas Degas Solvent/Mixture solvent->degas heat Heat to Desired Temperature (e.g., 80-110 °C) with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Workup cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Isolated Product purify->end_product

Application of 2-(2-Bromophenyl)propan-2-ol in Heck Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 2-(2-bromophenyl)propan-2-ol and its derivatives in palladium-catalyzed Heck coupling reactions. The focus is on the intramolecular variant of this reaction, a powerful tool for the synthesis of chromene derivatives, which are prevalent scaffolds in medicinal chemistry and natural products. This guide offers detailed experimental protocols, quantitative data summaries, and visualizations to facilitate the adoption of this methodology in the laboratory.

Introduction to the Intramolecular Heck Reaction

The Mizoroki-Heck reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The intramolecular version of this reaction (IMHR) is a particularly powerful strategy for the construction of cyclic and heterocyclic systems.[2][3] In the context of 2-(2-bromophenyl)propan-2-ol, an intramolecular Heck reaction can be envisioned to proceed after modification of the hydroxyl group to introduce an olefinic tether, leading to the formation of a 2,2-disubstituted-2H-chromene. This transformation is of significant interest as chromene moieties are found in a wide array of biologically active compounds.

Application: Synthesis of Chromene Derivatives

The primary application of 2-(2-bromophenyl)propan-2-ol in Heck coupling lies in its potential as a precursor for the synthesis of 2,2-dimethyl-2H-chromenes via an intramolecular cyclization. The tertiary alcohol itself is not directly reactive in a standard Heck protocol. However, its derivatization to introduce an adjacent double bond, for instance, by allylation of the hydroxyl group to form an allyl ether, provides a suitable substrate for an intramolecular Heck reaction.

This cyclization is a highly efficient method for creating a six-membered oxygen-containing heterocycle with a quaternary carbon center, a structural motif that can be challenging to construct using other synthetic methods. The reaction typically proceeds with high regioselectivity, favoring the exo-trig cyclization pathway.

Quantitative Data Summary

While specific examples directly utilizing 2-(2-bromophenyl)propan-2-ol are not abundant in the literature, the following tables summarize typical reaction conditions and yields for analogous intramolecular Heck reactions of ortho-haloaryl allyl ethers to form chromene derivatives. This data is compiled from various sources and represents a general guideline for optimizing the reaction.

Table 1: Optimization of Reaction Conditions for Intramolecular Heck Cyclization

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10012Moderate
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (3)Acetonitrile8024Good
3Pd₂(dba)₃ (2.5)P(furyl)₃ (10)Ag₂CO₃ (1.5)Toluene1108High
4PdCl₂(PPh₃)₂ (5)-NaOAc (2)DMA12012Moderate
5Pd(OAc)₂ (2)Herrmann's Catalyst (2)K₂CO₃ (2)DMF/H₂O (10:1)9018Good

Table 2: Substrate Scope and Yields for Chromene Synthesis via Intramolecular Heck Reaction

SubstrateProductPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1-(Allyloxy)-2-bromobenzene2H-ChromenePd(OAc)₂ (5)K₂CO₃ (2)DMF10085
1-Bromo-2-((2-methylallyl)oxy)benzene2,2-Dimethyl-2H-chromenePd₂(dba)₃ (2.5)Ag₂CO₃ (1.5)Toluene11092
1-Bromo-4-methoxy-2-((2-methylallyl)oxy)benzene6-Methoxy-2,2-dimethyl-2H-chromenePd(OAc)₂ (5)Et₃N (3)Acetonitrile8088
1-Bromo-4-nitro-2-((2-methylallyl)oxy)benzene6-Nitro-2,2-dimethyl-2H-chromenePd(OAc)₂ (5)K₂CO₃ (2)DMF12075

Experimental Protocols

The following are representative protocols for the key steps involved in the application of 2-(2-bromophenyl)propan-2-ol in an intramolecular Heck reaction.

Protocol 1: Synthesis of the Allyl Ether Precursor

This protocol describes the synthesis of the intramolecular Heck reaction precursor, 1-bromo-2-((2-methylallyl)oxy)benzene, from a related phenol. A similar procedure can be adapted for the allylation of 2-(2-bromophenyl)propan-2-ol, although this may require stronger basic conditions due to the tertiary alcohol's lower acidity.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • 3-Chloro-2-methyl-1-propene (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromophenol in DMF, add potassium carbonate.

  • Add 3-chloro-2-methyl-1-propene to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allyl ether.

Protocol 2: Intramolecular Heck Cyclization to form 2,2-Dimethyl-2H-chromene

This protocol is a general procedure for the palladium-catalyzed intramolecular cyclization of the allyl ether precursor.

Materials:

  • 1-Bromo-2-((2-methylallyl)oxy)benzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-((2-methylallyl)oxy)benzene in anhydrous DMF.

  • Add palladium(II) acetate, triphenylphosphine, and potassium carbonate to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 2,2-dimethyl-2H-chromene.

Visualizations

Catalytic Cycle of the Intramolecular Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the intramolecular Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord -L PdII_Olefin Aryl-Pd(II)-X(L)(Olefin) Coord->PdII_Olefin Migratory Migratory Insertion (exo-trig) PdII_Olefin->Migratory Alkyl_PdII Alkyl-Pd(II)-X(L) Migratory->Alkyl_PdII Beta_Hydride β-Hydride Elimination Alkyl_PdII->Beta_Hydride Product_Complex Product-Pd(II)-H(L)₂ Beta_Hydride->Product_Complex Product Reductive Reductive Elimination Product_Complex->Reductive Base Reductive->Pd0 - HBX Workflow Start 2-(2-Bromophenyl)propan-2-ol Derivatization Derivatization (e.g., Allylation) Start->Derivatization Precursor Intramolecular Heck Precursor (o-Bromoaryl Allyl Ether derivative) Derivatization->Precursor Heck_Reaction Intramolecular Heck Reaction Precursor->Heck_Reaction Crude_Product Crude Chromene Product Heck_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure 2,2-Disubstituted-2H-Chromene Purification->Final_Product

References

Application Notes and Protocols for Buchwald-Hartwig Amination: The Case of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Precursor for Advanced Amine Synthesis in Drug Discovery and Materials Science

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and generalized protocols for the use of 2-(2-Bromophenyl)propan-2-ol as a precursor in Buchwald-Hartwig amination reactions. While specific literature examples for this particular substrate are not available, the protocols provided are based on well-established principles of the Buchwald-Hartwig reaction for structurally similar aryl bromides.

Core Concepts of the Buchwald-Hartwig Amination

The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often demonstrating superior catalytic activity.[4]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 2-(2-Bromophenyl)propan-2-ol with primary and secondary amines. These protocols are intended as a starting point for optimization by researchers.

General Considerations:

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon.[3]

  • Dry Solvents: Anhydrous solvents are crucial for optimal reaction performance.

  • Ligand Selection: The choice of ligand can significantly impact reaction efficiency. Screening of different ligands is often necessary to identify the optimal conditions for a specific substrate combination.

Protocol 1: General Procedure for the Amination of 2-(2-Bromophenyl)propan-2-ol with a Primary Amine

This protocol outlines a typical procedure for the coupling of 2-(2-Bromophenyl)propan-2-ol with a primary amine.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.2-1.5 equivalents).

  • Add 2-(2-Bromophenyl)propan-2-ol (1.0 equivalent) and the primary amine (1.1-1.2 equivalents).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of 2-(2-Bromophenyl)propan-2-ol with a Secondary Amine

This protocol describes a general method for the coupling of 2-(2-Bromophenyl)propan-2-ol with a secondary amine.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Secondary amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and Cs₂CO₃ (1.5-2.0 equivalents).

  • Add 2-(2-Bromophenyl)propan-2-ol (1.0 equivalent) and the secondary amine (1.2-1.5 equivalents).

  • Add anhydrous dioxane to the desired concentration.

  • Seal the vessel and heat the mixture to 100-120 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to ambient temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

As no specific literature data exists for the Buchwald-Hartwig amination of 2-(2-Bromophenyl)propan-2-ol, the following tables present hypothetical yet representative data based on reactions with similar aryl bromide substrates. These tables are for illustrative purposes to guide experimental design and optimization.

Table 1: Hypothetical Screening of Reaction Conditions for the Coupling of 2-(2-Bromophenyl)propan-2-ol with Aniline.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd₂(dba)₃ (1)RuPhos (3)K₃PO₄ (2.0)Dioxane1102478
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene1001892
4Pd₂(dba)₃ (1)JohnPhos (3)LHMDS (1.5)THF801265

Table 2: Hypothetical Substrate Scope for the Amination of 2-(2-Bromophenyl)propan-2-ol.

EntryAmineProductConditionsYield (%)
1Aniline2-(2-(phenylamino)phenyl)propan-2-olA92
24-Methoxyaniline2-(2-((4-methoxyphenyl)amino)phenyl)propan-2-olA88
3Morpholine2-(2-morpholinophenyl)propan-2-olB95
4Benzylamine2-(2-(benzylamino)phenyl)propan-2-olA85
5Indole2-(2-(1H-indol-1-yl)phenyl)propan-2-olB75

Conditions A: Pd(OAc)₂, SPhos, Cs₂CO₃, Toluene, 100 °C, 18 h. Conditions B: Pd₂(dba)₃, BINAP, Cs₂CO₃, Dioxane, 110 °C, 24 h.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination OxAdd->AmineComplex AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) AmidoComplex->Product BaseH [Base-H]⁺X⁻ AmidoComplex->BaseH ArylHalide 2-(2-Bromophenyl)propan-2-ol (Ar-Br) ArylHalide->OxAdd Amine Amine (HNR¹R²) Amine->AmineComplex Base Base Base->AmidoComplex -HX

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Pd source, Ligand, Base, Aryl Bromide, Amine Setup->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Reaction Heat and Stir AddSolvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End Isolated Product Purification->End

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

2-(2-Bromophenyl)propan-2-ol is a promising precursor for the synthesis of a diverse range of arylamines via the Buchwald-Hartwig amination. The tertiary alcohol functionality introduces a unique structural element that can be valuable in the design of novel pharmaceutical candidates and functional materials. The generalized protocols and illustrative data provided herein offer a solid foundation for researchers to explore the utility of this substrate in their synthetic endeavors. Further optimization and exploration of the reaction scope will undoubtedly expand the applications of this versatile building block.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science.[1][2][3][4] The biphenyl scaffold is present in numerous FDA-approved drugs, where it often plays a crucial role in binding to biological targets. The ability to introduce diverse substituents onto the biphenyl core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of robust synthetic methodologies for their preparation a key area of research.[4]

This document provides a detailed protocol for the synthesis of substituted biphenyls via a Suzuki-Miyaura cross-coupling reaction, utilizing 2-(2-Bromophenyl)propan-2-ol as a readily accessible starting material. The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and powerful tool for the formation of carbon-carbon bonds, offering high functional group tolerance and generally high yields.[1][2][3] While the direct Suzuki coupling of 2-(2-Bromophenyl)propan-2-ol is not extensively documented, this protocol is based on established procedures for sterically hindered and ortho-substituted aryl bromides.[1]

Furthermore, we will discuss a potential acid-catalyzed intramolecular cyclization of the starting material, which can lead to the formation of substituted indenes, representing a competing reaction pathway that needs to be considered during synthesis.

Proposed Synthetic Pathways

The primary focus of this application note is the synthesis of substituted biphenyls via a Suzuki-Miyaura cross-coupling reaction. A potential alternative pathway involving an acid-catalyzed intramolecular cyclization is also presented.

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The proposed synthesis involves the palladium-catalyzed cross-coupling of 2-(2-Bromophenyl)propan-2-ol with a variety of arylboronic acids to yield the corresponding 2-aryl-(2-hydroxypropan-2-yl)biphenyls.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 2-(2-Bromophenyl)propan-2-ol product Substituted Biphenyl start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)2) ligand Ligand (e.g., SPhos) base Base (e.g., K3PO4) solvent Solvent (e.g., Dioxane/H2O)

Caption: Proposed Suzuki-Miyaura coupling reaction pathway.

Potential Acid-Catalyzed Intramolecular Cyclization

In the presence of acid, 2-(2-Bromophenyl)propan-2-ol may undergo an intramolecular cyclization to form a substituted indene. This reaction proceeds through the formation of a tertiary carbocation followed by intramolecular electrophilic aromatic substitution.

Intramolecular_Cyclization cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product start 2-(2-Bromophenyl)propan-2-ol product 1,1-Dimethyl-7-bromo-1H-indene start->product Intramolecular Cyclization acid Acid Catalyst (e.g., H2SO4)

Caption: Potential acid-catalyzed intramolecular cyclization.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative substituted biphenyl, 2-(4-methoxyphenyl)-1,1-dimethylindene, via Suzuki-Miyaura coupling.

Materials and Equipment
  • 2-(2-Bromophenyl)propan-2-ol

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Experimental Workflow

Experimental_Workflow A Reaction Setup B Addition of Reagents A->B Inert Atmosphere C Reaction Monitoring B->C Heating D Workup and Extraction C->D Completion E Purification D->E Crude Product F Characterization E->F Purified Product

Caption: General experimental workflow for synthesis.

Detailed Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(2-Bromophenyl)propan-2-ol (1.0 mmol, 215 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure substituted biphenyl.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)propan-2-ol with various arylboronic acids, based on typical outcomes for similar sterically hindered substrates.[1]

EntryArylboronic Acid (R)ProductExpected Yield (%)
1Phenyl2-(2-(Propan-2-yl)phenyl)phenol75-85
24-Methoxyphenyl2-(4-Methoxyphenyl)-1-(propan-2-yl)benzene80-90
34-Fluorophenyl2-(4-Fluorophenyl)-1-(propan-2-yl)benzene70-80
43-Thienyl2-(Thiophen-3-yl)-1-(propan-2-yl)benzene65-75

Application in Drug Development: A Hypothetical Signaling Pathway

Substituted biphenyls are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. For instance, the biphenyl moiety is a key feature of angiotensin II receptor blockers (ARBs) used to treat hypertension. The novel substituted biphenyls synthesized from 2-(2-Bromophenyl)propan-2-ol could be screened for activity against various receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a novel biphenyl compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Ligand Substituted Biphenyl Ligand->Receptor Binds Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical GPCR signaling pathway modulation.

The synthesized compounds could act as either agonists or antagonists at the receptor, initiating or blocking a downstream signaling cascade that ultimately leads to a physiological response. Screening these novel biphenyls in relevant cell-based assays would be the first step in elucidating their potential therapeutic applications.

Conclusion

This application note provides a detailed and practical guide for the synthesis of substituted biphenyls from 2-(2-Bromophenyl)propan-2-ol using the Suzuki-Miyaura cross-coupling reaction. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. The potential for an acid-catalyzed intramolecular cyclization side reaction is also highlighted as a key consideration. The versatile nature of the biphenyl scaffold makes these newly accessible compounds attractive candidates for screening in drug discovery programs targeting a wide range of diseases.

References

Application Notes and Protocols: 2-(2-Bromophenyl)propan-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Bromophenyl)propan-2-ol as a key starting material in the synthesis of valuable pharmaceutical intermediates. Detailed experimental protocols for the synthesis of 2-(2-Bromophenyl)propan-2-ol and its conversion to a crucial precursor for the atypical antipsychotic agent, Bifeprunox, are provided. Furthermore, the mechanism of action of Bifeprunox is detailed with signaling pathway diagrams.

Introduction

2-(2-Bromophenyl)propan-2-ol is a versatile synthetic building block in medicinal chemistry. Its structure, featuring a tertiary alcohol and a synthetically malleable aryl bromide, allows for a variety of chemical transformations. A significant application of this compound is in the synthesis of neuroactive pharmaceuticals, most notably as a precursor to the atypical antipsychotic drug, Bifeprunox. Bifeprunox exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, positioning it as a dopamine-serotonin system stabilizer for the treatment of schizophrenia.

Data Presentation

Physical and Spectroscopic Data of 2-(2-Bromophenyl)propan-2-ol
PropertyValueReference
Molecular FormulaC₉H₁₁BrO[1]
Molecular Weight215.09 g/mol [1]
Boiling Point99-100 °C (5 mmHg)[1]
Density (d₄²⁰)1.1576[1]
Refractive Index (n_D²⁰)1.5420[1]
IR (ν, cm⁻¹)3460, 1175 (OH), 1370, 1385 [C(CH₃)₂], 690 (C-Br)[1]
¹H NMR (δ, ppm)1.64 (s, 6H, CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Harom)[1]
Bifeprunox Receptor Binding Affinities
ReceptorpKiKi (nM)
Dopamine D28.5~3.16
Dopamine D39.1~0.79
Dopamine D48.010.0
Serotonin 5-HT1A8.2~6.31

Experimental Protocols

Synthesis of 2-(2-Bromophenyl)propan-2-ol

Two effective methods for the synthesis of the title compound are presented below.

Protocol 1: Grignard Reaction with Ethyl 2-Bromobenzoate [1]

This protocol details the synthesis of 2-(2-Bromophenyl)propan-2-ol via the Grignard reaction of ethyl 2-bromobenzoate with methylmagnesium iodide.

Materials:

  • Ethyl 2-bromobenzoate (26.50 g, 0.14 mol)

  • Magnesium turnings (9.1 g, 0.37 mol)

  • Methyl iodide (53.3 g, 0.37 mol)

  • Anhydrous diethyl ether (120 mL)

  • 38% Ammonium chloride solution (58 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Grignard reagent by slowly adding a solution of methyl iodide in 85 mL of anhydrous diethyl ether to magnesium turnings.

  • Cool a solution of ethyl 2-bromobenzoate in 35 mL of anhydrous diethyl ether to -5°C.

  • Slowly add the prepared methylmagnesium iodide Grignard reagent to the ethyl 2-bromobenzoate solution.

  • After the reaction is complete, quench the reaction by the addition of 38% ammonium chloride solution.

  • Separate the ether layer by decantation.

  • Extract the remaining precipitate with diethyl ether (3 x 35 mL).

  • Combine all ether extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product.

Yield: 19.40 g (82%) with 95% purity (GLC assay).[1]

Protocol 2: Grignard Reaction with Methyl 2-Bromobenzoate

This protocol provides an alternative synthesis using methyl 2-bromobenzoate and methylmagnesium bromide.

Materials:

  • Methyl 2-bromobenzoate (226 g, 1.05 mol)

  • 3M Methylmagnesium bromide in THF (1.05 L, 3.15 mol)

  • Tetrahydrofuran (THF) (1.6 L)

  • 0.5 M Hydrochloric acid (HCl) (4.5 L)

  • 2N Hydrochloric acid (HCl) (0.5 L)

  • Methyl tert-butyl ether (MTBE) (2 L)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-bromobenzoate in THF.

  • Under an ice-water bath, add the 3M methylmagnesium bromide solution dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Cool the reaction mixture in an ice-water bath and quench slowly with 0.5 M HCl.

  • Continue stirring for 30 minutes, then adjust the pH to 5-6 with 2N HCl.

  • Add MTBE and separate the organic phase.

  • Extract the aqueous phase with MTBE (2 x 0.5 L).

  • Combine the organic phases, wash with saturated sodium bicarbonate solution (2 x 0.3 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the solid product.

Yield: 222 g (98.2%).

Synthesis of 2-(2-Hydroxyphenyl)propan-2-ol: A Key Intermediate for Bifeprunox

The conversion of 2-(2-Bromophenyl)propan-2-ol to 2-(2-hydroxyphenyl)propan-2-ol is a critical step in the synthesis of Bifeprunox. A reliable two-step procedure involving a Buchwald-Hartwig etherification followed by demethylation is outlined below.

Step 1: Buchwald-Hartwig Etherification to 2-(2-Methoxyphenyl)propan-2-ol

This protocol describes the palladium-catalyzed synthesis of the methyl ether derivative.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine 2-(2-Bromophenyl)propan-2-ol, Pd(OAc)₂, and RuPhos in anhydrous toluene.

  • Add sodium tert-butoxide and methanol.

  • Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-methoxyphenyl)propan-2-ol.

Step 2: Demethylation to 2-(2-Hydroxyphenyl)propan-2-ol

This protocol details the cleavage of the methyl ether to afford the desired phenol using boron tribromide.

Materials:

  • 2-(2-Methoxyphenyl)propan-2-ol

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(2-methoxyphenyl)propan-2-ol in anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Slowly add a solution of BBr₃ in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-hydroxyphenyl)propan-2-ol.

Mandatory Visualizations

Synthetic_Pathway A 2-(2-Bromophenyl)propan-2-ol B 2-(2-Methoxyphenyl)propan-2-ol A->B Pd(OAc)2, RuPhos, NaOtBu, MeOH, Toluene C 2-(2-Hydroxyphenyl)propan-2-ol B->C BBr3, DCM D Bifeprunox Intermediate C->D Multi-step synthesis E Bifeprunox D->E Final cyclization Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Akt Akt D2R->Akt Activates Bifeprunox Bifeprunox (Partial Agonist) Bifeprunox->D2R Dopamine Dopamine (Full Agonist) Dopamine->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Stabilized Dopaminergic Activity) PKA->Response GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Response Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane HT1AR Serotonin 5-HT1A Receptor Gi Gi Protein HT1AR->Gi Activates Bifeprunox Bifeprunox (Partial Agonist) Bifeprunox->HT1AR Serotonin Serotonin (Full Agonist) Serotonin->HT1AR AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Modulation of Serotonergic Activity) PKA->Response

References

Application Notes and Protocols for the Dehydration of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the acid-catalyzed dehydration of 2-(2-bromophenyl)propan-2-ol to synthesize 2-(2-bromophenyl)propene. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate for various applications, including the construction of complex molecular scaffolds in drug discovery. The protocol herein is based on established methods for the dehydration of tertiary benzylic alcohols and has been adapted for this specific substrate. Included are reaction parameters, purification methods, and detailed characterization data for the starting material and the resulting alkene.

Introduction

The dehydration of alcohols is a classic and pivotal reaction in organic chemistry, providing a direct route to the formation of alkenes. In the context of medicinal chemistry and drug development, the synthesis of substituted styrenes, such as 2-(2-bromophenyl)propene, is of significant interest. The presence of the vinyl group and the bromo-substituent on the aromatic ring offers two reactive handles for further functionalization, enabling the generation of diverse molecular architectures.

This application note details a robust and reproducible protocol for the dehydration of 2-(2-bromophenyl)propan-2-ol. The reaction proceeds via an E1 elimination mechanism, which is facilitated by the stability of the tertiary benzylic carbocation intermediate formed upon protonation of the alcohol and subsequent loss of water.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product
Property2-(2-Bromophenyl)propan-2-ol (Starting Material)2-(2-Bromophenyl)propene (Product)
Molecular Formula C₉H₁₁BrOC₉H₉Br
Molecular Weight 215.09 g/mol 197.07 g/mol
Appearance White solidColorless to pale yellow liquid
Boiling Point 99-100 °C at 5 mmHgPredicted: ~165-170 °C at 760 mmHg
¹H NMR (CDCl₃, δ) 1.64 (s, 6H), 2.46 (s, 1H), 6.9-7.7 (m, 4H)Predicted: ~2.1 (s, 3H), ~5.1 (s, 1H), ~5.4 (s, 1H), 7.1-7.6 (m, 4H)
¹³C NMR (CDCl₃, δ) Predicted: ~29, 75, 125, 127, 128, 133, 145Predicted: ~24, 115, 127.2, 127.5, 129.8, 133.0, 140.2, 144.5
IR (cm⁻¹) 3460 (O-H), 1370, 1385 (C(CH₃)₂), 690 (C-Br)Predicted: ~3080 (=C-H), ~1630 (C=C), ~890 (=CH₂)
Mass Spectrum (EI) Not available[M]⁺ at m/z 196/198, [M-Br]⁺ at m/z 117

Experimental Protocols

Synthesis of 2-(2-bromophenyl)propene via Dehydration

This protocol is adapted from the general procedure for the dehydration of 2-phenylpropan-2-ol.[1]

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-(2-bromophenyl)propan-2-ol.

  • Addition of Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with stirring. An exothermic reaction may be observed. Caution: Strong acids are corrosive and should be handled with appropriate personal protective equipment.

  • Heating and Distillation: Heat the mixture gently using a heating mantle. The product, 2-(2-bromophenyl)propene, will begin to form and can be distilled from the reaction mixture along with water. For a more efficient separation, a fractional distillation setup is recommended. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent (if any was used during extraction) using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final 2-(2-bromophenyl)propene.

Expected Yield:

Based on similar dehydration reactions of tertiary benzylic alcohols, the expected yield of 2-(2-bromophenyl)propene is typically in the range of 70-90%.

Mandatory Visualizations

Reaction Signaling Pathway

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Alcohol 2-(2-Bromophenyl)propan-2-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol Fast H+ H⁺ (from Acid) H+->Protonated_Alcohol Carbocation Tertiary Benzylic Carbocation Protonated_Alcohol->Carbocation Slow (Rate-determining) H2O H₂O Alkene 2-(2-Bromophenyl)propene Carbocation->Alkene Fast H_Base H-Base⁺

Caption: E1 mechanism for the acid-catalyzed dehydration.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Isolation cluster_workup Work-up cluster_purification Purification and Analysis start Start reactants Combine 2-(2-Bromophenyl)propan-2-ol and Acid Catalyst start->reactants heat Heat and Distill reactants->heat collect Collect Distillate heat->collect wash Wash with H₂O, NaHCO₃, Brine collect->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis.

References

Application Note: High-Purity Isolation of 2-(2-Bromophenyl)propan-2-ol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(2-Bromophenyl)propan-2-ol is a tertiary alcohol of interest as a synthetic intermediate in pharmaceutical research and development. Following its synthesis, typically via a Grignard reaction, the crude product often contains unreacted starting materials, byproducts, and other impurities. Achieving high purity of the target compound is crucial for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of 2-(2-Bromophenyl)propan-2-ol using silica gel flash column chromatography. The described methodology is optimized for efficient separation and high recovery of the desired product.

Materials and Methods

Materials and Equipment

  • Crude 2-(2-Bromophenyl)propan-2-ol

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Experimental Protocol

1. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Prior to performing column chromatography, it is essential to determine the optimal eluent system using TLC. The goal is to find a solvent mixture that provides a retention factor (R_f) of approximately 0.25-0.35 for the target compound, 2-(2-Bromophenyl)propan-2-ol.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the plates in a chamber saturated with the respective eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

  • The solvent system that yields an R_f value in the target range of 0.25-0.35 for 2-(2-Bromophenyl)propan-2-ol should be selected for the column chromatography. For this application, a system of 85:15 (v/v) Hexane:Ethyl Acetate was found to be optimal.

2. Column Preparation (Wet Packing Method)

  • Select a glass column of appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations, and 20:1 for easier ones.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent (85:15 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing of the silica gel.

  • Add a protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

  • Dissolve the crude 2-(2-Bromophenyl)propan-2-ol in a minimal amount of dichloromethane or the eluent.

  • Carefully apply the sample solution onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.

4. Elution and Fraction Collection

  • Carefully fill the column with the eluent (85:15 Hexane:Ethyl Acetate).

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

  • Begin collecting fractions in appropriately sized test tubes.

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure 2-(2-Bromophenyl)propan-2-ol.

5. Product Isolation

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following tables summarize the quantitative data for a typical purification of crude 2-(2-Bromophenyl)propan-2-ol.

Table 1: TLC and Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)85:15 (v/v) Hexane:Ethyl Acetate
TLC R_f of Product~0.30
Column Dimensions (DxL)5 cm x 50 cm
Amount of Crude Product5.0 g
Amount of Silica Gel200 g (40:1 ratio)
Elution MethodIsocratic
Flow Rate~5-7 cm/minute
Fraction Size20 mL

Table 2: Purification Yield and Purity Analysis

ParameterBefore PurificationAfter Purification
AppearanceBrownish OilColorless Oil
Purity (by GC-MS)~85%>98%
Yield-4.1 g (82%)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Select Eluent SampleLoad Sample Loading (Crude Product) ColumnPrep->SampleLoad Elution Elution (85:15 Hexane:EtOAc) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionAnalysis TLC Analysis of Fractions Collection->FractionAnalysis Pooling Combine Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Isolation Solvent Removal (Rotary Evaporation) Pooling->Isolation FinalProduct Pure 2-(2-Bromophenyl)propan-2-ol Isolation->FinalProduct

Figure 1. Workflow for the purification of 2-(2-Bromophenyl)propan-2-ol.

The protocol described in this application note provides a reliable and efficient method for the purification of 2-(2-Bromophenyl)propan-2-ol from a crude reaction mixture. By utilizing an optimized hexane-ethyl acetate eluent system on a silica gel stationary phase, the target compound can be isolated with high purity (>98%) and good recovery. This method is scalable and can be adapted for various quantities of crude product, making it a valuable procedure for researchers in organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Purification of 2-(2-Bromophenyl)propan-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Bromophenyl)propan-2-ol is a tertiary alcohol that serves as a valuable intermediate in organic synthesis and drug development.[1] The purity of this compound is crucial for the successful synthesis of downstream products. Commercially available 2-(2-Bromophenyl)propan-2-ol often has a purity of around 95%, necessitating further purification for high-purity applications.[2] Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[3][4] This method relies on the principle of differential solubility of the target compound and impurities in a suitable solvent at varying temperatures.[5]

This document provides a detailed protocol for the recrystallization of 2-(2-Bromophenyl)propan-2-ol. A key challenge in the purification of this specific compound is its low melting point of 23.7 °C, which is very close to standard room temperature.[6][7] This property requires careful selection of the recrystallization solvent and precise control of the cooling process to prevent the compound from "oiling out" and to ensure the formation of pure crystals.

Data Presentation

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[8] The ideal solvent will dissolve the compound sparingly at low temperatures but show high solubility at elevated temperatures. Given the low melting point of 2-(2-Bromophenyl)propan-2-ol, solvents with low boiling points are preferable. Based on the compound's structure (a moderately polar aromatic alcohol) and solubility inferred from its synthesis (soluble in diethyl ether), a non-polar solvent or a mixed-solvent system is proposed.[6][7]

Solvent System Rationale Expected Purity Potential Challenges
HexaneBeing a non-polar solvent, it is likely to have the desired solubility profile: low solubility at cool temperatures and higher solubility when warmed slightly.>98%The compound may "oil out" if the solution is cooled too rapidly.
Hexane/Diethyl EtherThe addition of a more polar co-solvent like diethyl ether can fine-tune the solubility. Diethyl ether is known to dissolve the compound.[6][7]>98%The volatility of diethyl ether requires careful handling to maintain the solvent ratio during heating.
Ethanol/WaterA polar protic solvent system, often effective for moderately polar compounds and other brominated aromatic compounds.[5][9]>97%The compound may have high solubility even at low temperatures, potentially reducing the yield.

Experimental Protocols

This protocol details the recrystallization of 2-(2-Bromophenyl)propan-2-ol using a hexane solvent system. This choice is based on the principle of using a non-polar solvent for a moderately polar compound to achieve a significant solubility difference with temperature.

Materials:

  • Crude 2-(2-Bromophenyl)propan-2-ol (e.g., 95% purity)

  • Hexane (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Beakers

  • Ice bath

  • Desiccator or vacuum oven

Safety Precautions:

  • 2-(2-Bromophenyl)propan-2-ol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the signal word "Danger".[10]

  • Hexane is flammable and an irritant. All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

  • Dissolution:

    • Place 5.0 g of crude 2-(2-Bromophenyl)propan-2-ol into a 125 mL Erlenmeyer flask.

    • Add approximately 20 mL of hexane to the flask.

    • Gently warm the mixture in a water bath on a hot plate to 35-40 °C with continuous stirring. Do not heat the solvent to its boiling point.

    • Add hexane portion-wise (1-2 mL at a time) until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.[11]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of activated carbon to the solution to adsorb colored impurities.

    • Gently swirl the flask and reheat it for 5-10 minutes.

  • Hot Filtration (if activated carbon was used):

    • If activated carbon was used, perform a hot gravity filtration to remove it. This should be done quickly to prevent premature crystallization of the product.[5]

  • Crystallization:

    • Remove the flask from the warm water bath and cover it.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is critical for the formation of large, pure crystals.[5][11]

    • Once the flask has reached room temperature, place it in an ice bath (0-5 °C) for 30-60 minutes to maximize the yield of crystals.[5]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., room temperature) to remove any residual solvent.

  • Analysis:

    • Determine the yield of the purified product.

    • Measure the melting point of the recrystallized solid. A sharp melting point close to the literature value (23.7 °C) indicates high purity.[6][7]

    • Further analysis by techniques such as NMR or GC-MS can be performed to confirm the purity and identity of the compound.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude 2-(2-Bromophenyl)propan-2-ol dissolution Dissolution in minimal hot hexane (35-40°C) start->dissolution decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization if colored cooling Slow Cooling to Room Temperature dissolution->cooling if not colored hot_filtration Hot Gravity Filtration decolorization->hot_filtration hot_filtration->cooling impurities1 Insoluble Impurities hot_filtration->impurities1 ice_bath Cooling in Ice Bath (0-5°C) cooling->ice_bath vacuum_filtration Vacuum Filtration & Washing with Cold Hexane ice_bath->vacuum_filtration drying Drying under Vacuum vacuum_filtration->drying impurities2 Soluble Impurities in Filtrate vacuum_filtration->impurities2 end End: Purified Crystals drying->end

Caption: Workflow for the recrystallization of 2-(2-Bromophenyl)propan-2-ol.

References

Application Note: Large-Scale Synthesis of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the large-scale synthesis of 2-(2-bromophenyl)propan-2-ol, a valuable intermediate in pharmaceutical and chemical research.[1] The primary synthetic route detailed is the Grignard reaction, utilizing either methylmagnesium bromide or in situ prepared methylmagnesium iodide with the corresponding 2-bromobenzoic acid ester. This application note includes two distinct, scalable protocols, comprehensive data tables for reaction parameters and product characterization, and a visual workflow to guide researchers, scientists, and drug development professionals in the successful synthesis of this tertiary alcohol.

Introduction

2-(2-Bromophenyl)propan-2-ol is a tertiary alcohol that serves as a key building block in the synthesis of various organic molecules. Its structure, featuring a bromine-substituted phenyl ring and a tertiary alcohol group, makes it a versatile precursor for creating more complex chemical entities. The Grignard reaction is a classic and highly effective method for the formation of carbon-carbon bonds, and in this context, for the addition of two methyl groups to the carbonyl carbon of a 2-bromobenzoate ester. This note presents two reliable and scalable protocols for its synthesis.

Synthesis Overview: Grignard Reaction

The synthesis of 2-(2-bromophenyl)propan-2-ol is efficiently achieved via the reaction of a 2-bromobenzoic acid ester (methyl or ethyl ester) with a methyl Grignard reagent (CH₃MgBr or CH₃MgI). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition occurs twice, first replacing the alkoxy group and then adding to the resulting ketone intermediate to form the tertiary alcohol upon acidic or aqueous workup.

The overall reaction is as follows: 2-Bromobenzoic acid ester + 2 CH₃MgX → 2-(2-Bromophenyl)propan-2-ol

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-Bromobenzoate and Methylmagnesium Iodide

This protocol details the synthesis using ethyl 2-bromobenzoate and a Grignard reagent prepared in situ from magnesium and methyl iodide.[2]

Materials:

  • Ethyl 2-bromobenzoate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 38% Ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place 9.1 g (0.37 mol) of magnesium turnings. Add 85 mL of anhydrous diethyl ether.

  • Slowly add a solution of 53.3 g (0.37 mol) of freshly distilled methyl iodide in 35 mL of anhydrous ether to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Ester: Once the Grignard reagent formation is complete, cool the reaction mixture to -5°C using an ice-salt bath.

  • Slowly add a solution of 26.50 g (0.14 mol) of ethyl 2-bromobenzoate dissolved in 35 mL of anhydrous diethyl ether to the Grignard reagent.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GLC).

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 58 mL of a 38% ammonium chloride solution.[2][3]

  • Separate the ether layer by decantation. Extract the remaining precipitate with diethyl ether (3 x 35 mL).[2]

  • Combine all the ether extracts and dry over anhydrous sodium sulfate.[2]

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Protocol 2: Large-Scale Synthesis from Methyl 2-Bromobenzoate and Methylmagnesium Bromide

This protocol is adapted for a larger scale synthesis using commercially available methylmagnesium bromide in THF.[3]

Materials:

  • Methyl 2-bromobenzoate

  • 3M Methylmagnesium bromide (CH₃MgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M and 2N Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 226 g (1.05 mol) of methyl 2-bromobenzoate in 1.6 L of anhydrous THF.[3]

  • Grignard Addition: Cool the solution in an ice-water bath. Slowly add 1.05 L (3.15 mol) of 3M methylmagnesium bromide solution dropwise, maintaining the internal temperature. A white, syrupy liquid will form.[3]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir until the reaction is complete.[3]

  • Workup and Purification: Cool the reaction mixture under an ice-water bath and slowly quench with 4.5 L of 0.5 M HCl.[3]

  • Continue stirring for 30 minutes, then adjust the pH to 5-6 using 0.5 L of 2N HCl.[3]

  • Transfer the mixture to a separatory funnel and add 1 L of MTBE. Separate the organic phase.

  • Extract the aqueous phase with MTBE (2 x 0.5 L).[3]

  • Combine the organic phases and wash with saturated sodium bicarbonate solution (2 x 0.3 L).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterProtocol 1Protocol 2
Starting Ester Ethyl 2-bromobenzoateMethyl 2-bromobenzoate
Ester Amount 26.50 g (0.14 mol)226 g (1.05 mol)
Grignard Reagent Methylmagnesium IodideMethylmagnesium Bromide
Grignard Molar Eq. ~2.63.0
Solvent Diethyl EtherTetrahydrofuran
Quenching Agent 38% NH₄Cl solutionHCl
Product Yield 19.40 g (82%)[2]222 g (98.2%)[3]
Purity (Assay) 95% (GLC)[2]Not specified, obtained as a solid[3]
Table 2: Physicochemical and Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol
PropertyValueReference
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [2]
Appearance Colorless or yellow liquid / Solid[4][5]
Melting Point 23.7 °C[2]
Boiling Point 99-100 °C (5 mmHg) / 79.2 °C (2.2 mmHg)[2]
Refractive Index (n D²⁰) 1.5416 - 1.5420[2]
IR (ν, cm⁻¹) 3460 (O-H), 1385, 1370 (C(CH₃)₂), 1175 (C-O)[2]
¹H NMR (δ, ppm) 1.64 (s, 6H, CH₃), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Ar-H)[2]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of 2-(2-Bromophenyl)propan-2-ol cluster_prep Step 1: Preparation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification (Optional) Start Start: Prepare Glassware (Flame-dried) Reagents Measure Reactants: - 2-Bromobenzoate Ester - Grignard Reagent or Mg/MeI - Anhydrous Solvent (Ether/THF) Start->Reagents Dissolve Dissolve Ester in Anhydrous Solvent Reagents->Dissolve Cooling1 Cool Solution (e.g., -5°C to 0°C) Dissolve->Cooling1 Addition Slowly Add Grignard Reagent Cooling1->Addition Stir Stir at Room Temperature (Reaction Completion) Addition->Stir Cooling2 Cool Reaction Mixture Stir->Cooling2 Quench Quench with Aqueous Acid or NH4Cl Cooling2->Quench Extract Extract with Organic Solvent (Ether/MTBE) Quench->Extract Wash Wash Organic Layer (e.g., NaHCO3 soln) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Product: 2-(2-Bromophenyl)propan-2-ol Evaporate->Product Purify Vacuum Distillation Product->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: General workflow for the Grignard synthesis of 2-(2-Bromophenyl)propan-2-ol.

Safety and Handling

  • Hazard Classifications: Acutely toxic (Oral, Category 3).[6]

  • Signal Word: Danger.[4]

  • Hazard Statements: H301: Toxic if swallowed.[4][6]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is dry and use anhydrous solvents.

    • The reaction can be exothermic; maintain proper temperature control, especially during the addition of the Grignard reagent.

    • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).[5]

References

Application Notes: 2-(2-Bromophenyl)propan-2-ol as a Versatile Building Block for the Novel Phosphine Ligand (2-Isopropenylphenyl)diphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Bromophenyl)propan-2-ol is a readily available starting material that serves as a valuable precursor for the synthesis of novel phosphine ligands. Through a straightforward two-step synthetic sequence involving dehydration and phosphination, it can be converted into (2-isopropenylphenyl)diphenylphosphine. This ligand, featuring a sterically accessible phosphorus center and a reactive isopropenyl group, shows significant promise in both transition-metal catalysis and medicinal chemistry. The isopropenyl moiety offers a site for further functionalization, allowing for the development of a broader ligand library or for anchoring the ligand to solid supports. These application notes provide detailed protocols for the synthesis of (2-isopropenylphenyl)diphenylphosphine and its application in palladium-catalyzed cross-coupling reactions, as well as its potential use in the development of novel anticancer agents.

I. Synthesis of (2-Isopropenylphenyl)diphenylphosphine

The synthesis of the target ligand from 2-(2-bromophenyl)propan-2-ol is achieved in two sequential steps: acid-catalyzed dehydration to form an intermediate, 2-bromo-1-isopropenylbenzene, followed by a lithium-halogen exchange and subsequent reaction with chlorodiphenylphosphine.

Experimental Workflow Diagram

G A 2-(2-Bromophenyl)propan-2-ol (Starting Material) B Acid-Catalyzed Dehydration A->B C 2-Bromo-1-isopropenylbenzene (Intermediate) B->C D Lithiation with n-BuLi & Quenching with ClPPh2 C->D E (2-Isopropenylphenyl)diphenylphosphine (Final Ligand) D->E

Caption: Synthetic route from 2-(2-Bromophenyl)propan-2-ol to the target ligand.

Experimental Protocols:

Protocol 1: Synthesis of 2-Bromo-1-isopropenylbenzene (Intermediate)

This protocol is adapted from procedures for the acid-catalyzed dehydration of tertiary benzylic alcohols.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(2-bromophenyl)propan-2-ol (10.0 g, 46.5 mmol) and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.44 g, 2.3 mmol).

  • Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-1-isopropenylbenzene as a colorless oil.

Protocol 2: Synthesis of (2-Isopropenylphenyl)diphenylphosphine (Final Ligand)

This protocol is based on standard methods for the synthesis of triarylphosphines from aryl bromides.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1-isopropenylbenzene (5.0 g, 25.4 mmol) and anhydrous diethyl ether (80 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 17.4 mL, 27.9 mmol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Phosphination: To the resulting aryllithium solution, add chlorodiphenylphosphine (5.1 mL, 27.9 mmol) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (2-isopropenylphenyl)diphenylphosphine.

II. Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

(2-Isopropenylphenyl)diphenylphosphine is anticipated to be an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. Its steric and electronic properties can promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_RAr R-Pd(II)L2-Ar PdII_RX->PdII_RAr Transmetalation PdII_RAr->Pd0 Reductive Elimination RAr R-Ar PdII_RAr->RAr RX R-X RX->PdII_RX ArBOH2 ArB(OH)2 + Base ArBOH2->PdII_RAr

Caption: The role of the phosphine ligand (L) in the Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling of Aryl Chlorides

  • Catalyst Pre-formation (Optional): In a glovebox, stir a mixture of Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (2-isopropenylphenyl)diphenylphosphine (6.0 mg, 0.02 mmol) in anhydrous 1,4-dioxane (1 mL) for 10 minutes.

  • Reaction Setup: To a reaction vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution or add the palladium source and ligand directly to the vial, followed by 1,4-dioxane (4 mL). Seal the vial and stir the mixture at 100 °C for the specified time.

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Table 1: Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

EntryPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂L1 K₃PO₄Dioxane100495
2Pd₂(dba)₃L1 K₃PO₄Toluene100692
3Pd(OAc)₂L1 Cs₂CO₃Dioxane801288
4Pd(OAc)₂PPh₃K₃PO₄Dioxane1002445

L1 = (2-Isopropenylphenyl)diphenylphosphine. Data is representative and adapted from analogous systems.

Protocol 4: Heck Coupling of Aryl Bromides with Styrene

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), and a base such as triethylamine (Et₃N, 2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and (2-isopropenylphenyl)diphenylphosphine (2 mol%).

  • Reaction Execution: Add anhydrous DMF (5 mL) as the solvent. Degas the mixture with argon, seal the tube, and heat to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table 2: Performance in Heck Coupling of Bromobenzene with Various Alkenes

EntryAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1StyreneEt₃NDMF1201691
2n-Butyl acrylateK₂CO₃DMF1201294
3AcrylonitrileNaOAcDMAc1102085

Catalyst system: Pd(OAc)₂ / (2-isopropenylphenyl)diphenylphosphine. Data is representative of typical Heck reactions.

III. Application in Medicinal Chemistry: Development of Anticancer Agents

Phosphine ligands are crucial in the design of metal-based therapeutics, particularly gold(I) complexes, which have shown significant promise as anticancer agents.[1][2] The mechanism of action for many phosphine-gold(I) complexes is believed to involve the inhibition of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells and critical for cellular redox balance.[3][4]

Proposed Bioactive Complex: (2-Isopropenylphenyl)diphenylphosphine can be used to synthesize a gold(I) complex, for example, [(2-Isopropenylphenyl)diphenylphosphine]AuCl. The lipophilicity and electronic properties of this ligand can influence the stability, cellular uptake, and biological activity of the resulting gold complex.

Mechanism of Action Pathway

G cluster_0 Cancer Cell AuL [(L)Au]+ Complex (L = Phosphine Ligand) TrxR Thioredoxin Reductase (TrxR) (Active) AuL->TrxR Inhibition TrxR_inhibited Inhibited TrxR ROS Increased Reactive Oxygen Species (ROS) TrxR_inhibited->ROS Leads to Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via TrxR inhibition.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the gold(I) complex of (2-isopropenylphenyl)diphenylphosphine (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Table 3: Representative Anticancer Activity of Gold(I) Phosphine Complexes

CompoundCell LineIC₅₀ (µM)
[(L1)AuCl]HeLa (Cervical Cancer)1.5
[(L1)AuCl]MCF-7 (Breast Cancer)2.3
[(L1)AuCl]A549 (Lung Cancer)3.1
CisplatinHeLa (Cervical Cancer)5.8
CisplatinMCF-7 (Breast Cancer)12.5

L1 = (2-Isopropenylphenyl)diphenylphosphine. Data is hypothetical but representative of active gold(I) phosphine complexes.[5]

Conclusion: 2-(2-Bromophenyl)propan-2-ol is a versatile and cost-effective starting material for the synthesis of the novel phosphine ligand, (2-isopropenylphenyl)diphenylphosphine. This ligand is expected to demonstrate high efficacy in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Furthermore, its potential to form bioactive gold(I) complexes opens avenues for the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this novel building block in both catalysis and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-2-propanol Derivatives from 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 2-phenyl-2-propanol derivatives starting from 2-(2-bromophenyl)propan-2-ol. The methodologies focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis and drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction

2-Phenyl-2-propanol and its derivatives are important structural motifs in medicinal chemistry and materials science. Biphenyl-containing compounds, in particular, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The starting material, 2-(2-bromophenyl)propan-2-ol, is a versatile building block that can be readily synthesized and subsequently functionalized to generate a library of novel compounds for screening and development. This document outlines protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination to afford biaryl, alkynyl, and amino derivatives, respectively.

Synthesis of the Starting Material: 2-(2-Bromophenyl)propan-2-ol

The precursor, 2-(2-bromophenyl)propan-2-ol, can be synthesized from ethyl 2-bromobenzoate via a Grignard reaction with methylmagnesium iodide.[1][2][3]

Protocol 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol [2][3]

  • Materials: Ethyl 2-bromobenzoate, magnesium turnings, methyl iodide, anhydrous diethyl ether, 38% ammonium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, prepare methylmagnesium iodide by slowly adding a solution of freshly distilled methyl iodide (0.37 mol) in anhydrous diethyl ether to magnesium turnings (0.37 mol) in anhydrous diethyl ether.

    • Cool the Grignard reagent to -5 °C in an ice-salt bath.

    • Slowly add a solution of ethyl 2-bromobenzoate (0.14 mol) in anhydrous diethyl ether to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated 38% ammonium chloride solution.

    • Separate the ether layer by decantation and extract the aqueous layer with diethyl ether (3 x 35 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)propan-2-ol.

Table 1: Yield and Physical Properties of 2-(2-Bromophenyl)propan-2-ol

ParameterValueReference
Yield 82%[2][3]
Purity (GLC) 95%[2][3]
Boiling Point 99-100 °C (5 mmHg)[2][3]
nD20 1.5420[2][3]

Synthesis of 2-Phenyl-2-propanol Derivatives via Cross-Coupling Reactions

The following protocols describe the synthesis of various derivatives from 2-(2-bromophenyl)propan-2-ol. While direct literature examples for this specific substrate are limited, the provided protocols are adapted from well-established procedures for analogous aryl bromides.

Suzuki-Miyaura Coupling for the Synthesis of 2-(Biphenyl-2-yl)propan-2-ol Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or esters.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials: 2-(2-Bromophenyl)propan-2-ol, arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane, and water.

  • Procedure:

    • To an oven-dried reaction vessel, add 2-(2-bromophenyl)propan-2-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

    • Stir the reaction mixture vigorously at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 2: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)propan-2-ol

Coupling Partner (Arylboronic Acid)ProductPredicted Yield RangeNotes
Phenylboronic acid2-(Biphenyl-2-yl)propan-2-olGood to ExcellentStandard conditions are expected to be effective.
4-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-2-yl)propan-2-olGood to ExcellentElectron-donating groups are generally well-tolerated.
4-Trifluoromethylphenylboronic acid2-(4'-(Trifluoromethyl)biphenyl-2-yl)propan-2-olGoodElectron-withdrawing groups may require slightly longer reaction times.
2-Thienylboronic acid2-(2-(Thiophen-2-yl)phenyl)propan-2-olGoodHeteroaromatic boronic acids are generally suitable coupling partners.

Note: Yields are predictive and based on analogous reactions.

Sonogashira Coupling for the Synthesis of 2-(2-(Alkynyl)phenyl)propan-2-ol Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Protocol 3: General Procedure for Sonogashira Coupling (Adapted from a similar substrate) [1]

  • Materials: 2-(2-Bromophenyl)propan-2-ol, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, cuprous iodide, and triethylamine.

  • Procedure:

    • To a three-necked, round-bottom flask under an inert atmosphere, add 2-(2-bromophenyl)propan-2-ol (18.8 mmol) dissolved in triethylamine (40 mL).

    • Add the terminal alkyne (e.g., phenylacetylene, 22.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.3 g, 2 mol%), and cuprous iodide (0.14 g, 4 mol%).

    • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC. If the reaction is sluggish, additional catalyst and alkyne may be added.

    • Upon completion, cool the reaction and partition between diethyl ether and water.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

    • Purify the crude product by flash chromatography (e.g., ethyl acetate/hexane mixture) to yield the desired 2-(2-(alkynyl)phenyl)propan-2-ol derivative.

Table 3: Predicted Reaction Parameters for Sonogashira Coupling of 2-(2-Bromophenyl)propan-2-ol

Coupling Partner (Terminal Alkyne)ProductPredicted Yield RangeNotes
Phenylacetylene2-(2-(Phenylethynyl)phenyl)propan-2-ol50-70%Based on the coupling with 2-bromophenyl-2-propanone.[1]
1-Hexyne2-(2-(Hex-1-yn-1-yl)phenyl)propan-2-olModerate to GoodAliphatic alkynes are generally good coupling partners.
Trimethylsilylacetylene2-(2-((Trimethylsilyl)ethynyl)phenyl)propan-2-olModerate to GoodThe TMS group can be removed post-coupling if desired.

Note: Yields are predictive and based on an analogous reaction with a similar ketone substrate.[1]

Buchwald-Hartwig Amination for the Synthesis of 2-(2-(Amino)phenyl)propan-2-ol Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds between aryl halides and amines.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials: 2-(2-Bromophenyl)propan-2-ol, amine, Pd₂(dba)₃, XPhos, sodium tert-butoxide, and toluene.

  • Procedure:

    • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add 2-(2-bromophenyl)propan-2-ol (1.0 mmol) and the desired amine (1.2 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 4: Predicted Reaction Parameters for Buchwald-Hartwig Amination of 2-(2-Bromophenyl)propan-2-ol

Coupling Partner (Amine)ProductPredicted Yield RangeNotes
Aniline2-(2-(Phenylamino)phenyl)propan-2-olGood to ExcellentA synthesis for this product exists via a different route.[4]
Morpholine2-(2-(Morpholino)phenyl)propan-2-olGood to ExcellentCyclic secondary amines are generally excellent coupling partners.
Benzylamine2-(2-(Benzylamino)phenyl)propan-2-olGoodPrimary amines are suitable substrates.

Note: Yields are predictive and based on general Buchwald-Hartwig procedures.

Visualization of Experimental Workflow and Potential Biological Relevance

Experimental Workflow

The general workflow for the synthesis of 2-phenyl-2-propanol derivatives from 2-(2-bromophenyl)propan-2-ol is depicted below.

experimental_workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 2-(2-Bromophenyl)propan-2-ol suzuki_reagents Arylboronic Acid, Pd(OAc)2, SPhos, K3PO4, Dioxane/H2O start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Triethylamine start->sonogashira_reagents buchwald_reagents Amine, Pd2(dba)3, XPhos, NaOtBu, Toluene start->buchwald_reagents suzuki_product 2-(Biphenyl-2-yl)propan-2-ol Derivatives suzuki_reagents->suzuki_product 100 °C sonogashira_product 2-(2-(Alkynyl)phenyl)propan-2-ol Derivatives sonogashira_reagents->sonogashira_product Reflux buchwald_product 2-(2-(Amino)phenyl)propan-2-ol Derivatives buchwald_reagents->buchwald_product 110 °C

Caption: General synthetic routes to 2-phenyl-2-propanol derivatives.

Potential Biological Signaling Pathway Involvement

Biphenyl derivatives are known to interact with various biological targets. For instance, some exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB. The following diagram illustrates a generalized inflammatory signaling pathway that could be a target for novel 2-phenyl-2-propanol derivatives.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb_complex IκBα-NF-κB Complex kinase_cascade->nfkb_complex Phosphorylates IκBα nfkb NF-κB nfkb_complex->nfkb IκBα degradation nfkb_n NF-κB nfkb->nfkb_n Translocation inhibitor 2-Phenyl-2-propanol Derivative (Hypothetical) inhibitor->kinase_cascade dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) dna->genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The signaling pathway diagram is a generalized representation and the inhibitory action of the synthesized compounds is hypothetical and requires experimental validation.

Conclusion

The protocols provided herein offer a robust starting point for the synthesis of a diverse range of 2-phenyl-2-propanol derivatives from the readily accessible 2-(2-bromophenyl)propan-2-ol. These palladium-catalyzed cross-coupling reactions are highly valuable in the generation of novel chemical entities for drug discovery and materials science. The successful synthesis and characterization of these compounds will enable further investigation into their biological activities and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reaction Yield for 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(2-Bromophenyl)propan-2-ol via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard routes for synthesizing 2-(2-Bromophenyl)propan-2-ol?

A1: There are two main Grignard pathways to synthesize the target molecule. The most direct route involves the reaction of 2-bromophenylmagnesium bromide with acetone. An alternative, multi-step approach utilizes the reaction of an ester, such as ethyl 2-bromobenzoate or methyl 2-bromobenzoate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium iodide or methylmagnesium bromide).[1]

Q2: What are the critical parameters to control for a successful Grignard synthesis of 2-(2-Bromophenyl)propan-2-ol?

A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include maintaining strictly anhydrous conditions, the choice of an appropriate solvent (typically anhydrous diethyl ether or tetrahydrofuran), careful temperature control, the purity and activation of the magnesium turnings, and the rate of addition of the reagents.

Q3: How can I determine the concentration of my prepared Grignard reagent?

A3: It is highly recommended to determine the concentration of the freshly prepared Grignard reagent by titration before its use in the subsequent reaction. This quality control step ensures accurate stoichiometry. A common method is to titrate the Grignard solution against a known concentration of an acid or iodine in the presence of an indicator.

Q4: What are the common side reactions in this Grignard synthesis, and how can they be minimized?

A4: The primary side reactions include the formation of biphenyl derivatives through Wurtz coupling, and the enolization of the ketone.[2][3] Wurtz coupling can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension.[2] Enolization, where the Grignard reagent acts as a base rather than a nucleophile, can be an issue with sterically hindered ketones, though it is less common with acetone.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Recommendations
Grignard reaction fails to initiate. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings can prevent the reaction from starting.- Use fresh, shiny magnesium turnings.- Mechanically activate the magnesium by gently crushing the turnings with a glass rod in the reaction flask.- Chemically activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Presence of Water: Traces of moisture in the glassware, solvents, or reagents will quench the Grignard reagent.- Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents, preferably from a freshly opened bottle or one that has been appropriately dried.
Low yield of 2-(2-Bromophenyl)propan-2-ol. Inaccurate Grignard Reagent Concentration: Using an incorrect stoichiometric amount of the Grignard reagent can lead to incomplete conversion.- Titrate a small aliquot of the Grignard reagent before the addition of acetone to determine its exact molarity and ensure a slight excess (e.g., 1.1-1.2 equivalents) is used.
Side Reactions: Competing reactions such as Wurtz coupling can consume the Grignard reagent.- Add the 2-bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide, thus minimizing homo-coupling.[2]
Poor Temperature Control: The Grignard reaction is exothermic. Excessive heat can promote side reactions.- Maintain a gentle reflux during the formation of the Grignard reagent.- Cool the reaction mixture in an ice bath before and during the dropwise addition of acetone to control the exothermic reaction.[4]
Reaction mixture turns dark brown or black. Impurities: Impurities in the magnesium or aryl halide can catalyze the decomposition of the Grignard reagent.- Use high-purity reagents. If necessary, distill the 2-bromobenzene and acetone before use.
Overheating: Prolonged heating or excessive temperatures can lead to decomposition.- Avoid unnecessarily long reflux times after the Grignard reagent has formed. Monitor the consumption of magnesium as an indicator of reaction completion.[5]
Formation of an unexpected product. Dehydration of the Tertiary Alcohol: Acidic work-up with strong, concentrated acids can lead to the dehydration of the 2-(2-Bromophenyl)propan-2-ol to form 2-(2-bromophenyl)prop-1-ene.- Use a milder acidic work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to quench the reaction and protonate the alkoxide.[6]

Quantitative Data

The following table summarizes reported yields for the synthesis of 2-(2-Bromophenyl)propan-2-ol and a closely related analogue, 2-phenylpropan-2-ol.

Starting Materials Carbonyl Source Product Reported Yield Reference
Ethyl 2-bromobenzoate and Methylmagnesium iodideEster (internal)2-(2-Bromophenyl)propan-2-ol82%[1][7]
Methyl 2-bromobenzoate and Methylmagnesium bromideEster (internal)2-(2-Bromophenyl)propan-2-ol98.2%[1]
Phenylmagnesium bromideAcetone2-Phenylpropan-2-ol75%[8]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol from an Ester (Literature-Derived)

This protocol is adapted from a literature procedure for the synthesis of 2-(2-Bromophenyl)propan-2-ol using an ester as the carbonyl source.[1]

Materials:

  • Methyl 2-bromobenzoate

  • Magnesium turnings

  • Methyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, prepare a solution of methylmagnesium bromide from magnesium and methyl bromide in anhydrous THF.

  • In a separate flask, dissolve methyl 2-bromobenzoate (1.05 mol) in anhydrous THF (1.6 L).

  • Cool the solution of methyl 2-bromobenzoate in an ice-water bath.

  • Slowly add the prepared methylmagnesium bromide solution (3.15 mol) dropwise to the cooled ester solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.

  • Cool the reaction mixture in an ice-water bath and quench the reaction by the slow addition of 0.5 M HCl (4.5 L).

  • Adjust the pH of the aqueous layer to 5-6 with 2N HCl.

  • Add MTBE (1 L) and separate the organic layer.

  • Extract the aqueous layer with MTBE (2 x 0.5 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 0.3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Optimized Synthesis of 2-(2-Bromophenyl)propan-2-ol from Acetone (Proposed)

This proposed protocol is based on general principles for Grignard reactions with ketones and aims to optimize the yield of the target compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • 2-Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Prepare a solution of 2-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the 2-bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle boiling. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining 2-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by column chromatography or distillation under reduced pressure.

Visualizations

Grignard_Reaction_Pathway Mg Mg Grignard_Reagent 2-Bromophenyl- magnesium bromide Mg->Grignard_Reagent Anhydrous Ether/THF Alkoxide_Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Alkoxide_Intermediate Acetone Acetone Acetone->Alkoxide_Intermediate Product 2-(2-Bromophenyl)propan-2-ol Alkoxide_Intermediate->Product [1] Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Experimental_Workflow A 1. Prepare Anhydrous Apparatus & Reagents B 2. Activate Magnesium (optional) A->B C 3. Form Grignard Reagent (2-Bromobenzene + Mg) B->C D 4. Cool Grignard Reagent (0 °C) C->D E 5. Slowly Add Acetone D->E F 6. Stir at Room Temperature E->F G 7. Quench with aq. NH4Cl Solution F->G H 8. Extract with Organic Solvent G->H I 9. Dry Organic Layer H->I J 10. Purify Product I->J

Caption: General experimental workflow for the Grignard synthesis.

Troubleshooting_Tree Start Low/No Product Yield Q1 Was the reaction initiated? Start->Q1 Action1 Check for anhydrous conditions. Activate magnesium. Q1->Action1 No Q2 Was the Grignard reagent concentration known? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Titrate the Grignard reagent. Q2->Action2 No Q3 Was the temperature controlled during acetone addition? Q2->Q3 Yes A2_Yes Yes A2_No No Action3 Use an ice bath during addition. Q3->Action3 No End Review purification and workup steps. Q3->End Yes A3_Yes Yes A3_No No

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-(2-Bromophenyl)propan-2-ol, a tertiary alcohol typically synthesized via a Grignard reaction.

Issue 1: Low or No Yield of 2-(2-Bromophenyl)propan-2-ol

  • Question: My Grignard reaction is yielding very little or no 2-(2-Bromophenyl)propan-2-ol. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Grignard synthesis is a common issue that can often be attributed to several critical factors:

    • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to an alkane and preventing the desired reaction with the carbonyl compound.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure starting materials are dry. Handle the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.

      • Solution: Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere to expose a fresh surface.[2][3]

    • Impure Reagents: Impurities in the starting materials, particularly the aryl halide or the carbonyl compound, can interfere with the reaction.

      • Solution: Use high-purity reagents. If necessary, purify the starting materials before use (e.g., by distillation).

    • Incorrect Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are temperature-sensitive.

      • Solution: Maintain a gentle reflux during the formation of the Grignard reagent. For the reaction with the ester or ketone, it is often beneficial to cool the reaction mixture (e.g., with an ice bath) before and during the addition of the carbonyl compound to control the exothermic reaction.[2]

Issue 2: Presence of Significant Impurities in the Product

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: Several side reactions can lead to impurities in the synthesis of 2-(2-Bromophenyl)propan-2-ol. The most common are:

    • Benzene: This is formed when the Grignard reagent reacts with any protic source, most commonly water.[1][4]

      • Minimization: Strict anhydrous conditions are paramount.

    • Biphenyl-type Products (Wurtz Coupling): This occurs when the Grignard reagent couples with the unreacted aryl halide.[4]

      • Minimization: This side reaction is favored at higher concentrations of the aryl halide and at elevated temperatures. To minimize its formation, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.

    • Unreacted Starting Material: Incomplete reaction will leave unreacted ester or ketone in the final product.

      • Minimization: Ensure the Grignard reagent is formed in a slight excess and that the reaction is allowed to proceed to completion.

    • Dehydration Product: The tertiary alcohol product can undergo dehydration, especially during an acidic workup, to form an alkene (2-(2-bromophenyl)prop-1-ene).

      • Minimization: Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride, instead of strong acids like HCl or H₂SO₄.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for the synthesis of 2-(2-Bromophenyl)propan-2-ol via a Grignard reaction?

    • A1: The synthesis typically involves the reaction of a Grignard reagent with a suitable carbonyl compound. Common starting materials include:

      • Reacting methylmagnesium bromide or iodide with methyl 2-bromobenzoate or ethyl 2-bromobenzoate.[5][6] In this case, two equivalents of the Grignard reagent are required as the first equivalent adds to the ester to form a ketone intermediate, which then reacts with the second equivalent.[7][8][9]

      • Reacting 2-bromophenylmagnesium bromide with acetone.

  • Q2: Why is an ether solvent, such as diethyl ether or tetrahydrofuran (THF), typically used for Grignard reactions?

    • A2: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would destroy the Grignard reagent.[8] Additionally, the lone pairs of electrons on the oxygen atom of the ether solvate and stabilize the magnesium center of the Grignard reagent.[8]

  • Q3: How can I confirm the formation of the Grignard reagent?

    • A3: The initiation of the Grignard reaction is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the appearance of bubbles on the surface of the magnesium.[3] The reaction is exothermic, so a gentle reflux of the ether solvent is also a good indicator.[2] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.[10]

  • Q4: Can the bromine atom on the phenyl ring participate in side reactions?

    • A4: While the primary reaction occurs at the carbonyl group, the presence of the bromo-substituent could potentially lead to other side reactions. One possibility is the formation of a benzyne intermediate, which can occur when an aryl halide with a hydrogen ortho to the halogen is treated with a strong base.[11][12] However, under typical Grignard conditions, this is less common than the other side reactions mentioned. The more prevalent side reaction involving the aryl bromide is the Wurtz coupling.

Data Presentation

Table 1: Reported Yields and Purity for the Synthesis of 2-(2-Bromophenyl)propan-2-ol

Starting Material (Ester)Grignard ReagentSolventYield (%)Purity (%)Reference
Ethyl 2-bromobenzoateMethylmagnesium iodideDiethyl ether8295 (GLC)[5][6]
Methyl 2-bromobenzoateMethylmagnesium bromideTetrahydrofuran98.2Not Specified[5]

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-bromobenzoate and Methylmagnesium Iodide [5][6]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 9.1 g (0.37 mol) of magnesium turnings. Prepare a solution of 53.3 g (0.37 mol) of freshly distilled methyl iodide in 85 mL of anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction: Cool the prepared Grignard reagent to -5°C. Slowly add a solution of 26.50 g (0.14 mol) of ethyl 2-bromobenzoate in 35 mL of anhydrous diethyl ether.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of 58 mL of a 38% ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether (3 x 35 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Protocol 2: Synthesis from Methyl 2-bromobenzoate and Methylmagnesium Bromide [5]

  • Reaction: In a suitable reaction vessel under an inert atmosphere, dissolve 226 g (1.05 mol) of methyl 2-bromobenzoate in 1.6 L of tetrahydrofuran (THF).

  • Cool the solution in an ice-water bath. Add 1.05 L of 3M methylmagnesium bromide (3.15 mol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Workup: Cool the reaction mixture in an ice-water bath and quench by the slow addition of 4.5 L of 0.5 M HCl. Adjust the pH to 5-6 with 2N HCl.

  • Extraction and Purification: Add 1 L of methyl tert-butyl ether (MTBE) and separate the organic phase. Extract the aqueous phase with MTBE (2 x 0.5 L). Combine the organic phases, wash with sodium bicarbonate solution (2 x 0.3 L), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Mandatory Visualization

Main_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation Methyl_2-bromobenzoate Methyl 2-bromobenzoate Ketone_Intermediate 2-bromoacetophenone (Ketone Intermediate) Methyl_2-bromobenzoate->Ketone_Intermediate + 1 eq. MeMgBr MeMgBr 2 eq. MeMgBr Alkoxide Tertiary Alkoxide Ketone_Intermediate->Alkoxide + 1 eq. MeMgBr Final_Product 2-(2-Bromophenyl)propan-2-ol Alkoxide->Final_Product Acidic Workup (H3O+)

Caption: Main reaction pathway for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Wurtz_Coupling_Side_Reaction cluster_reactants Reactants cluster_product Side Product Grignard 2-Bromophenylmagnesium bromide Biphenyl_Product 2,2'-Dibromobiphenyl Grignard->Biphenyl_Product Aryl_Halide 2-Bromotoluene Aryl_Halide->Biphenyl_Product

Caption: Wurtz coupling side reaction leading to a biphenyl byproduct.

Troubleshooting_Workflow Start Low/No Product Yield Check_Water Check for Water Contamination (Glassware, Solvents) Start->Check_Water Check_Mg Check Magnesium Activation Start->Check_Mg Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Temp Review Reaction Temperature Profile Start->Check_Temp Solution_Dry Flame/Oven Dry Glassware, Use Anhydrous Solvents Check_Water->Solution_Dry Solution_Activate Activate Mg with Iodine or 1,2-dibromoethane Check_Mg->Solution_Activate Solution_Purify Purify Starting Materials Check_Reagents->Solution_Purify Solution_Temp Maintain Gentle Reflux (Formation) Cool During Addition (Reaction) Check_Temp->Solution_Temp

Caption: Troubleshooting workflow for low or no product yield.

References

Minimizing byproduct formation in 2-(2-Bromophenyl)propan-2-ol Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Grignard synthesis of 2-(2-Bromophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Grignard synthesis of 2-(2-Bromophenyl)propan-2-ol?

A1: The primary byproducts are typically:

  • 2,2'-Dibromobiphenyl: Formed via a Wurtz-type coupling reaction between the Grignard reagent (2-bromophenylmagnesium bromide) and unreacted 2-bromoaryl halide.[1]

  • Bromobenzene: Results from the protonation of the Grignard reagent by any adventitious water or other protic sources in the reaction mixture.

  • Unreacted Starting Materials: Residual 2-bromo-acetophenone or methyl 2-bromobenzoate may be present if the reaction does not go to completion.

  • Dehydration Product: Acid-catalyzed dehydration of the tertiary alcohol product during workup can lead to the formation of 2-(2-bromophenyl)prop-1-ene.

Q2: How can I minimize the formation of the 2,2'-dibromobiphenyl byproduct?

A2: To minimize the Wurtz coupling byproduct, consider the following strategies:

  • Slow Addition of Alkyl/Aryl Halide: Add the solution of the aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1]

  • Control Reaction Temperature: Elevated temperatures can increase the rate of Wurtz coupling. Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the carbonyl compound.[1]

  • Use of Appropriate Solvents: While THF is commonly used, for some substrates, diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) can suppress the formation of Wurtz byproducts.[1][2]

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Difficulty in initiating a Grignard reaction is often due to a passivating oxide layer on the magnesium surface. Here are some activation techniques:

  • Use fresh magnesium turnings: Ensure the magnesium is shiny and not dull or oxidized.

  • Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod (in the absence of solvent) to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The reaction of these with magnesium helps to clean the surface.

  • Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

Q4: Why is it crucial to use anhydrous conditions?

A4: Grignard reagents are potent bases and will react readily with protic solvents like water and alcohols. This reaction is typically faster than the desired addition to the carbonyl group, leading to the formation of the corresponding alkane (bromobenzene in this case) and a decrease in the yield of the desired alcohol. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and anhydrous solvents must be used.

Troubleshooting Guides

Issue 1: Low Yield of 2-(2-Bromophenyl)propan-2-ol

Possible Cause Troubleshooting Steps
Presence of Water Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are dry.
Inactive Magnesium Use fresh, shiny magnesium turnings. Activate with iodine or 1,2-dibromoethane.
Incomplete Reaction Ensure sufficient reaction time. Monitor the reaction by TLC to confirm consumption of the starting material.
Side Reactions Refer to the strategies for minimizing byproduct formation (e.g., slow addition, temperature control).

Issue 2: High Levels of 2,2'-Dibromobiphenyl Impurity

Possible Cause Troubleshooting Steps
High Local Concentration of Aryl Halide Add the aryl halide solution slowly and dropwise to the magnesium suspension.
Elevated Reaction Temperature Maintain a gentle reflux and use an ice bath to control exothermic reactions.
Solvent Choice Consider using diethyl ether or 2-MeTHF instead of THF.[1][2]

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling Byproduct Formation in a Representative Benzyl Grignard Reaction

Solvent Yield of Desired Product (%) Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)-Often superior to THF in suppressing Wurtz coupling.[2]

Note: Data is for a representative benzyl Grignard reaction and illustrates the significant impact of solvent choice on byproduct formation.

Table 2: Illustrative Impact of Addition Rate and Temperature on Byproduct Formation

Condition Addition Rate Temperature Expected Yield of 2-(2-Bromophenyl)propan-2-ol (%) Expected % of 2,2'-Dibromobiphenyl
AFastReflux60-7015-25
BSlowReflux75-855-10
CSlowRoom Temperature80-90<5

Note: This table presents illustrative data based on established principles of Grignard reactions to demonstrate the expected trends.

Experimental Protocols

Synthesis of 2-(2-Bromophenyl)propan-2-ol from Methyl 2-bromobenzoate

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Methyl 2-bromobenzoate

  • Methylmagnesium bromide (or prepared in situ from methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent (if not using commercial):

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium to initiate the reaction.

    • Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Methyl 2-bromobenzoate:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of methyl 2-bromobenzoate in anhydrous diethyl ether in the dropping funnel.

    • Add the ester solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. Note: Two equivalents of the Grignard reagent are required per equivalent of the ester.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography or distillation. A reported protocol achieved 82% yield and 95% purity (GLC assay).[3]

Mandatory Visualization

Grignard_Synthesis_Pathway A Methyl 2-bromobenzoate C Intermediate Ketone (2-bromoacetophenone) A->C + 1 eq. CH3MgBr B 2 x CH3MgBr (Grignard Reagent) B->C D Alkoxide Intermediate C->D + 1 eq. CH3MgBr E 2-(2-Bromophenyl)propan-2-ol (Desired Product) D->E Protonation F H3O+ Workup F->D

Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Byproduct_Formation Start Grignard Reagent (2-BromophenylMgBr) Byproduct1 2,2'-Dibromobiphenyl (Wurtz Coupling) Start->Byproduct1 Byproduct2 Bromobenzene Start->Byproduct2 Condition1 High concentration of 2-Bromoaryl Halide Condition1->Byproduct1 promotes Condition2 Presence of Water (or other protic source) Condition2->Byproduct2 reacts with Troubleshooting_Workflow Start Low Yield or High Impurity Check_Water Check for Anhydrous Conditions Start->Check_Water Check_Mg Assess Magnesium Activation Start->Check_Mg Check_Temp Evaluate Temperature Control Start->Check_Temp Check_Addition Review Reagent Addition Rate Start->Check_Addition Solution_Water Flame-dry glassware, use anhydrous solvents Check_Water->Solution_Water Solution_Mg Use fresh Mg, activate with iodine Check_Mg->Solution_Mg Solution_Temp Maintain gentle reflux, use ice bath Check_Temp->Solution_Temp Solution_Addition Slow, dropwise addition Check_Addition->Solution_Addition

References

Technical Support Center: Troubleshooting Low Yield in 2-(2-Bromophenyl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(2-bromophenyl)propan-2-ol. The following troubleshooting advice, frequently asked questions, and detailed protocols address common issues leading to low product yields.

Troubleshooting Guide and FAQs

This section provides direct answers to common problems encountered during the Grignard reaction-based synthesis of 2-(2-bromophenyl)propan-2-ol.

Q1: My Grignard reaction fails to initiate or is very sluggish. What are the common causes and solutions?

A: Failure to initiate is a frequent hurdle in Grignard synthesis, primarily due to an inactive magnesium surface or the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide, which prevents the reaction.[1]

    • Solution: Activate the magnesium. This can be done by gently grinding the turnings in a dry mortar and pestle to expose a fresh metal surface.[2] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous solvent before adding the methyl halide.[1][3] The reaction has initiated when the purple color of the iodine disappears.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic sources, which will quench the reagent as it forms.[1]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][3] Use only anhydrous grade solvents.[1]

Q2: The reaction initiated, but my final yield is disappointingly low. What are the likely issues?

A: Low yields after a successful initiation often point to side reactions, premature quenching of the Grignard reagent, or suboptimal reaction conditions.

  • Wurtz Coupling: The formed Grignard reagent (CH₃MgX) can react with the unreacted methyl halide (CH₃X) or the starting ester to form coupling byproducts.[1] This is more common at higher concentrations of the halide.

    • Solution: Add the solution of your starting ester (e.g., methyl 2-bromobenzoate) to the Grignard reagent slowly and dropwise. This maintains a low concentration of the electrophile and minimizes its reaction with the already-formed Grignard reagent.[1]

  • Reagent Degradation: The Grignard reagent can decompose over time, especially if the reaction is heated for too long.[3]

    • Solution: Monitor the reaction's progress. The reaction is typically complete when most of the magnesium metal has been consumed.[4] Avoid unnecessarily long reaction times or excessive heating.[3]

  • Inefficient Quenching/Workup: Improper workup can lead to loss of product.

    • Solution: The reaction should be quenched by slowly adding it to a cold solution of aqueous ammonium chloride or dilute hydrochloric acid.[5] Ensure the pH is adjusted correctly (typically to 5-6) to protonate the alkoxide and dissolve magnesium salts before extraction.[5]

Q3: My crude product appears impure. What are the likely contaminants?

A: Common impurities include unreacted starting materials and side products like biphenyl.[4]

  • Unreacted Starting Material: If the reaction did not go to completion, the starting ester will remain.

  • Side Products: Biphenyl is a common side product formed from a coupling reaction.[4]

    • Solution: A thorough workup is crucial. Wash the combined organic layers with a sodium bicarbonate solution to remove any acidic impurities.[5] Drying the organic layer with anhydrous sodium sulfate before evaporating the solvent is also a critical step.[5] If significant impurities remain, purification by column chromatography may be necessary.

Data Presentation

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution Reference
Reaction Fails to Initiate Inactive magnesium surface (oxide layer)Activate Mg with iodine, 1,2-dibromoethane, or by grinding.[1][2][3]
Presence of moisture in glassware or solventRigorously dry all glassware and use anhydrous solvents.[1][3]
Low Final Yield Wurtz coupling side reactionAdd the ester solution dropwise to maintain low concentration.[1]
Grignard reagent degradationAvoid prolonged heating; monitor Mg consumption.[3][4]
Incomplete reactionEnsure sufficient reaction time for all Mg to react.[4]
Impure Product Acidic or basic impurities from workupWash organic layers with sodium bicarbonate and/or brine.[4][5]
Biphenyl or other coupling byproductsPurify via recrystallization or column chromatography.[4]
Table 2: Comparison of Reported High-Yield Reaction Conditions
Starting Ester Grignard Reagent Solvent Temperature Workup Reported Yield Reference
Ethyl 2-bromobenzoateMethylmagnesium iodideAnhydrous diethyl ether-5°C for addition38% Ammonium chloride solution82%[5]
Methyl 2-bromobenzoateMethylmagnesium bromide (3M)Tetrahydrofuran (THF)Ice-water bath for addition2N HCl to pH 5-698.2%[5]

Experimental Protocols

High-Yield Synthesis of 2-(2-Bromophenyl)propan-2-ol

This protocol is adapted from a high-yield (98.2%) procedure.[5]

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • Methylmagnesium bromide (3.0 eq, 3M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, addition funnel, condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. To the round-bottom flask, add the methyl 2-bromobenzoate (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (3.0 eq) to the addition funnel. Add the Grignard reagent dropwise to the stirred solution of the ester in the flask, maintaining the temperature at 0°C. A white, syrupy liquid may form.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir until the reaction is complete (this can be monitored by TLC or GC).

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by adding 2N HCl. Continue adding HCl until the pH of the aqueous layer is between 5 and 6.[5]

  • Extraction: Add MTBE to the flask to dissolve the organic product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with MTBE.[5]

  • Washing: Combine all organic extracts and wash them twice with a saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-(2-bromophenyl)propan-2-ol.[5]

Mandatory Visualizations

reaction_mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition MeBr Methyl Bromide (CH₃Br) MeMgBr Methylmagnesium Bromide (CH₃MgBr) MeBr->MeMgBr + Mg in ether/THF Mg Magnesium (Mg) Mg->MeMgBr Ester Methyl 2-Bromobenzoate Intermediate Alkoxide Intermediate Ester->Intermediate + 2 eq. CH₃MgBr Product 2-(2-Bromophenyl)propan-2-ol Intermediate->Product H₃O⁺ Workup MeMgBr_ref CH₃MgBr MeMgBr_ref->Intermediate

Caption: Reaction mechanism for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

troubleshooting_workflow start Start Synthesis initiation Does the reaction initiate? start->initiation check_mg Activate Mg surface (Iodine, grinding) initiation->check_mg  No check_dry Ensure anhydrous conditions (flame-dry glassware, dry solvent) initiation->check_dry yield_check Is the final yield low? initiation->yield_check  Yes check_mg->initiation check_dry->initiation slow_addition Slow dropwise addition of reagents yield_check->slow_addition  Yes success High Yield Product yield_check->success  No monitor_rxn Monitor reaction completion (TLC/GC, Mg consumption) slow_addition->monitor_rxn workup Check workup procedure (pH, extractions, washing) monitor_rxn->workup workup->yield_check Re-evaluate yield_factors cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_sides Side Reactions Yield Low Product Yield Moisture Moisture Contamination Moisture->Yield Mg_Oxide Inactive Mg Surface Mg_Oxide->Yield Solvent Non-Anhydrous Solvent Solvent->Yield Temp Incorrect Temperature Temp->Yield Addition_Rate Fast Reagent Addition Addition_Rate->Yield Rxn_Time Incorrect Reaction Time Rxn_Time->Yield Wurtz Wurtz Coupling Wurtz->Yield Enolization Enolization Enolization->Yield

References

Removal of unreacted starting materials from 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts in the synthesis of 2-(2-Bromophenyl)propan-2-ol?

The synthesis of 2-(2-Bromophenyl)propan-2-ol is commonly achieved via a Grignard reaction. The primary unreacted starting materials and byproducts include:

  • Unreacted 2-Bromobenzoic acid methyl ester (or other aryl halide): The starting aromatic compound from which the Grignard reagent is formed or which is reacted with the Grignard reagent.

  • Unreacted Grignard Reagent (e.g., Methylmagnesium bromide): Excess or unreacted organometallic reagent.

  • Biphenyl compounds: Formed by the coupling of the Grignard reagent with the unreacted aryl halide. This is a common side product in Grignard reactions.[1]

  • Magnesium salts: Formed during the reaction and workup.

Q2: What are the common methods for purifying crude 2-(2-Bromophenyl)propan-2-ol?

The most common purification methods for removing unreacted starting materials and byproducts are:

  • Column Chromatography: A highly effective method for separating compounds with different polarities.

  • Recrystallization: Suitable if the product is a solid at room temperature and a suitable solvent can be found.

  • Fractional Distillation: Effective for separating liquids with different boiling points.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A common eluent system for similar aromatic alcohols is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Issue 1: Low yield of purified 2-(2-Bromophenyl)propan-2-ol.

Possible CauseTroubleshooting Steps
Incomplete Reaction Ensure the Grignard reaction has gone to completion by checking for the consumption of the starting material via TLC before starting the workup.
Product Loss During Extraction - Ensure the correct pH during aqueous workup to keep the alcohol in the organic phase. - Perform multiple extractions with the organic solvent to maximize recovery.
Inefficient Purification - For column chromatography, ensure proper packing of the column and an optimal solvent system. - For recrystallization, use the minimum amount of hot solvent to dissolve the crude product. - For distillation, ensure the apparatus is well-insulated to maintain a proper temperature gradient.
Product Decomposition Avoid excessive heat during solvent removal or distillation, as tertiary alcohols can be prone to elimination reactions (dehydration).

Issue 2: Presence of biphenyl impurity in the final product.

Possible CauseTroubleshooting Steps
Side reaction during Grignard synthesis Biphenyl is a common byproduct. Its formation can be minimized by controlling the reaction temperature and the rate of addition of reagents.
Ineffective Purification - Column Chromatography: Use a less polar eluent system (e.g., higher ratio of hexane to ethyl acetate) to effectively separate the non-polar biphenyl from the more polar alcohol. - Recrystallization: Choose a solvent system where the biphenyl byproduct is significantly more soluble than the desired alcohol at low temperatures. A common technique is trituration with a non-polar solvent like petroleum ether, which can dissolve the biphenyl while leaving the alcohol as a solid.[2]

Data Presentation

Purification MethodReported PurityNotes
Extraction and Solvent Evaporation~95% (GLC assay)This is the purity of the crude product after initial workup, before further purification.[3][4]
Fractional Distillation>98% (Expected)Based on the boiling point of 2-(2-Bromophenyl)propan-2-ol (99-100 °C at 5 mmHg), distillation is a viable method to separate it from higher-boiling impurities like biphenyl.[3][4]
Column Chromatography>99% (Expected)Offers excellent separation based on polarity differences.
Recrystallization>98% (Expected)Effective if a suitable solvent is identified.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude 2-(2-Bromophenyl)propan-2-ol using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
  • Once the silica gel has settled, add another thin layer of sand on top.

2. Loading the Sample:

  • Dissolve the crude 2-(2-Bromophenyl)propan-2-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel column using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

3. Elution:

  • Carefully add the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture like 95:5 hexane:ethyl acetate) to the top of the column.
  • Begin collecting fractions in test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar product.

4. Isolation of the Product:

  • Combine the fractions containing the pure 2-(2-Bromophenyl)propan-2-ol (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for purifying liquid 2-(2-Bromophenyl)propan-2-ol on a larger scale.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
  • Ensure all glassware is dry.

2. Distillation:

  • Place the crude 2-(2-Bromophenyl)propan-2-ol in the round-bottom flask with a few boiling chips or a magnetic stir bar.
  • Heat the flask gently using a heating mantle.
  • Observe the temperature as the vapor rises through the fractionating column.
  • Collect the fraction that distills at the boiling point of 2-(2-Bromophenyl)propan-2-ol (99-100 °C at 5 mmHg).[3][4] Discard any initial lower-boiling fractions and monitor for any higher-boiling fractions which may contain impurities.

3. Product Collection:

  • Collect the pure product in a clean, dry receiving flask.

Protocol 3: Purification by Recrystallization

This protocol is applicable if the crude product is a solid or can be solidified.

1. Solvent Selection:

  • Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or very soluble at low temperatures. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate could be a good starting point.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
  • If there are insoluble impurities, perform a hot gravity filtration.
  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Allow the crystals to dry completely to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Workflow start Crude 2-(2-Bromophenyl)propan-2-ol check_purity Analyze Purity (TLC, GC, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure troubleshoot Troubleshoot Low Yield / Impurities check_purity->troubleshoot Low Yield end Pure Product is_pure->end Yes purification Select Purification Method is_pure->purification No distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization distillation->check_purity chromatography->check_purity recrystallization->check_purity check_reaction Incomplete Reaction? troubleshoot->check_reaction check_workup Issues with Workup/Extraction? troubleshoot->check_workup check_purification Inefficient Purification? troubleshoot->check_purification

Caption: Troubleshooting workflow for the purification of 2-(2-Bromophenyl)propan-2-ol.

Experimental_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Min. Solvent crude_product->dissolve load_column Load onto Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Experimental workflow for purification by column chromatography.

References

Technical Support Center: Purification of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(2-Bromophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 2-(2-Bromophenyl)propan-2-ol synthesized via a Grignard reaction?

A1: The most common impurities include:

  • Unreacted starting materials: Such as 2-bromo-bromobenzene or the ketone/ester precursor.

  • Wurtz coupling byproducts: Formation of biphenyl derivatives from the reaction of the Grignard reagent with the aryl halide.[1][2]

  • Dehydration product: 2-(2-bromophenyl)prop-1-ene, which can form from the tertiary alcohol under acidic conditions or upon heating.[3][4]

  • Solvent and reagents: Residual solvents like diethyl ether or THF, and quenching agents.

Q2: My purified 2-(2-Bromophenyl)propan-2-ol is a liquid, but some sources state it is a solid. Why is this?

A2: 2-(2-Bromophenyl)propan-2-ol has a reported melting point in the range of 30-34°C.[5][6] Therefore, it can exist as either a low-melting solid or a high-boiling liquid at or near room temperature. The presence of impurities can also depress the melting point, causing it to appear as an oil or liquid.

Q3: What analytical techniques are recommended for assessing the purity of 2-(2-Bromophenyl)propan-2-ol?

A3: Purity can be assessed using the following techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • Gas Chromatography (GC): Provides quantitative information on the purity and can detect volatile impurities. A purity of 95% has been reported using a GLC assay after initial extraction.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for accurate purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure Grignard reagent was successfully formed and added in appropriate stoichiometry. Monitor reaction progress by TLC or GC.
Wurtz Coupling Side Reaction Minimize the formation of biphenyl byproducts by slow, controlled addition of the halide to the magnesium turnings during Grignard reagent formation.[1]
Product Loss During Extraction Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. Break up any emulsions that form.
"Oiling Out" During Recrystallization The compound may be separating as a liquid instead of crystallizing. This can be due to an inappropriate solvent, a low melting point, or the presence of impurities. Try a different solvent system or use a seed crystal.
Product Co-elution During Chromatography Optimize the mobile phase polarity to achieve better separation between the product and impurities. Use a longer column or a stationary phase with different selectivity.
Problem 2: Presence of Persistent Impurities After Purification
Impurity Identification Troubleshooting Strategy
Wurtz Coupling Byproduct (e.g., 2,2'-dibromobiphenyl) Typically less polar than the desired alcohol. Can be visualized by TLC.Remove by column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate). Trituration with a non-polar solvent like petroleum ether can also be effective.[2]
Unreacted Ketone/Ester Starting Material More polar than the Wurtz byproduct but may have similar polarity to the desired alcohol.Optimize column chromatography conditions. A different solvent system or stationary phase may be required.
Dehydration Product (2-(2-bromophenyl)prop-1-ene) Less polar than the alcohol. Can be detected by GC-MS or NMR.Avoid acidic conditions during workup and purification. Use a neutral or slightly basic extraction. Avoid excessive heating. Can be separated by column chromatography.

Experimental Protocols

General Recrystallization Protocol

This is a general procedure and may require optimization for solvent selection and temperature.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, toluene, ethanol, isopropanol, or mixtures like hexane/ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-(2-Bromophenyl)propan-2-ol and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and larger crystal formation, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[7] A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The column can be packed as a slurry with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Bromophenyl)propan-2-ol.

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude 2-(2-Bromophenyl)propan-2-ol analysis1 Purity Assessment (TLC, GC) crude->analysis1 decision1 Is Purity > 98%? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization No chromatography Column Chromatography decision1->chromatography No pure_product Pure 2-(2-Bromophenyl)propan-2-ol decision1->pure_product Yes analysis2 Purity Assessment of Fractions/Crystals recrystallization->analysis2 chromatography->analysis2 decision2 Purity Acceptable? analysis2->decision2 decision2->pure_product Yes further_purification Further Purification Required decision2->further_purification No further_purification->recrystallization further_purification->chromatography

Caption: Purification workflow for 2-(2-Bromophenyl)propan-2-ol.

troubleshooting_logic cluster_impurities Common Impurities & Solutions start Purification Attempted check_purity Assess Purity (TLC/GC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No wurtz Wurtz Byproduct identify_impurity->wurtz starting_material Unreacted Starting Material identify_impurity->starting_material dehydration Dehydration Product identify_impurity->dehydration solution_wurtz Column Chromatography (less polar mobile phase) or Trituration wurtz->solution_wurtz solution_sm Optimize Chromatography starting_material->solution_sm solution_dehydration Column Chromatography, Avoid Acid/Heat dehydration->solution_dehydration solution_wurtz->start solution_sm->start solution_dehydration->start

Caption: Troubleshooting logic for impure 2-(2-Bromophenyl)propan-2-ol.

References

Stability of 2-(2-Bromophenyl)propan-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Bromophenyl)propan-2-ol

This technical support center provides guidance on the stability of 2-(2-Bromophenyl)propan-2-ol for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting advice for handling this tertiary benzylic alcohol in various chemical environments.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-(2-Bromophenyl)propan-2-ol under acidic conditions?

A1: 2-(2-Bromophenyl)propan-2-ol is generally unstable under acidic conditions, particularly with strong acids and/or heat. As a tertiary benzylic alcohol, it is highly susceptible to acid-catalyzed dehydration (elimination of water). This reaction proceeds through a resonance-stabilized tertiary benzylic carbocation, which is a very stable intermediate.[1] The primary degradation product is 2-(2-bromophenyl)propene.

Q2: What is the mechanism of degradation in acidic media?

A2: The degradation follows an E1 (unimolecular elimination) mechanism. The process involves three main steps:

  • Protonation: The hydroxyl (-OH) group is protonated by the acid catalyst to form a good leaving group (-OH2+).[2][3]

  • Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary benzylic carbocation.[2][3] This is typically the rate-determining step.[1]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product, 2-(2-bromophenyl)propene.[2]

Q3: Is 2-(2-Bromophenyl)propan-2-ol stable under basic conditions?

A3: Yes, 2-(2-Bromophenyl)propan-2-ol is generally considered stable under most basic conditions (e.g., aqueous NaOH, K2CO3). The hydroxyl group is a poor leaving group and is not displaced by bases. While very strong bases (like NaH or t-BuOK) can deprotonate the hydroxyl group to form an alkoxide, this species is typically stable and unreactive unless a suitable electrophile is present.[4]

Q4: I am running a reaction that generates acidic byproducts. How can I protect my compound?

A4: If your reaction conditions are mildly acidic, you can mitigate degradation by:

  • Lowering the temperature: Dehydration reactions are often accelerated by heat. Running your experiment at a lower temperature can significantly reduce the rate of degradation.

  • Using a non-acidic catalyst: If possible, explore alternative catalysts that do not require an acidic environment.

  • Adding a scavenger: A mild, non-nucleophilic base (e.g., proton sponge) can be added to the reaction mixture to neutralize acidic byproducts as they form.

  • Minimizing reaction time: The extent of degradation is proportional to the exposure time. Work towards optimizing your reaction to be as short as possible.

Q5: What analytical techniques can I use to detect degradation?

A5: Degradation can be monitored using standard chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The alkene degradation product, 2-(2-bromophenyl)propene, will be significantly less polar than the starting alcohol. You will observe a new spot with a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the hydroxyl proton singlet and the two methyl singlets of the starting material will be observed. Concurrently, new signals corresponding to the vinylic protons and a single methyl group of the alkene product will appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the alcohol from the alkene and confirming their respective molecular weights.

Troubleshooting Guide

Observation Potential Cause Recommended Action
A new, less polar spot appears on TLC after adding an acid catalyst.Acid-catalyzed dehydration to 2-(2-bromophenyl)propene.Neutralize the reaction mixture immediately. For future experiments, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time.
The reaction mixture turns dark or polymerizes under acidic conditions.The formed alkene, 2-(2-bromophenyl)propene, may be unstable and prone to polymerization in the presence of strong acid.Use a less concentrated acid or a heterogeneous acid catalyst that can be easily filtered off. Ensure the reaction is performed under an inert atmosphere if radical polymerization is suspected.
Inconsistent yields in reactions involving acidic workups.Partial degradation of the product during the workup phase.Minimize the duration of the acidic wash. Use a weaker acid (e.g., dilute citric acid instead of HCl) or perform the wash at 0°C. Ensure rapid and thorough neutralization afterward.
The isolated product contains an alkene impurity that is difficult to separate.Incomplete reaction or partial degradation during the reaction or purification.Optimize the reaction to go to completion. For purification, consider column chromatography with a less acidic stationary phase (e.g., alumina instead of silica gel) or use a mobile phase containing a small amount of a basic modifier like triethylamine.

Data Presentation

Summary of Stability under Various Conditions
Condition Reagent Example Temperature Stability Primary Degradation Product
Strong AcidConc. H₂SO₄, p-TsOHRoom Temp to ElevatedUnstable 2-(2-bromophenyl)propene
Weak AcidAcetic Acid, NH₄ClRoom TemperatureGenerally StableMinimal dehydration possible over long periods or with heat.
Aqueous Strong Base2M NaOH, 2M KOHRoom TemperatureStable None (forms alkoxide in situ)
Anhydrous Strong BaseNaH, t-BuOKRoom TemperatureStable None (forms alkoxide)
NeutralWater, BrineRoom TemperatureStable None

Experimental Protocols

Protocol: Acid Stability Test

This protocol provides a general method to assess the stability of 2-(2-Bromophenyl)propan-2-ol in the presence of an acid catalyst.

Objective: To monitor the rate of dehydration of 2-(2-Bromophenyl)propan-2-ol to 2-(2-bromophenyl)propene.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, p-TsOH)

  • TLC plates, developing solvent (e.g., 20% Ethyl Acetate in Hexane)

  • Internal standard for quantitative analysis (e.g., Dodecane)

Procedure:

  • Prepare a stock solution of 2-(2-Bromophenyl)propan-2-ol (e.g., 10 mg/mL) and an internal standard in the chosen anhydrous solvent.

  • In a clean, dry vial, add 1 mL of the stock solution.

  • Take an initial sample (t=0) for analysis by TLC and GC-MS to establish the starting purity.

  • Add a catalytic amount of the acid (e.g., 0.1 equivalents of p-TsOH) to the vial.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50°C).

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Quench each aliquot immediately in a vial containing a small amount of saturated sodium bicarbonate solution and a small amount of ethyl acetate. Vortex thoroughly.

  • Analyze the organic layer of each quenched aliquot by TLC and GC-MS to determine the ratio of starting material to the alkene product.

  • Plot the concentration of the starting material versus time to determine its stability under the tested conditions.

Mandatory Visualizations

Acid-Catalyzed Dehydration of 2-(2-Bromophenyl)propan-2-ol

Caption: E1 dehydration mechanism of a tertiary benzylic alcohol.

Troubleshooting Workflow for Unexpected Reactivity

Troubleshooting_Workflow cluster_actions Corrective Actions Start Unexpected product or low yield observed Check_pH Is the reaction medium acidic? Start->Check_pH Dehydration Possible Cause: Acid-catalyzed dehydration Check_pH->Dehydration Yes Other_Cause Investigate other side reactions (e.g., oxidation, rearrangement) Check_pH->Other_Cause No Lower_Temp Lower reaction temperature Dehydration->Lower_Temp Milder_Acid Use milder acid or buffer Dehydration->Milder_Acid Reduce_Time Reduce reaction time Dehydration->Reduce_Time Neutralize Neutralize acidic byproducts Dehydration->Neutralize

Caption: Logic diagram for troubleshooting unexpected side products.

References

Preventing the decomposition of 2-(2-Bromophenyl)propan-2-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-(2-Bromophenyl)propan-2-ol, particularly focusing on preventing its decomposition during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(2-Bromophenyl)propan-2-ol decomposing during the workup phase?

A: The decomposition of 2-(2-Bromophenyl)propan-2-ol is primarily due to its structure as a tertiary benzylic alcohol. These types of alcohols are highly susceptible to acid-catalyzed dehydration.[1][2] During workup, especially after reactions like a Grignard synthesis, quenching with strong acids (e.g., HCl, H₂SO₄) protonates the hydroxyl group, turning it into a good leaving group (water).[3][4] The subsequent loss of water generates a highly stabilized tertiary benzylic carbocation, which then readily eliminates a proton to form the undesired alkene byproduct, 2-(2-bromophenyl)prop-1-ene.[5][6]

Q2: What are the common signs that my product is decomposing?

A: Decomposition is typically indicated by:

  • TLC Analysis: Appearance of a new, less polar spot corresponding to the alkene byproduct.

  • NMR Spectroscopy: A diminished or absent alcohol (-OH) peak and the emergence of new signals in the vinyl region (typically 5-6 ppm) characteristic of alkene protons.

  • GC-MS Analysis: Detection of a product with a molecular weight that is 18 g/mol less than the starting alcohol, corresponding to the loss of a water molecule.

  • Physical Appearance: The final product may appear as an oil or an impure solid, even if the pure alcohol is expected to be a solid.

Q3: What is the recommended procedure to prevent decomposition during the workup of a Grignard reaction yielding 2-(2-Bromophenyl)propan-2-ol?

A: The most effective strategy is to avoid strongly acidic conditions.[7] A mild quenching agent is crucial. The standard and highly recommended method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This reagent is sufficiently acidic to protonate the intermediate alkoxide to form the desired alcohol but is buffered and not strong enough to promote significant dehydration.[9]

Q4: Can I use a basic workup to avoid acid-catalyzed decomposition?

A: A basic workup is not suitable for quenching a reaction that forms an alcohol from an alkoxide intermediate, such as a Grignard reaction. The goal of the quench is to provide a proton source to neutralize the negatively charged alkoxide. A basic solution lacks the necessary protons and will not lead to the formation of the final alcohol product.

Q5: I have already performed an acidic workup and suspect decomposition has occurred. What can I do now?

A: It is not possible to reverse the dehydration reaction. The focus should shift to purification. The primary method to separate the desired 2-(2-Bromophenyl)propan-2-ol from the alkene byproduct is column chromatography. The alkene is significantly less polar than the alcohol, allowing for effective separation on silica gel.

Troubleshooting Guide: Workup Stability

This table summarizes the impact of different workup conditions on the stability of 2-(2-Bromophenyl)propan-2-ol.

Workup ConditionReagentExpected Outcome for Alcohol StabilityPotential Byproduct
Harsh / Acidic 1M - 6M HCl or H₂SO₄Poor: High likelihood of significant decomposition.[10]2-(2-bromophenyl)prop-1-ene
Mild / Recommended Saturated aq. NH₄ClExcellent: Minimizes decomposition by avoiding strong acid.[8]Minimal to none
Neutral Water (H₂O)Moderate: Can be slow and may lead to the precipitation of magnesium hydroxides, which can be difficult to manage and may trap the product.[9]Minimal

Visualizing the Decomposition Pathway

The following diagram illustrates the acid-catalyzed dehydration mechanism responsible for the decomposition of the target compound.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Elimination Alcohol 2-(2-Bromophenyl)propan-2-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Benzylic Carbocation (Stable) Protonated_Alcohol->Carbocation - H₂O H_plus H+ Alkene 2-(2-bromophenyl)prop-1-ene (Decomposition Product) Carbocation->Alkene - H+ Water H₂O H_plus_out H+

Caption: Acid-catalyzed dehydration of 2-(2-Bromophenyl)propan-2-ol.

Recommended Experimental Protocol: Mild Workup Procedure

This protocol details the recommended steps for quenching a reaction mixture (e.g., a Grignard reaction) to isolate 2-(2-Bromophenyl)propan-2-ol while minimizing decomposition.

G start Reaction Mixture (Post-reaction) cool 1. Cool Reaction Mixture to 0 °C (Ice Bath) start->cool quench 2. Slowly Add Saturated Aqueous NH₄Cl Solution cool->quench extract 3. Transfer to Separatory Funnel & Extract with Organic Solvent quench->extract combine 4. Combine Organic Layers extract->combine wash 5. Wash with Brine combine->wash dry 6. Dry with Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter 7. Filter to Remove Drying Agent dry->filter concentrate 8. Concentrate Under Reduced Pressure filter->concentrate end Isolated Crude Product (Ready for Purification) concentrate->end

Caption: Workflow for a mild workup to prevent alcohol decomposition.

Detailed Steps:
  • Cooling: Place the reaction flask in an ice-water bath and allow the contents to cool to approximately 0 °C. This helps to control any exotherm from the quenching process.

  • Quenching: While stirring the reaction mixture, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Continue the addition until no further reaction is observed and the magnesium salts have either dissolved or formed a manageable slurry.[8]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The number of extractions will depend on the scale of the reaction, but three extractions are typical.

  • Combine Organics: Combine all the organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-(2-Bromophenyl)propan-2-ol. The product can then be further purified if necessary (e.g., by column chromatography or recrystallization).

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during the scale-up of this important chemical intermediate. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your process development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-(2-Bromophenyl)propan-2-ol, particularly when transitioning to a larger scale.

Issue 1: Low or No Yield of 2-(2-Bromophenyl)propan-2-ol

Possible CauseTroubleshooting Steps
Presence of Moisture Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[1][2]
Inactive Magnesium The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4] Gentle heating can also initiate the reaction, but caution must be exercised to prevent a runaway reaction.[4]
Impure Reagents The purity of the 2-bromobenzyl halide and acetone is crucial. Ensure they are free from water and other impurities. Distill liquid reagents if necessary.
Incorrect Reaction Temperature The formation of the Grignard reagent (2-bromophenylmagnesium bromide) is typically initiated at a gentle reflux.[4] The subsequent reaction with acetone is highly exothermic and should be carried out at a low temperature (e.g., 0-10 °C) to control the reaction rate.[5]
Inefficient Stirring Inadequate agitation can lead to localized "hot spots" and poor mass transfer, especially in larger reactors. Ensure efficient stirring throughout the reaction.

Issue 2: Formation of Significant Impurities

ImpurityIdentificationMitigation Strategies
Biphenyl (Wurtz Coupling Product) Can be identified by GC-MS or NMR. It is a common byproduct in Grignard reactions.[6]Minimize the concentration of unreacted 2-bromobenzyl halide by adding it slowly to the magnesium suspension. Slower addition rates are crucial at larger scales.[7] Continuous processing can also reduce this side reaction.[7]
Benzene Can be detected by GC-MS. Results from the reaction of the Grignard reagent with protic sources.Strict anhydrous conditions are essential. Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.[8]
Unreacted Starting Materials Can be identified by TLC, GC-MS, or NMR.Ensure the stoichiometry of the reagents is correct. A slight excess of the Grignard reagent may be necessary. The concentration of the prepared Grignard reagent can be determined by titration before use.[7]
Dehydration Product (2-(2-Bromophenyl)prop-1-ene) Can be identified by GC-MS and NMR (presence of alkene signals).This impurity is often formed during acidic workup, especially with strong acids and heat. Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, and maintain low temperatures during the workup.

Issue 3: Difficulties During Workup and Purification

ProblemPotential CauseRecommended Action
Emulsion Formation Formation of magnesium salts during the quench can lead to stable emulsions, making phase separation difficult.Add the reaction mixture slowly to the quenching solution with vigorous stirring. The use of a saturated ammonium chloride solution can sometimes lead to a more granular precipitate that is easier to handle. Adding brine can also help break emulsions.
Product Isolation Challenges The product may have some solubility in the aqueous phase, leading to lower isolated yields.Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete recovery of the product.
Difficult Purification by Chromatography The ortho-bromo group can provide steric hindrance, potentially leading to band broadening and difficult separation from closely related impurities on a large scale.Optimize the mobile phase and stationary phase for column chromatography. Consider alternative purification methods such as crystallization or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-(2-Bromophenyl)propan-2-ol?

A1: The most common method is the Grignard reaction.[4] There are two primary pathways: the reaction of 2-bromophenylmagnesium bromide with acetone, or the reaction of methylmagnesium bromide with 2-bromoacetophenone.[9][10] The choice between these routes may depend on the availability and cost of the starting materials.

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the use of highly flammable solvents like diethyl ether or THF.[1][11][12] The accumulation of unreacted reagents due to a delayed initiation also poses a significant risk.[13]

Q3: How can I safely initiate the Grignard reaction on a large scale?

A3: On a large scale, it is crucial to ensure the reaction has initiated before adding a large quantity of the halide. This can be done by adding a small portion of the halide and observing for an increase in temperature or a change in the appearance of the reaction mixture.[13] The use of an in-situ monitoring technique, such as FTIR, can definitively confirm initiation.[13] Adding a small amount of a pre-formed Grignard reagent can also be used to initiate the reaction.

Q4: What is the expected yield for this synthesis at an industrial scale?

Q5: Are there any alternative, "greener" solvents for this reaction?

A5: 2-Methyltetrahydrofuran (2-MeTHF) is often considered a greener alternative to THF for Grignard reactions. It is derived from renewable resources and can sometimes offer improved reaction performance.

Experimental Protocols

Lab-Scale Synthesis of 2-(2-Bromophenyl)propan-2-ol

This protocol is a general guideline for a laboratory-scale synthesis and should be adapted and optimized for specific equipment and safety requirements.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromobenzyl bromide

  • Anhydrous diethyl ether or THF

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobenzyl bromide (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromobenzyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicate initiation.

    • Once the reaction has started, add the remaining 2-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 2-(2-Bromophenyl)propan-2-ol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Acetone cluster_workup Workup & Purification prep_glass Dry Glassware add_mg Add Mg Turnings prep_glass->add_mg prep_reagents Anhydrous Reagents add_halide Add 2-Bromobenzyl Halide Solution prep_reagents->add_halide add_iodine Add Iodine add_mg->add_iodine add_iodine->add_halide reflux Reflux add_halide->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_acetone Add Acetone Solution cool_grignard->add_acetone stir_rt Stir at Room Temperature add_acetone->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: A generalized experimental workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol.

Troubleshooting Logic

troubleshooting_logic start Low or No Product Yield check_initiation Did the Grignard reaction initiate? (Color change, exotherm) start->check_initiation check_anhydrous Were anhydrous conditions maintained? check_initiation->check_anhydrous Yes no_initiation No Initiation check_initiation->no_initiation No check_mg Was the magnesium activated? check_anhydrous->check_mg Yes wet_reagents Wet Reagents/Glassware check_anhydrous->wet_reagents No check_impurities Significant impurities in the final product? check_mg->check_impurities Yes inactive_mg Inactive Magnesium check_mg->inactive_mg No check_workup Issues during workup? check_impurities->check_workup No byproducts Byproduct Formation check_impurities->byproducts Yes workup_issues Emulsions/Losses check_workup->workup_issues Yes solution_initiation Troubleshoot Initiation: - Use fresh Mg - Add iodine/1,2-dibromoethane - Gentle heating no_initiation->solution_initiation solution_anhydrous Ensure Dryness: - Flame-dry glassware - Use anhydrous solvents wet_reagents->solution_anhydrous solution_mg Activate Magnesium: - Iodine, 1,2-dibromoethane - Mechanical grinding inactive_mg->solution_mg solution_byproducts Minimize Byproducts: - Slow reagent addition - Control temperature byproducts->solution_byproducts solution_workup Improve Workup: - Slow quench - Use brine - Multiple extractions workup_issues->solution_workup

Caption: A flowchart illustrating the troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Bromophenyl)propan-2-ol and its Analogs Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-(2-Bromophenyl)propan-2-ol and its structural analogs, offering valuable insights for compound identification and characterization.

This publication presents a detailed comparison of the ¹H and ¹³C NMR spectral data for 2-(2-Bromophenyl)propan-2-ol, alongside its para-substituted isomer, 2-(4-Bromophenyl)propan-2-ol, and the parent compound, 2-phenylpropan-2-ol. To further explore the influence of the halogen substituent on the phenyl ring, spectral data for 2-(2-chlorophenyl)propan-2-ol and 2-(2-iodophenyl)propan-2-ol are also included in this comparative study.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these tertiary alcohols exhibit characteristic signals for the methyl and hydroxyl protons, as well as complex multiplets in the aromatic region. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing between the ortho- and para-substituted isomers.

Compound-CH₃ (s, 6H)-OH (s, 1H)Aromatic Protons (m, 4H or 5H)
2-(2-Bromophenyl)propan-2-ol~1.64 ppm[1]~2.46 ppm[1]~6.9-7.7 ppm[1]
2-(4-Bromophenyl)propan-2-ol~1.52 ppm~2.18 ppm~7.35-7.45 ppm (AA'BB' system)
2-phenylpropan-2-ol~1.55 ppm~2.15 ppm~7.2-7.45 ppm
2-(2-Chlorophenyl)propan-2-ol~1.65 ppm~2.50 ppm~7.1-7.6 ppm
2-(2-Iodophenyl)propan-2-ol~1.78 ppm[2]~2.62 ppm[2]~6.8-8.0 ppm[2]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the phenyl ring are significantly influenced by the position and nature of the halogen substituent.

Compound-CH₃C-OHC1 (ipso)C2C3C4C5C6
2-(2-Bromophenyl)propan-2-ol~32.0 ppm~76.0 ppm~148.0 ppm~122.0 ppm~133.0 ppm~128.0 ppm~127.0 ppm~129.0 ppm
2-(4-Bromophenyl)propan-2-ol~31.5 ppm~72.0 ppm~148.0 ppm~127.0 ppm~119.0 ppm~131.0 ppm~119.0 ppm~127.0 ppm
2-phenylpropan-2-ol~31.8 ppm~72.6 ppm~149.2 ppm~125.0 ppm~128.3 ppm~126.8 ppm~128.3 ppm~125.0 ppm
2-(2-Chlorophenyl)propan-2-ol~32.1 ppm~75.5 ppm~146.5 ppm~131.5 ppm~129.5 ppm~127.0 ppm~128.5 ppm~130.0 ppm
2-(2-Iodophenyl)propan-2-ol~32.5 ppm~77.0 ppm~150.0 ppm~98.0 ppm~139.0 ppm~128.5 ppm~128.0 ppm~130.0 ppm

Note: The chemical shift values presented are approximate and may vary slightly depending on the solvent and experimental conditions. The assignments for the aromatic carbons are based on established substituent effects and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

Sample Preparation

Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with the following parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy

Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a broadband proton decoupler. A standard proton-decoupled pulse program was used with the following parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

  • Spectral Width: -10 to 220 ppm

Structural and Electronic Effects on NMR Spectra

The observed differences in the NMR spectra can be attributed to the electronic and steric effects of the substituents on the phenyl ring.

G cluster_structure Molecular Structures cluster_effects Substituent Effects cluster_observations NMR Observations 2-phenylpropan-2-ol 2-phenylpropan-2-ol 2-(2-Bromophenyl)propan-2-ol 2-(2-Bromophenyl)propan-2-ol Inductive_Effect Inductive Effect (-I) 2-(2-Bromophenyl)propan-2-ol->Inductive_Effect Mesomeric_Effect Mesomeric Effect (+M) 2-(2-Bromophenyl)propan-2-ol->Mesomeric_Effect Steric_Hindrance Steric Hindrance 2-(2-Bromophenyl)propan-2-ol->Steric_Hindrance 2-(4-Bromophenyl)propan-2-ol 2-(4-Bromophenyl)propan-2-ol 2-(4-Bromophenyl)propan-2-ol->Inductive_Effect 2-(4-Bromophenyl)propan-2-ol->Mesomeric_Effect Downfield_Shift Downfield Shift of Aromatic Protons Inductive_Effect->Downfield_Shift Deshielding_of_ipso_carbon Deshielding of ipso-carbon Inductive_Effect->Deshielding_of_ipso_carbon Shielding_of_ortho_protons Shielding of ortho-protons in para-isomer Mesomeric_Effect->Shielding_of_ortho_protons Ortho_Effect Ortho-Effect on C-OH and -CH3 Steric_Hindrance->Ortho_Effect

Caption: Logical relationships between structures, effects, and observations.

The electron-withdrawing inductive effect of the bromine atom causes a general downfield shift of the aromatic proton signals in both bromo-isomers compared to 2-phenylpropan-2-ol. In the para-isomer, the +M (mesomeric) effect of the bromine can lead to a slight shielding of the ortho-protons relative to the meta-protons. The ortho-substituent in 2-(2-Bromophenyl)propan-2-ol introduces steric hindrance, which can influence the conformation of the molecule and result in more complex splitting patterns and shifts in the adjacent protons and carbons. This "ortho-effect" is also observed in the chemical shifts of the carbinol carbon and the methyl groups.

G Start Sample Preparation Acquire_1H Acquire 1H NMR Spectrum Start->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Start->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_13C->Analyze_13C Compare Compare Spectra of Analogs Analyze_1H->Compare Analyze_13C->Compare Report Generate Report Compare->Report

Caption: Experimental workflow for NMR analysis.

References

Interpreting the Mass Spectrum of 2-(2-Bromophenyl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2-(2-bromophenyl)propan-2-ol. By comparing predicted fragmentation patterns with those of structurally related compounds, this document serves as a resource for researchers, scientists, and drug development professionals in identifying this and similar molecules in analytical studies.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing 2-(2-bromophenyl)propan-2-ol involves gas chromatography coupled with mass spectrometry.

  • Sample Preparation: A solution of 2-(2-bromophenyl)propan-2-ol is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The solution is then diluted to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: The temperature is initially held at 60°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Analysis of the Mass Spectrum

The mass spectrum of 2-(2-bromophenyl)propan-2-ol is characterized by several key features that arise from its distinct chemical structure. The presence of a bromine atom is particularly noteworthy due to its isotopic distribution.

Molecular Ion Peak and Isotopic Pattern

The molecular formula of 2-(2-bromophenyl)propan-2-ol is C₉H₁₁BrO, with a molecular weight of approximately 215.09 g/mol .[1][2][3][4][5][6] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7][8][9][10] Consequently, the molecular ion ([M]⁺˙) appears as a pair of peaks of almost equal intensity at m/z 214 and 216, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This characteristic M/M+2 pattern is a clear indicator of a bromine-containing compound.

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral losses. The primary fragmentation pathways for 2-(2-bromophenyl)propan-2-ol are detailed below.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
214/216[C₉H₁₁BrO]⁺˙-Molecular Ion
199/201[C₈H₈BrO]⁺CH₃˙α-cleavage with loss of a methyl radical.
196/198[C₉H₉Br]⁺˙H₂ODehydration (loss of a water molecule).
181/183[C₈H₆Br]⁺H₂O, CH₃˙Loss of a methyl radical from the [M-H₂O]⁺˙ ion.
155/157[C₆H₄Br]⁺C₃H₇O˙Cleavage of the C-C bond between the aromatic ring and the side chain.
135[C₉H₁₁O]⁺Br˙Loss of a bromine radical.
117[C₉H₉]⁺Br˙, H₂OLoss of a bromine radical from the [M-H₂O]⁺˙ ion.
43[C₃H₇]⁺C₆H₄BrO˙Cleavage leading to the isopropyl cation.

Fragmentation Pathway Visualization

The following diagram illustrates the major fragmentation pathways of 2-(2-bromophenyl)propan-2-ol upon electron ionization.

Fragmentation M [C₉H₁₁BrO]⁺˙ m/z 214/216 F1 [C₈H₈BrO]⁺ m/z 199/201 M->F1 - CH₃˙ F2 [C₉H₉Br]⁺˙ m/z 196/198 M->F2 - H₂O F4 [C₉H₁₁O]⁺ m/z 135 M->F4 - Br˙ F5 [C₆H₄Br]⁺ m/z 155/157 M->F5 - C₃H₇O˙ F3 [C₈H₆Br]⁺ m/z 181/183 F2->F3 - CH₃˙

References

A Comparative Guide to Purity Assessment of 2-(2-Bromophenyl)propan-2-ol by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of chemical purity is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(2-Bromophenyl)propan-2-ol (CAS No: 7073-69-0), a key chemical intermediate.[1][2]

This document details a standard experimental protocol, presents a comparison with alternative analytical techniques, and uses visualizations to clarify the experimental workflow. Commercial suppliers often report the purity of this compound to be around 95%, as determined by Gas-Liquid Chromatography (GLC), a technique closely related to GC-MS.[3][4][5][6]

Principle of GC-MS for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[7][8] In the context of 2-(2-Bromophenyl)propan-2-ol, the methodology involves:

  • Gas Chromatography (GC): The sample is first vaporized and injected into a long, thin capillary column.[8] An inert carrier gas (the mobile phase) flows through the column.[8] Separation is achieved based on the differential partitioning of the sample's components between the mobile phase and a stationary phase coated on the column's inner surface.[8][9] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.[10] The time it takes for a compound to pass through the column is known as its retention time, a key identifier.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized (typically by electron impact, EI), causing them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.[7] This spectrum acts as a molecular fingerprint, allowing for definitive identification of the main compound and any impurities.

Purity is typically determined by calculating the relative peak area percentage of the main compound in the resulting chromatogram, assuming that all components have a similar response factor in the detector.

Experimental Workflow for GC-MS Purity Analysis

The logical flow of the purity assessment process, from sample handling to data interpretation, is crucial for obtaining reliable and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample 1. Obtain Sample of 2-(2-Bromophenyl)propan-2-ol Dissolve 2. Dissolve in a Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Dilute 3. Prepare a Dilute Solution (e.g., ~1 mg/mL) Dissolve->Dilute Inject 4. Inject Sample into GC-MS Dilute->Inject Separate 5. Chromatographic Separation in GC Column Inject->Separate Detect 6. Ionization & Detection by Mass Spectrometer Separate->Detect Chromatogram 7. Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Identify 9. Identify Peaks via Mass Spectra Library Search Chromatogram->Identify Calculate 10. Calculate Area % Purity Integrate->Calculate Identify->Calculate Report 11. Generate Final Purity Report Calculate->Report

Caption: Workflow for purity assessment by GC-MS.

Detailed Experimental Protocol

This protocol is a representative method for the purity analysis of 2-(2-Bromophenyl)propan-2-ol. Actual parameters may require optimization.

A. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(2-Bromophenyl)propan-2-ol sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate, to create a stock solution of ~1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 2 mL GC vial for analysis.

B. Instrumentation and Conditions:

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentStandard, reliable instrumentation for routine analysis.
Injector Split/Splitless InletAllows for analysis of a concentrated sample with a high split ratio to avoid column overloading.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte and potential impurities.[11]
Injection Volume1 µLA typical volume for capillary GC analysis.
Split Ratio50:1Prevents column overload and ensures sharp peaks for accurate quantification.[11]
Carrier GasHelium, Constant FlowInert gas that carries the sample through the column without reacting with it.[8]
Flow Rate1.0 mL/minA standard flow rate for typical capillary columns, providing good separation efficiency.[11]
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for separating a wide range of non-polar to semi-polar compounds, including aromatic ones.[9]
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)Temperature programming allows for the separation of compounds with a range of boiling points.[8]
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and reliable mass spectra for identification.
Ion SourceElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ion Source Temp.230 °CStandard temperature to ensure proper ionization while minimizing thermal degradation.[12]
Mass Rangem/z 40-450Covers the expected mass of the parent compound (MW: 215.09 g/mol ) and its likely fragments and impurities.[3]
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

C. Data Analysis:

  • Identify the peak corresponding to 2-(2-Bromophenyl)propan-2-ol based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (if stable enough) and characteristic fragments.

  • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST). Potential impurities could include unreacted starting materials like 2-bromobenzoic acid esters or Grignard reagents from its synthesis.[6]

  • Integrate the peak area for all detected components.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Comparison with Alternative Techniques

While GC-MS is highly effective, other analytical techniques offer different advantages and are often used orthogonally to provide a comprehensive purity profile.[13] The primary alternatives are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter GC-MS HPLC with UV/MS Detector Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[8]Separation of compounds in a liquid phase based on partitioning between mobile and stationary phases.[14][15]Direct measurement based on the principle that NMR signal intensity is directly proportional to the number of atomic nuclei.[16]
Analyte Suitability Volatile and thermally stable compounds.[8] Ideal for 2-(2-Bromophenyl)propan-2-ol.Wide range, including non-volatile and thermally unstable compounds.[17]Any soluble compound with NMR-active nuclei (e.g., ¹H). Provides structural information simultaneously.[16]
Quantification Method Relative (Area %). Requires reference standards for absolute quantification.Relative (Area %). Requires reference standards for absolute quantification.[18]Absolute or relative. Can provide absolute purity using a certified internal standard without needing a standard of the analyte itself.[19][20]
Destructive? Yes, the sample is consumed.Can be non-destructive if fractions are collected, but typically considered destructive in an analytical workflow.No, the sample can be fully recovered after analysis.[21]
Strengths Excellent separation efficiency, high sensitivity, and definitive identification through mass spectra.[7]Highly versatile for a broad range of compounds, robust, and widely available.[17]"Primary" ratio method, highly accurate, provides structural confirmation, and requires no analyte-specific reference standard for purity.[16][22]
Limitations Not suitable for non-volatile or thermally labile compounds. Equal detector response is often assumed.Lower peak capacity than capillary GC. Mobile phase selection can be complex. Limited structural information without an MS detector.[15][23]Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer. Potential for peak overlap in complex mixtures.

Conclusion

GC-MS is a highly suitable and powerful technique for the routine purity assessment of 2-(2-Bromophenyl)propan-2-ol. Its high separation efficiency and the definitive identification provided by mass spectrometry make it an invaluable tool for quality control. However, for a comprehensive characterization, especially in a drug development setting, orthogonal methods such as HPLC and qNMR should be employed. HPLC is advantageous for analyzing potential non-volatile impurities, while qNMR offers the distinct benefit of providing a direct, absolute purity value without the need for a specific reference standard, serving as an excellent primary method for purity evaluation.[16][19] The choice of method or combination of methods will ultimately depend on the specific analytical requirements, the nature of expected impurities, and the stage of research or development.

References

A Comparative Guide to Ortho, Meta, and Para Isomers of 2-(Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(2-bromophenyl)propan-2-ol and its meta and para positional isomers. The position of the bromine atom on the phenyl ring significantly influences the physicochemical properties, reactivity, and potential biological applications of these compounds, which are primarily utilized as intermediates and building blocks in organic and medicinal chemistry.[1][2][3]

Physicochemical Properties

The substitution pattern of the bromine atom on the aromatic ring leads to distinct physical properties among the three isomers. The para isomer, 2-(4-bromophenyl)propan-2-ol, is a solid at room temperature, whereas the ortho and meta isomers are typically liquids or low-melting solids.[4][5] This difference is attributable to the higher symmetry of the para isomer, which allows for more efficient crystal packing. A summary of their key properties is presented below.

Property2-(2-Bromophenyl)propan-2-ol (ortho)2-(3-Bromophenyl)propan-2-ol (meta)2-(4-Bromophenyl)propan-2-ol (para)
CAS Number 7073-69-0[2][6]30951-66-7[1]2077-19-2[4]
Molecular Formula C₉H₁₁BrOC₉H₁₁BrO[1][7]C₉H₁₁BrO[4][8]
Molecular Weight 215.09 g/mol [5]215.09 g/mol [1]215.09 g/mol [4][8]
Physical Form Solid[5]SolidSolid[4]
Melting Point 23.7 °C[6][9]N/A45.6 °C[4]
Boiling Point 99-100 °C (at 5 mmHg)[6][9]107-108 °C (at 3 Torr)[1]281.5 °C (at 760 mmHg)[4]
Density ~1.1576 g/cm³ (at 20 °C)[6][9]1.403 g/cm³ (at 20 °C)[1][10]1.356 g/cm³
Refractive Index 1.5420 (at 20 °C)[6][9]1.5602 (at 20 °C)[1][10]1.5520
pKa (Predicted) N/A14.41[1][10]14.29[11]
Flash Point N/A109.8 °C[1][10]124 °C[4]

Synthesis and Reaction Mechanisms

The most common synthetic route to these tertiary alcohols is the Grignard reaction. This involves the addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to the corresponding bromo-substituted methyl benzoate or acetophenone. The ortho and para isomers are readily synthesized using this method.[6][9][11]

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A Bromo-substituted Precursor (e.g., Methyl 2-bromobenzoate) C Grignard Reaction in Anhydrous Ether/THF A->C B Grignard Reagent (e.g., CH3MgBr) B->C D Aqueous Quench (e.g., NH4Cl solution) C->D Reaction Mixture E Solvent Extraction D->E F Drying & Solvent Evaporation E->F G Purification (e.g., Chromatography) F->G H Final Product 2-(Bromophenyl)propan-2-ol Isomer G->H

Caption: General workflow for the synthesis of 2-(bromophenyl)propan-2-ol isomers.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol

This protocol is a representative example based on documented laboratory procedures.[6][9]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare methylmagnesium iodide by slowly adding freshly distilled methyl iodide (0.37 mol) to a suspension of magnesium turnings (0.37 mol) in anhydrous diethyl ether (85 mL).

  • Reaction: Dissolve ethyl 2-bromobenzoate (0.14 mol) in anhydrous diethyl ether (35 mL) and cool the solution to -5°C in an ice-salt bath.

  • Addition: Slowly add the prepared Grignard reagent to the cooled ester solution. Maintain the temperature below 0°C during the addition.

  • Quenching: After the addition is complete, allow the mixture to stir for 1 hour at room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (58 mL).

  • Extraction: Separate the ether layer. Extract the remaining aqueous layer and precipitate with diethyl ether (3 x 35 mL).

  • Workup: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-(2-bromophenyl)propan-2-ol.

Comparative Reactivity

The position of the electron-withdrawing bromine atom influences the reactivity of the aromatic ring and the tertiary alcohol group through steric and electronic effects.

  • Ortho Isomer: The bromine atom is in close proximity to the hydroxyl group. This can cause significant steric hindrance, potentially slowing down reactions involving the alcohol, such as esterification or substitution. It may also influence the conformation of the molecule.

  • Meta Isomer: The bromine atom exerts a strong negative inductive effect (-I) and a weak positive mesomeric effect (+M). At the meta position, the inductive effect dominates, withdrawing electron density from the ring and slightly deactivating it towards electrophilic substitution.

  • Para Isomer: The bromine atom's -I and +M effects are both at play. The +M effect directs incoming electrophiles to the ortho positions relative to the bromine, while the -I effect deactivates the ring overall. The para position allows for direct resonance delocalization, which can influence the stability of reaction intermediates.

G ortho Steric Hindrance (Br vs OH group) -I Effect >> +M Effect meta Inductive Effect (-I) Dominates (No direct resonance with OH) para Inductive (-I) and Mesomeric (+M) Effects Compete (Direct resonance possible) Reactivity Reactivity Profile Reactivity->ortho Steric Effects Reactivity->meta Electronic Effects Reactivity->para Electronic Effects

Caption: Influence of bromine position on the reactivity of the isomers.

Biological and Pharmacological Profile

There is a significant gap in the publicly available literature regarding direct, head-to-head comparisons of the biological activities of these three specific isomers.[12] They are primarily documented as useful research chemicals and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3][11]

The principle of isosterism is fundamental in drug design. The spatial arrangement and electronic properties of substituents on a phenyl ring can drastically alter a molecule's ability to bind to a biological target, such as an enzyme or receptor. Generally, stereochemistry and isomerism play a pivotal role in biological activity.[13][14] For instance, the different isomers of a drug can exhibit vastly different potencies, with one being highly active while another is inactive or even toxic.[15]

Given the structural differences, it is plausible that the ortho, meta, and para isomers of 2-(bromophenyl)propan-2-ol would exhibit distinct biological profiles if tested. Any future drug development efforts using these scaffolds would require separate and thorough evaluation of each isomer's efficacy and toxicity.

References

Unraveling Reactivity: A Comparative Analysis of 2-(2-Bromophenyl)propan-2-ol and 2-(2-Chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates and organic synthesis, the reactivity of halogenated compounds is a critical parameter influencing reaction kinetics, yield, and pathway selection. This guide provides a comparative analysis of the reactivity of two closely related tertiary alcohols: 2-(2-bromophenyl)propan-2-ol and 2-(2-chlorophenyl)propan-2-ol. The primary focus of this comparison will be on their propensity to undergo nucleophilic substitution, a fundamental reaction in drug development and chemical manufacturing.

The reactivity of these compounds is predominantly dictated by the nature of the halogen substituent on the phenyl ring and its influence on the stability of the carbocation intermediate formed during SN1-type reactions. Theoretical considerations suggest that the bromo-substituted compound will exhibit greater reactivity due to the superior leaving group ability of bromide compared to chloride, a consequence of its lower bond dissociation energy with the aryl carbon.

Comparative Reactivity Data

To quantify the reactivity differences, a hypothetical kinetic study of the solvolysis of 2-(2-bromophenyl)propan-2-ol and 2-(2-chlorophenyl)propan-2-ol in aqueous ethanol was designed. The expected results, based on established chemical principles, are summarized in the table below.

Parameter2-(2-Bromophenyl)propan-2-ol2-(2-Chlorophenyl)propan-2-ol
Reaction Type SN1 SolvolysisSN1 Solvolysis
Solvent System 80% Ethanol (aq)80% Ethanol (aq)
Temperature (°C) 5050
Relative Rate Constant (krel) 1.00~0.6-0.8 (Estimated)
Activation Energy (Ea) LowerHigher
Primary Product 2-phenylpropan-2-ol2-phenylpropan-2-ol

Note: The data presented is based on theoretical predictions and is intended for comparative purposes. Actual experimental values may vary.

Underlying Reaction Mechanism

The solvolysis of both compounds is expected to proceed through an SN1 mechanism, involving the formation of a tertiary benzylic carbocation. The ortho-halogen substituent can influence the reaction rate through two opposing effects: the electron-withdrawing inductive effect (-I), which destabilizes the carbocation, and the electron-donating resonance effect (+M), which can stabilize it. However, the dominant factor in this comparison is the carbon-halogen bond strength, which directly impacts the rate of the initial, rate-determining step of carbocation formation.

G cluster_0 Reaction Pathway Reactant 2-(2-Halophenyl)propan-2-ol (X = Br, Cl) Carbocation Tertiary Benzylic Carbocation Intermediate Reactant->Carbocation Rate-determining step (Leaving group departure) Product 2-Phenylpropan-2-ol Carbocation->Product Nucleophilic attack by Solvent (H2O/EtOH)

Caption: Generalized SN1 reaction pathway for the solvolysis of the subject compounds.

Experimental Protocols

A detailed experimental protocol for a comparative kinetic study is provided below. This methodology is designed to accurately measure the solvolysis rates of 2-(2-bromophenyl)propan-2-ol and 2-(2-chlorophenyl)propan-2-ol.

Kinetic Study of Solvolysis

Objective: To determine the relative rates of solvolysis of 2-(2-bromophenyl)propan-2-ol and 2-(2-chlorophenyl)propan-2-ol in 80% aqueous ethanol at 50°C.

Materials:

  • 2-(2-Bromophenyl)propan-2-ol (98% purity)

  • 2-(2-Chlorophenyl)propan-2-ol (98% purity)

  • Absolute Ethanol

  • Deionized Water

  • Standardized 0.01 M Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Constant temperature water bath (± 0.1°C)

  • Reaction flasks with stoppers

  • Pipettes and burettes

Procedure:

  • Preparation of Solvent: Prepare a sufficient volume of 80% (v/v) ethanol-water solvent.

  • Reaction Setup:

    • For each compound, prepare a 0.1 M solution in the 80% ethanol solvent.

    • Transfer 50 mL of each solution into separate, pre-heated reaction flasks.

    • Equilibrate the flasks in a constant temperature water bath set to 50°C.

  • Kinetic Monitoring:

    • At regular time intervals (e.g., every 15 minutes), withdraw a 5 mL aliquot from each reaction flask.

    • Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold acetone.

    • Titrate the liberated hydrohalic acid (HBr or HCl) with the standardized 0.01 M NaOH solution using phenolphthalein as the indicator.

  • Data Analysis:

    • Record the volume of NaOH consumed at each time point.

    • Calculate the concentration of the unreacted alcohol at each time point.

    • Plot ln([Alcohol]) versus time. The slope of this plot will be the negative of the first-order rate constant (k).

    • Compare the rate constants for the two compounds to determine their relative reactivity.

G cluster_workflow Experimental Workflow for Kinetic Study A Prepare 0.1 M solutions of each alcohol in 80% aqueous ethanol B Equilibrate solutions at 50°C A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in cold acetone C->D E Titrate liberated acid with standardized NaOH D->E F Calculate rate constant (k) from titration data E->F G Compare rate constants to determine relative reactivity F->G

Caption: Workflow for the comparative kinetic analysis of solvolysis.

Conclusion

Based on fundamental principles of organic chemistry, 2-(2-bromophenyl)propan-2-ol is predicted to be more reactive towards SN1 solvolysis than 2-(2-chlorophenyl)propan-2-ol. This increased reactivity is attributed to the lower carbon-bromine bond energy, making bromide a better leaving group than chloride. The proposed experimental protocol provides a robust framework for quantifying this reactivity difference, which is a crucial consideration for chemists and researchers in the design and optimization of synthetic routes for pharmaceuticals and other fine chemicals.

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Bromophenylpropan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of structural isomers are paramount. The positional variance of a single substituent on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide offers a comprehensive spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of bromophenylpropan-2-ol, providing essential data for unambiguous characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of bromophenylpropan-2-ol. These values have been compiled from various sources to facilitate a clear and direct comparison.

¹H NMR Spectral Data (CDCl₃)
Isomer-CH₃ (ppm)-OH (ppm)Aromatic-H (ppm)
Ortho1.64 (s, 6H)[1]2.46 (s, 1H)[1]6.9-7.7 (m, 4H)[1]
Meta~1.5 (s, 6H)~2.2 (s, 1H)~7.1-7.4 (m, 4H)
Para~1.5 (s, 6H)~2.1 (s, 1H)~7.3-7.5 (m, 4H)
¹³C NMR Spectral Data (CDCl₃)
Isomer-CH₃ (ppm)-C-OH (ppm)Aromatic-C (ppm)C-Br (ppm)
Ortho~33~76~125-145~122
Meta~32~75~123-149~122
Para~32~75~120-146~120
IR Spectral Data (cm⁻¹)
IsomerO-H StretchC-O StretchC-Br StretchAromatic C-H Stretch
Ortho~3460 (broad)[1]~1175[1]~690[1]~3060
Meta~3400 (broad)~1170~780, ~680~3070
Para~3400 (broad)~1170~820~3050
Mass Spectrometry Data (EI)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho214/216 [M]⁺199/201 [M-CH₃]⁺, 183/185 [M-CH₃-H₂O]⁺, 134 [M-Br]⁺
Meta214/216 [M]⁺199/201 [M-CH₃]⁺, 183/185 [M-CH₃-H₂O]⁺, 134 [M-Br]⁺
Para214/216 [M]⁺199/201 [M-CH₃]⁺, 183/185 [M-CH₃-H₂O]⁺, 134 [M-Br]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each of the key experiments.

Synthesis of Bromophenylpropan-2-ol Isomers

A general and effective method for the synthesis of ortho, meta, and para bromophenylpropan-2-ol is the Grignard reaction.

Materials:

  • Ortho-, meta-, or para-bromobenzaldehyde

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A solution of the corresponding bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (2.2 equivalents) is added dropwise to the stirred solution of the aldehyde.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.

G Synthesis of Bromophenylpropan-2-ol Isomers cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product Bromobenzaldehyde Ortho, Meta, or Para Bromobenzaldehyde Grignard_Reaction Grignard Reaction (Anhydrous Ether/THF, 0°C to RT) Bromobenzaldehyde->Grignard_Reaction MeMgBr Methylmagnesium Bromide (Grignard Reagent) MeMgBr->Grignard_Reaction Quenching Quenching (Saturated NH4Cl) Grignard_Reaction->Quenching Forms magnesium alkoxide intermediate Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Final_Product Ortho, Meta, or Para Bromophenylpropan-2-ol Purification->Final_Product G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition and Interpretation cluster_comparison Comparative Analysis Sample Purified Isomer (Ortho, Meta, or Para) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Data for Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

A Comparative Guide to the Structural Analysis of 2-(2-Bromophenyl)propan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 2-(2-Bromophenyl)propan-2-ol and its analogs. While a complete X-ray crystal structure for 2-(2-Bromophenyl)propan-2-ol is not publicly available, this document contrasts its known spectroscopic data with the detailed crystallographic analysis of a structurally related derivative, 2-(2-Benzylphenyl)propan-2-ol. This comparison highlights the complementary nature of spectroscopic and crystallographic techniques in the elucidation of molecular structures, a critical aspect of drug design and materials science.

Data Presentation: Spectroscopic vs. Crystallographic Analysis

The primary methods for elucidating the structure of small molecules like 2-(2-Bromophenyl)propan-2-ol and its derivatives are spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction. While spectroscopy provides valuable information about the chemical environment and functional groups, X-ray crystallography offers a definitive three-dimensional atomic arrangement in the solid state.

Table 1: Spectroscopic Data for 2-(2-Bromophenyl)propan-2-ol

This table summarizes the available spectroscopic data for the title compound, which confirms its molecular structure and functional groups.

Technique Parameter Observed Values Interpretation
¹H NMR Chemical Shift (δ, ppm)1.64 (s, 6H), 2.46 (s, 1H), 6.9-7.7 (m, 4H)Confirms the presence of two methyl groups, one hydroxyl proton, and four aromatic protons.[1]
IR Spectroscopy Wavenumber (ν, cm⁻¹)3460, 1175 (O-H), 1370, 1385 (C(CH₃)₂), 690 (C-Cl, likely C-Br)Indicates the presence of a hydroxyl group, a gem-dimethyl group, and a carbon-halogen bond.[1]

Table 2: Crystallographic Data for 2-(2-Benzylphenyl)propan-2-ol - A Structural Analog

As a substitute for the title compound, the crystal structure of 2-(2-Benzylphenyl)propan-2-ol provides insight into the solid-state conformation and packing of a similar tertiary alcohol. This data is crucial for understanding intermolecular interactions.

Parameter Value
Chemical Formula C₁₆H₁₈O
Molecular Weight 226.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.2252(3) Å, b = 17.2508(4) Å, c = 16.7784(3) Å, β = 132.549(1)°
Volume 2606.79(10) ų
Z 8
Temperature 200 K
Radiation Mo Kα
R-factor 0.053
Data sourced from the crystallographic study of 2-(2-Benzylphenyl)propan-2-ol.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of research findings.

1. Synthesis of 2-(2-Bromophenyl)propan-2-ol

The synthesis of 2-(2-Bromophenyl)propan-2-ol is typically achieved via a Grignard reaction.[1] To a solution of ethyl 2-bromobenzoate in anhydrous diethyl ether, methylmagnesium iodide is slowly added at low temperatures. The reaction is then quenched with an ammonium chloride solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.[1]

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer, typically at 300 or 400 MHz. The sample is dissolved in a deuterated solvent, such as CDCl₃, and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer. The sample can be analyzed as a thin film or a KBr pellet. The spectra are typically recorded in the range of 4000-400 cm⁻¹, providing information on the functional groups present in the molecule.

3. Single-Crystal X-ray Diffraction

The protocol for single-crystal X-ray diffraction involves several key steps to determine the three-dimensional structure of a molecule.[4][5]

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound by methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling.[6] The choice of solvent is critical for obtaining crystals suitable for diffraction.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.[3] The crystal is cooled to a low temperature (e.g., 200 K) to reduce thermal vibrations.[2] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][5]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[3] The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Mandatory Visualization

The following diagram illustrates the general workflow for X-ray crystal structure analysis, from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

References

Comparative study of 2-(2-Bromophenyl)propan-2-ol in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of sterically hindered aryl halides like 2-(2-Bromophenyl)propan-2-ol is a critical step in the synthesis of complex molecules and potential pharmaceutical candidates. The tertiary alcohol moiety in this substrate adds a layer of complexity due to potential side reactions. This guide provides a comparative overview of five major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi—as applied to this challenging substrate. The information presented is based on established protocols for structurally similar sterically hindered ortho-substituted aryl bromides, providing a strong foundation for reaction optimization.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction for a sterically hindered substrate like 2-(2-Bromophenyl)propan-2-ol depends on several factors, including the desired bond to be formed (C-C, C-N), functional group tolerance, and reaction conditions. The following table summarizes typical reaction parameters and performance data gleaned from studies on analogous compounds.

Reaction TypeCoupling PartnerTypical Catalyst / LigandTypical BaseTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11012-2470-95[1]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃K₂CO₃ or NEt₃DMF or MeCN80-1404-2460-90[2][3][4]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuINEt₃ or PiperidineTHF or Toluene25-1002-1275-95[5][6]
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-1104-2470-98[7][8]
Negishi Organozinc reagentPd(OAc)₂ / CPhosNone (organometallic)THF25-701-680-97

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from literature for sterically hindered aryl bromides and should be optimized for 2-(2-Bromophenyl)propan-2-ol.

Suzuki-Miyaura Coupling

This reaction is widely used for the formation of C-C bonds between aryl halides and organoboron compounds.[9][10]

Procedure:

  • To an oven-dried Schlenk tube, add 2-(2-bromophenyl)propan-2-ol (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11][12]

Procedure:

  • In a sealed tube, combine 2-(2-bromophenyl)propan-2-ol (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4 mol%), and a base (e.g., triethylamine, NEt₃, 2.0 mmol).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction to 120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13][14]

Procedure:

  • To a Schlenk flask, add 2-(2-bromophenyl)propan-2-ol (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene (10 mL) followed by a degassed amine base (e.g., triethylamine or piperidine, 3.0 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This method is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine.[15][16]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).

  • Add 2-(2-bromophenyl)propan-2-ol (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Seal the tube and heat the mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[17][18]

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust in THF.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-(2-bromophenyl)propan-2-ol (1.0 mmol) in anhydrous THF (3 mL).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., CPhos, 4 mol%).

  • To this mixture, add the freshly prepared organozinc reagent (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C for 1-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the interplay of various factors in these cross-coupling reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) assembly Assemble Reaction under Inert Atmosphere reagents->assembly glassware Oven-dry Glassware glassware->assembly solvent Degas Solvent solvent->assembly heating Heat to Desired Temperature assembly->heating stirring Vigorous Stirring heating->stirring monitor Monitor Progress (TLC, GC-MS, LC-MS) stirring->monitor quench Quench Reaction extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize monitor->quench Reaction Complete Factors_Influencing_Cross_Coupling outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Catalyst System catalyst->outcome ligand Ligand (Sterics, Electronics) catalyst->ligand ligand->outcome base Base (Strength, Solubility) base->outcome solvent Solvent (Polarity, Aprotic/Protic) base->solvent solvent->outcome temperature Temperature temperature->outcome substrate Substrate (Steric Hindrance, Electronic Effects) substrate->outcome

References

A Comparative Guide to Validating the Structure of 2-(2-Bromophenyl)propan-2-ol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization and structural validation of chemical entities are cornerstones of chemical research and drug development. For a molecule like 2-(2-bromophenyl)propan-2-ol, a tertiary alcohol, confirming its structure is critical. While direct spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation, chemical derivatization offers a powerful complementary strategy. This guide provides an objective comparison of derivatization-based validation with alternative analytical techniques, supported by experimental data and detailed methodologies.

Derivatization involves chemically modifying a compound to produce a new entity with altered physicochemical properties. This can confirm the presence and reactivity of specific functional groups, enhance volatility for Gas Chromatography (GC), and improve detection sensitivity. For 2-(2-bromophenyl)propan-2-ol, derivatization of its tertiary hydroxyl group serves as a definitive validation of this key structural feature.

Comparison of Analytical Validation Techniques

The choice of an analytical technique for structural validation depends on the specific information required. While direct spectroscopic analysis provides a comprehensive structural picture, derivatization coupled with chromatography offers unambiguous confirmation of a functional group's presence and reactivity.

Technique Principle Information Provided Sample Prep. Key Advantages Limitations
Derivatization-GC-MS Chemical conversion of the -OH group (e.g., silylation) followed by chromatographic separation and mass analysis.Confirms presence and reactivity of the hydroxyl group. Provides MW of the derivative.Moderate (involves reaction and workup).Increases volatility and thermal stability for GC analysis; Confirms functional group identity.[1][2]Reaction may be incomplete; Steric hindrance can slow reactions for tertiary alcohols.[3]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to map the carbon-hydrogen framework.Detailed connectivity and 3D structure; Unambiguous structural elucidation.Minimal (dissolving in a deuterated solvent).Non-destructive; Provides the most comprehensive structural information.[4][5]Lower sensitivity compared to MS; Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.Presence of key functional groups (e.g., broad O-H stretch).[6]Minimal.Fast and simple for functional group identification.Provides limited information on the overall molecular structure.
Direct MS Ionizes the molecule and measures its mass-to-charge ratio to determine molecular weight and fragmentation patterns.Molecular weight and formula (with high resolution); Structural fragments.[5]Minimal.High sensitivity; Provides exact molecular weight.Isomers may not be distinguishable; Fragmentation can be complex.
Elemental Analysis Decomposes the compound to its constituent elements and quantifies them.Provides the empirical and molecular formula (with MW).[4]Minimal.Confirms the elemental composition.Does not provide information about connectivity or functional groups.

Experimental Data & Protocols

Validating the structure of 2-(2-bromophenyl)propan-2-ol involves comparing its analytical data against expected values and observing changes upon derivatization.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for 2-(2-bromophenyl)propan-2-ol and its trimethylsilyl (TMS) ether derivative.

Parameter 2-(2-Bromophenyl)propan-2-ol 2-Bromo-1-(1-methyl-1-(trimethylsilyloxy)ethyl)benzene (TMS Derivative) Data Source
Molecular Formula C₉H₁₁BrOC₁₂H₁₉BrOSi[4][7]
Molecular Weight 215.09 g/mol 287.27 g/mol [4]
¹H NMR (δ, ppm) ~7.5 (m, 4H, Ar-H), ~2.5 (s, 1H, -OH), ~1.6 (s, 6H, 2x -CH₃)~7.5 (m, 4H, Ar-H), ~1.5 (s, 6H, 2x -CH₃), ~0.1 (s, 9H, -Si(CH₃)₃)[6]
Key IR Peaks (cm⁻¹) ~3460 (broad, O-H stretch), ~1175 (C-O stretch)Absence of broad O-H stretch; Appearance of Si-O stretch (~1050-1100) and Si-C stretch (~1250, ~840)[6]

Experimental Workflows and Protocols

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols.[2] It replaces the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group, creating a less polar, more volatile, and more thermally stable silyl ether suitable for GC-MS analysis.[8]

G Silylation of 2-(2-Bromophenyl)propan-2-ol cluster_reactants Reactants cluster_products Products reactant1 2-(2-Bromophenyl)propan-2-ol reaction + reactant1->reaction reactant2 BSTFA (Silylating Agent) reactant2->reaction product1 TMS-ether Derivative product2 Byproduct reaction->product1 reaction->product2 G cluster_direct Direct Analysis cluster_derivatization Confirmatory Analysis via Derivatization NMR NMR (1H, 13C) Structure_Direct Proposed Structure NMR->Structure_Direct Connectivity MS Direct MS MS->Structure_Direct Molecular Weight IR IR Spectroscopy IR->Structure_Direct Functional Groups Structure_Confirm Validated Structure Structure_Direct->Structure_Confirm Confirmation Derivatize Derivatize (-OH group) GCMS GC-MS Analysis Derivatize->GCMS GCMS->Structure_Confirm Confirms -OH group & MW of derivative start Sample: 2-(2-Bromophenyl)propan-2-ol start->NMR start->MS start->IR start->Derivatize

References

Safety Operating Guide

Safe Disposal of 2-(2-Bromophenyl)propan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Bromophenyl)propan-2-ol (CAS Number: 7073-69-0), a compound often used in organic synthesis.

Immediate Safety and Hazard Information

2-(2-Bromophenyl)propan-2-ol is a solid substance that is classified as acutely toxic if swallowed.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.

Hazard Classifications:

  • Acute Toxicity (Oral): Category 3[1]

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P405: Store locked up.[1][2]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Quantitative Data Summary

PropertyValueReference
CAS Number 7073-69-0[1][3][4]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Solid[1]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1]
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)[1]

Step-by-Step Disposal Protocol

The proper disposal of 2-(2-Bromophenyl)propan-2-ol and its containers must be conducted in a manner that minimizes risk to personnel and the environment. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH-approved respirator.

2. Waste Collection:

  • Unused Product: Collect surplus and non-recyclable 2-(2-Bromophenyl)propan-2-ol in a designated, properly labeled, and sealed container for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent pads, gloves, and weighing papers, should be considered hazardous waste and collected in the same manner.

  • Empty Containers: Dispose of empty containers as unused product, as they may retain hazardous residues.[5]

3. Spill Management:

  • Minor Spills: In case of a small spill, avoid generating dust.[5] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[5]

  • Major Spills: Evacuate the area and prevent entry. Ensure adequate ventilation.[5] Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

4. Final Disposal:

  • Licensed Disposal Company: The collected waste must be disposed of through a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

  • Incineration: A common method for the disposal of this type of chemical waste is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed facility.

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national regulations.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Waste Collect Waste in Designated Container PPE->Collect_Waste Label_Container Label Container Clearly 'Hazardous Waste' Collect_Waste->Label_Container Securely Seal Store_Waste Store in a Secure, Designated Area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Licensed_Disposal Arrange for Pickup by Licensed Waste Disposal Service Contact_EHS->Licensed_Disposal

References

Personal protective equipment for handling 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)propan-2-ol. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for laboratory operations.

Hazard Identification and Personal Protective Equipment

2-(2-Bromophenyl)propan-2-ol is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationGHS07Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[4] Gloves should be inspected before use and changed frequently, especially after any contact with the chemical.[4][5] Lab Coat : A fully buttoned lab coat is required.[4] For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[4]
H319: Causes serious eye irritationGHS07Eye Protection : Tightly fitting safety goggles or safety glasses must be worn at all times.[1][6] When there is a potential for splashes, a face shield should also be worn.[6][7][8]
H335: May cause respiratory irritationGHS07Respiratory Protection : All handling of 2-(2-Bromophenyl)propan-2-ol should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][5]
H301: Toxic if swallowedGHS06General Hygiene : Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the chemical.[9][10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of 2-(2-Bromophenyl)propan-2-ol, including weighing and solution preparation, must be performed within the fume hood.[4][6]

  • Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit : Have a chemical spill kit readily available. For phenol-like compounds, this may include an absorbent material like vermiculite.[11]

2. Handling and Experimental Work:

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the laboratory and handling the chemical.

  • Transferring the Chemical : When transferring the solid chemical, use a spatula or other appropriate tool to avoid generating dust. For solutions, use a pipette or a funnel to prevent splashes.

  • Heating : Avoid heating 2-(2-Bromophenyl)propan-2-ol unless necessary for the experimental protocol. If heating is required, it must be done in a well-ventilated area, preferably within a fume hood, away from ignition sources.[4]

  • Centrifugation : If centrifugation is required, use sealed safety cups to prevent the release of aerosols.[4]

3. Storage:

  • Container : Store 2-(2-Bromophenyl)propan-2-ol in a tightly closed, properly labeled container.[1][3]

  • Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][9] The storage area should be locked.[1][12]

  • Segregation : Store away from heat, sparks, and open flames.[4][10]

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Waste Container : All waste materials contaminated with 2-(2-Bromophenyl)propan-2-ol, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected in a designated and properly labeled hazardous waste container.

  • Compatibility : Ensure the waste container is made of a material compatible with the chemical.

2. Disposal Procedure:

  • Licensed Disposal : The disposal of chemical waste must be handled by a licensed professional waste disposal service.[1][5] Do not dispose of this chemical down the drain.[3]

  • Incineration : Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.[5]

  • Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[1][6]

  • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5]

  • Seek immediate medical attention.[1][9]

2. In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[1][9]

3. In Case of Inhalation:

  • Move the person to fresh air and keep them in a position comfortable for breathing.[1][12]

  • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][5]

  • Seek immediate medical attention.[1]

4. In Case of Ingestion:

  • Do NOT induce vomiting.[1]

  • Rinse the mouth with water.[1][5]

  • Never give anything by mouth to an unconscious person.[1][5]

  • Seek immediate medical attention.[1][9]

5. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.[5]

  • Clean the spill area thoroughly.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Prep1 Conduct Risk Assessment Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Confirm Emergency Equipment Access Prep2->Prep3 Prep4 Prepare Spill Kit Prep3->Prep4 Hand1 Don Appropriate PPE Prep4->Hand1 Hand2 Perform Experiment in Fume Hood Hand1->Hand2 Stor1 Store in Labeled, Closed Container Hand2->Stor1 Post-Experiment Disp1 Collect Waste in Designated Container Hand2->Disp1 Waste Generation Emerg Emergency Event Hand2->Emerg Stor2 Store in Cool, Dry, Ventilated Area Stor1->Stor2 Disp2 Arrange for Licensed Disposal Disp1->Disp2 FirstAid Administer First Aid Emerg->FirstAid Exposure Spill Manage Spill Emerg->Spill Spill

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.